Product packaging for Silabolin(Cat. No.:CAS No. 77572-72-6)

Silabolin

Cat. No.: B1207733
CAS No.: 77572-72-6
M. Wt: 360.6 g/mol
InChI Key: QIUQOXIBUBXJBO-ZCPXKWAGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Silabolin, also known as this compound, is a useful research compound. Its molecular formula is C22H36O2Si and its molecular weight is 360.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H36O2Si B1207733 Silabolin CAS No. 77572-72-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(8R,9S,10R,13S,14S,17S)-13,17-dimethyl-17-trimethylsilyloxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36O2Si/c1-21-12-10-18-17-9-7-16(23)14-15(17)6-8-19(18)20(21)11-13-22(21,2)24-25(3,4)5/h14,17-20H,6-13H2,1-5H3/t17-,18+,19+,20-,21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIUQOXIBUBXJBO-ZCPXKWAGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2(C)O[Si](C)(C)C)CCC4=CC(=O)CCC34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O[Si](C)(C)C)CCC4=CC(=O)CC[C@H]34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10998782
Record name 17-Methyl-17-[(trimethylsilyl)oxy]estr-4-en-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10998782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77572-72-6
Record name Silabolin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077572726
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 17-Methyl-17-[(trimethylsilyl)oxy]estr-4-en-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10998782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide: The Core Mechanism of Action of Silabolin (Ethylestrenol) in Skeletal Muscle

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Silabolin, the brand name for the synthetic anabolic-androgenic steroid (AAS) ethylestrenol, exerts its primary effects on skeletal muscle not directly, but through its metabolic conversion to the more potent androgen, norethandrolone. Ethylestrenol itself possesses a negligible affinity for the androgen receptor (AR). Consequently, the anabolic activity attributed to this compound is fundamentally mediated by the action of norethandrolone. This guide delineates the mechanism of action, commencing with the metabolic activation of the prodrug, followed by the detailed genomic and non-genomic signaling cascades initiated by its active metabolite in skeletal muscle tissue. The content herein synthesizes available quantitative data, provides detailed experimental methodologies for key assays, and visualizes complex pathways to facilitate a comprehensive understanding for research and development applications.

Metabolic Activation: The Prodrug Concept

This compound's active principle, ethylestrenol (17α-ethylestr-4-en-17β-ol), is a prodrug that undergoes hepatic metabolism to form its major active metabolite, norethandrolone (17α-ethyl-19-nortestosterone). This biotransformation is crucial for its anabolic effects, as ethylestrenol exhibits a markedly low binding affinity for the androgen receptor. In vitro studies using rat liver preparations have confirmed that norethandrolone is the principal metabolite of ethylestrenol.

Silabolin_Metabolism This compound This compound (Ethylestrenol) Norethandrolone Norethandrolone (Active Metabolite) This compound->Norethandrolone Hepatic Metabolism

Figure 1: Metabolic Conversion of this compound.

Quantitative Data Summary

The following tables summarize the available quantitative data regarding the binding affinities and anabolic/androgenic ratios of ethylestrenol and its active metabolite, norethandrolone.

CompoundRelative Binding Affinity (RBA) for Androgen ReceptorReference CompoundNotes
Ethylestrenol Too low to be determinedMethyltrienolone (MT)In some studies, the affinity was too low for accurate measurement.
~5% of TestosteroneTestosterone
~2% of Dihydrotestosterone (DHT)Dihydrotestosterone
Norethandrolone Data not specifically available for skeletal muscle AR. However, it is known to be a potent AR agonist.-
Nandrolone (Analogue) HighMethyltrienolone (MT)Nandrolone, a close structural analogue of norethandrolone, exhibits strong binding to the androgen receptor.

Table 1: Relative Binding Affinity for the Androgen Receptor

CompoundAnabolic ActivityAndrogenic ActivityAnabolic:Androgenic Ratio
Norethandrolone StrongWeakHigh
Testosterone StrongStrong1:1

Table 2: Anabolic and Androgenic Activity Profile

Genomic Mechanism of Action of Norethandrolone

The anabolic effects of norethandrolone are primarily mediated through the classical genomic pathway involving the androgen receptor.

  • Ligand Binding: Norethandrolone, circulating in the bloodstream, diffuses across the cell membrane of skeletal muscle fibers (myocytes) and binds to the androgen receptor located in the cytoplasm.

  • Conformational Change and Nuclear Translocation: Upon binding, the AR undergoes a conformational change, dissociates from heat shock proteins, and dimerizes. This activated AR-ligand complex then translocates into the nucleus.

  • DNA Binding and Gene Transcription: Within the nucleus, the AR dimer binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes.

  • Protein Synthesis: This binding event recruits co-activator proteins and the transcriptional machinery, leading to an increase in the transcription of genes involved in muscle protein synthesis, such as those for actin and myosin. The resulting increase in mRNA is then translated into new proteins, contributing to muscle fiber hypertrophy.

  • Satellite Cell Activation: Androgens have also been shown to promote the proliferation and differentiation of satellite cells, the resident stem cells of skeletal muscle. These activated satellite cells can fuse with existing muscle fibers, donating their nuclei and further enhancing the hypertrophic response.

Genomic_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Norethandrolone Norethandrolone AR Androgen Receptor (AR) Norethandrolone->AR Binds AR_N_complex AR-Norethandrolone Complex AR->AR_N_complex ARE Androgen Response Element (ARE) on DNA AR_N_complex->ARE Translocates and binds Transcription Gene Transcription ARE->Transcription Initiates mRNA mRNA Transcription->mRNA Produces Protein_Synthesis Increased Protein Synthesis mRNA->Protein_Synthesis Leads to Hypertrophy Muscle Hypertrophy Protein_Synthesis->Hypertrophy

Figure 2: Genomic Signaling Pathway of Norethandrolone.

Non-Genomic Signaling: The mTOR Pathway

In addition to the classical genomic pathway, androgens are thought to exert rapid, non-genomic effects that contribute to muscle hypertrophy. A key pathway implicated in this is the mammalian target of rapamycin (mTOR) signaling cascade, a central regulator of cell growth and protein synthesis.

  • Upstream Activation: While the precise mechanism of androgen-mediated mTOR activation is still under investigation, it is hypothesized to involve rapid, membrane-initiated signals that can activate downstream kinases.

  • PI3K/Akt Pathway: One potential route is through the activation of the Phosphoinositide 3-kinase (PI3K)/Akt pathway. Activated Akt can phosphorylate and inhibit the tuberous sclerosis complex 1/2 (TSC1/2), a negative regulator of mTOR.

  • mTORC1 Activation: Inhibition of TSC1/2 allows for the activation of the small GTPase Rheb, which in turn activates mTOR complex 1 (mTORC1).

  • Downstream Effectors: Activated mTORC1 phosphorylates several downstream targets to promote protein synthesis, including:

    • p70S6 Kinase (p70S6K): Phosphorylation of p70S6K leads to the phosphorylation of the ribosomal protein S6, enhancing the translation of specific mRNAs.

    • 4E-Binding Protein 1 (4E-BP1): Phosphorylation of 4E-BP1 causes its dissociation from the eukaryotic initiation factor 4E (eIF4E), allowing eIF4E to participate in the initiation of translation.

mTOR_Pathway Norethandrolone Norethandrolone Membrane_Receptor Putative Membrane Receptor Norethandrolone->Membrane_Receptor Activates? PI3K PI3K Membrane_Receptor->PI3K Akt Akt PI3K->Akt TSC TSC1/2 Akt->TSC Inhibits Rheb Rheb TSC->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates p70S6K p70S6K mTORC1->p70S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Inhibits S6 Ribosomal Protein S6 p70S6K->S6 Translation_1 Translation of specific mRNAs S6->Translation_1 Protein_Synthesis Increased Protein Synthesis Translation_1->Protein_Synthesis eIF4E eIF4E Translation_2 Initiation of Translation eIF4E->Translation_2 fourEBP1->eIF4E Inhibits Translation_2->Protein_Synthesis

Figure 3: Postulated mTOR Signaling Cascade.

Experimental Protocols

Competitive Binding Assay for Androgen Receptor Affinity

This protocol outlines a method to determine the relative binding affinity of a test compound (e.g., norethandrolone) for the androgen receptor.

Materials:

  • Purified recombinant human androgen receptor (ligand-binding domain).

  • Radiolabeled androgen, e.g., [³H]-methyltrienolone (R1881).

  • Test compound (norethandrolone) and a reference competitor (unlabeled R1881).

  • Assay buffer (e.g., Tris-HCl buffer with dithiothreitol and glycerol).

  • 96-well microplates.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound and the reference competitor.

  • In each well of the microplate, add a fixed concentration of the purified androgen receptor.

  • Add the various concentrations of the test compound or reference competitor to the wells.

  • Add a fixed concentration of the radiolabeled androgen to all wells.

  • Incubate the plate to allow the binding to reach equilibrium.

  • Separate the receptor-bound radioligand from the free radioligand (e.g., using a filter-based method).

  • Quantify the amount of bound radioligand in each well using a scintillation counter.

  • Plot the percentage of bound radioligand against the logarithm of the competitor concentration.

  • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

  • Calculate the relative binding affinity (RBA) of the test compound by comparing its IC50 value to that of the reference competitor.

Binding_Assay_Workflow start Start prep_reagents Prepare Reagents: - AR solution - Radioligand - Competitors start->prep_reagents plate_setup Plate Setup: Add AR to wells prep_reagents->plate_setup add_competitors Add serial dilutions of test and reference compounds plate_setup->add_competitors add_radioligand Add radiolabeled androgen add_competitors->add_radioligand incubate Incubate to equilibrium add_radioligand->incubate separate Separate bound from free radioligand incubate->separate quantify Quantify bound radioligand (Scintillation Counting) separate->quantify analyze Data Analysis: Plot binding curve, determine IC50 quantify->analyze calculate_rba Calculate Relative Binding Affinity (RBA) analyze->calculate_rba end End calculate_rba->end

Figure 4: Competitive Binding Assay Workflow.
Western Blot Analysis of mTOR Pathway Activation

This protocol describes a method to assess the activation of the mTOR signaling pathway in muscle cells treated with an anabolic agent.

Materials:

  • Cultured muscle cells (e.g., C2C12 myotubes).

  • Test compound (e.g., norethandrolone).

  • Lysis buffer with protease and phosphatase inhibitors.

  • Protein quantification assay kit (e.g., BCA assay).

  • SDS-PAGE gels and electrophoresis apparatus.

  • Transfer apparatus and membranes (e.g., PVDF).

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-phospho-mTOR, anti-mTOR, anti-phospho-p70S6K, anti-p70S6K, anti-phospho-4E-BP1, anti-4E-BP1).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Culture muscle cells and differentiate them into myotubes.

  • Treat the myotubes with the test compound at various concentrations and for different time points.

  • Lyse the cells and collect the protein extracts.

  • Determine the protein concentration of each lysate.

  • Denature equal amounts of protein from each sample and separate them by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody for the total protein to normalize the data.

  • Quantify the band intensities to determine the change in protein phosphorylation.

Western_Blot_Workflow start Start cell_culture Culture and treat muscle cells start->cell_culture lysis Cell Lysis and Protein Extraction cell_culture->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (Phospho-specific) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection reprobe Strip and Re-probe (Total protein) detection->reprobe analysis Quantify Band Intensities reprobe->analysis end End analysis->end

Figure 5: Western Blot Workflow.

Conclusion

The anabolic effects of this compound (ethylestrenol) on skeletal muscle are a direct consequence of its metabolic conversion to norethandrolone. Norethandrolone, a potent androgen receptor agonist, initiates a cascade of genomic and potentially non-genomic signaling events. The primary genomic pathway involves the activation of androgen receptor-mediated gene transcription, leading to an increase in the synthesis of contractile proteins and subsequent muscle hypertrophy. Concurrently, non-genomic pathways, such as the mTOR signaling cascade, may be activated to further enhance protein synthesis. A thorough understanding of these mechanisms is paramount for the development of novel therapeutics targeting muscle growth and for assessing the physiological impact of anabolic agents. The experimental protocols provided herein offer a framework for the quantitative evaluation of these molecular interactions.

The Historical Development of Silabolin in Soviet Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Due to the historically secretive nature of Soviet-era research on anabolic-androgenic steroids (AAS), publicly available, peer-reviewed data on Silabolin is scarce. This guide synthesizes the available information and, where direct data for this compound is unavailable, provides data for its parent compound, nandrolone, and its active metabolite, norethandrolone, to offer a comprehensive technical overview. This information is intended for research and informational purposes only.

Introduction

This compound (Силаболин) is an injectable anabolic steroid that was developed and officially registered in the Soviet Union.[1] It was utilized as a long-acting anabolic agent with purported low androgenic activity, finding application in various clinical settings to promote protein synthesis and aid in recovery from trauma, surgery, and debilitating illnesses. The development of this compound was part of a broader state-sponsored effort in the USSR to research and utilize performance-enhancing substances in sports, a program that was often shrouded in secrecy.

This technical guide provides an in-depth look at the historical development of this compound, its chemical properties, inferred pharmacological profile, and the general experimental approaches likely used in its evaluation during the Soviet era.

Chemical and Physical Properties

This compound is a derivative of nandrolone (19-nortestosterone) and is chemically designated as the 17-trimethylsilyl ether of ethylestrenol.

PropertyValue
Chemical Name 17-ethyl-17-(trimethylsilyloxy)estr-4-en-3-one
Molecular Formula C22H36O2Si
Molecular Weight 360.6 g/mol
CAS Number 77572-72-6
Appearance White or creamy-white crystalline powder
Solubility Practically insoluble in water, soluble in ethanol and vegetable oil

Inferred Pharmacological Profile

Anabolic and Androgenic Activity

The primary goal of Soviet steroid research was to synthesize compounds with a high anabolic-to-androgenic ratio, maximizing muscle-building effects while minimizing masculinizing side effects. While the precise ratio for this compound is not documented in available literature, data for its parent compounds provide an estimate.

CompoundAnabolic:Androgenic Ratio (approximate)
Testosterone1:1
Nandrolone10:1
Norethandrolone20:1

It is plausible that this compound was developed with the aim of achieving an anabolic:androgenic ratio comparable to or greater than that of nandrolone and norethandrolone.

Pharmacokinetics

This compound was formulated as a long-acting injectable preparation. The trimethylsilyl ether group at the C17α position was likely designed to increase its lipid solubility and create a depot effect at the site of injection, allowing for a slow release of the active compound. The duration of action is reported to be 10-14 days following a single intramuscular injection.

ParameterInferred Value/Characteristic
Administration Intramuscular injection in an oil-based solution
Metabolism Likely hydrolyzed to its active metabolite, norethandrolone
Half-life Long, consistent with a 10-14 day duration of action
Excretion Primarily renal

Experimental Protocols

Specific experimental protocols for the synthesis and testing of this compound from Soviet sources are not publicly accessible. The following represents a plausible reconstruction of the methodologies that would have been employed, based on standard practices in steroid chemistry and pharmacology of that era.

Hypothetical Synthesis Workflow

The synthesis of this compound would have likely started from a nandrolone precursor and involved a multi-step process.

G Nandrolone Nandrolone Precursor Grignard Grignard Reaction (e.g., Ethylmagnesium Bromide) Nandrolone->Grignard Ethylestrenol Ethylestrenol Intermediate Grignard->Ethylestrenol Silylation Silylation (e.g., Trimethylsilyl Chloride) Ethylestrenol->Silylation This compound This compound (Final Product) Silylation->this compound G cluster_0 Animal Model Preparation cluster_1 Treatment Groups cluster_2 Endpoint Analysis Castration of male rats Castration of male rats Control (vehicle) Control (vehicle) Castration of male rats->Control (vehicle) Testosterone (reference) Testosterone (reference) Castration of male rats->Testosterone (reference) This compound (test compound) This compound (test compound) Castration of male rats->this compound (test compound) Levator ani muscle weight (Anabolic) Levator ani muscle weight (Anabolic) Control (vehicle)->Levator ani muscle weight (Anabolic) Seminal vesicle and prostate weight (Androgenic) Seminal vesicle and prostate weight (Androgenic) Control (vehicle)->Seminal vesicle and prostate weight (Androgenic) Testosterone (reference)->Levator ani muscle weight (Anabolic) Testosterone (reference)->Seminal vesicle and prostate weight (Androgenic) This compound (test compound)->Levator ani muscle weight (Anabolic) This compound (test compound)->Seminal vesicle and prostate weight (Androgenic) G This compound This compound (in circulation) Cell Target Cell (e.g., muscle fiber) This compound->Cell Complex This compound-AR Complex This compound->Complex AR Androgen Receptor (AR) Cell->AR HSP Heat Shock Proteins (HSP) AR->HSP dissociation AR->Complex Nucleus Nucleus Complex->Nucleus ARE Androgen Response Element (ARE) on DNA Complex->ARE binds to Nucleus->ARE Transcription Gene Transcription ARE->Transcription mRNA mRNA Transcription->mRNA Translation Protein Synthesis mRNA->Translation Anabolic Anabolic Effects (e.g., muscle growth) Translation->Anabolic

References

The Pharmacokinetics and Metabolism of Silabolin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Scientific literature specifically detailing the pharmacokinetics and metabolism of Silabolin (trimethylsilyl ether of 17alpha-methyl nandrolone) is exceptionally scarce. This guide has been compiled by extrapolating data from studies on the structurally related parent compound, nandrolone, and its various esters. The information presented herein should be interpreted as a theoretical framework that requires confirmation through direct experimental investigation of this compound.

Introduction

This compound is an anabolic androgenic steroid (AAS) that is a derivative of nandrolone (19-nortestosterone). Specifically, it is the trimethylsilyl ether of 17α-methylnandrolone. The presence of the 17α-methyl group is intended to increase oral bioavailability by reducing first-pass metabolism in the liver. The trimethylsilyl ether moiety at the 17β-hydroxyl position is expected to be cleaved in vivo to release the active compound, 17α-methylnandrolone. The pharmacokinetics and metabolism of this compound are critical for understanding its efficacy, duration of action, and potential for adverse effects. This document provides a detailed overview of the presumed pharmacokinetic profile and metabolic fate of this compound, based on the available knowledge of nandrolone and its analogues.

Pharmacokinetics

The pharmacokinetic properties of a drug describe its absorption, distribution, metabolism, and excretion (ADME). For this compound, these processes are largely inferred from data on nandrolone esters.

Absorption

Following administration, this compound is presumed to be absorbed into the systemic circulation. The trimethylsilyl ether group is expected to be hydrolyzed, releasing 17α-methylnandrolone. The rate of this hydrolysis is a key determinant of the absorption rate and subsequent duration of action. It is hypothesized that the ether linkage in this compound may be cleaved more rapidly than the ester linkages in compounds like nandrolone decanoate or phenylpropionate, leading to a faster onset of action.

Distribution

Once in the bloodstream, 17α-methylnandrolone is expected to bind to plasma proteins, such as albumin and sex hormone-binding globulin (SHBG). The extent of this binding influences the volume of distribution and the concentration of the free, active drug available to bind to androgen receptors in target tissues. Nandrolone itself has a low affinity for SHBG.

Metabolism

The metabolism of this compound is anticipated to proceed via two main stages: initial cleavage of the trimethylsilyl ether and subsequent metabolism of the resulting 17α-methylnandrolone. The metabolism of the parent compound, nandrolone, is well-characterized and serves as the primary model. The primary site of metabolism is the liver.

Key metabolic pathways for nandrolone, and by extension 17α-methylnandrolone, include:

  • Reduction: The A-ring of the steroid nucleus is subject to reduction by 5α-reductase and 3α/β-hydroxysteroid dehydrogenases.

  • Hydroxylation: Various positions on the steroid molecule can be hydroxylated.

  • Conjugation: The metabolites are often conjugated with glucuronic acid or sulfate to increase their water solubility and facilitate excretion.

The major metabolites of nandrolone identified in urine are 19-norandrosterone and 19-noretiocholanolone.[1][2] It is expected that 17α-methylnandrolone will produce analogous metabolites.

Excretion

The conjugated metabolites of 17α-methylnandrolone are primarily excreted in the urine. The detection of these metabolites is the basis for anti-doping tests. The detection window for nandrolone esters can be several months, and while the detection time for this compound is unknown, it is likely to be significant.[2]

Quantitative Pharmacokinetic Data (Hypothetical)

Due to the absence of specific studies on this compound, the following table presents a hypothetical summary of its pharmacokinetic parameters, drawing parallels with known data for nandrolone esters. This data is for illustrative purposes only and requires experimental validation.

ParameterHypothetical Value for this compoundRationale based on Nandrolone Esters
Time to Peak Concentration (Tmax) Shorter than nandrolone estersThe ether linkage is presumed to be more rapidly cleaved than long-chain esters.
Elimination Half-Life (t½) Likely shorter than nandrolone decanoateDependent on the rate of hydrolysis of the ether and clearance of 17α-methylnandrolone.
Bioavailability High (if orally active due to 17α-methylation)The 17α-methyl group is known to enhance oral bioavailability of steroids.
Clearance UnknownDependent on hepatic metabolism and renal excretion rates.

Experimental Protocols

The analysis of this compound and its metabolites in biological matrices would likely follow established protocols for other anabolic steroids, particularly nandrolone derivatives. The following outlines a general experimental workflow.

Sample Preparation
  • Extraction: Urine or plasma samples would be subjected to solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the steroids from the biological matrix.[3]

  • Hydrolysis: To detect conjugated metabolites, an enzymatic hydrolysis step using β-glucuronidase is typically employed to cleave the glucuronide conjugates.[3]

  • Derivatization: For analysis by gas chromatography-mass spectrometry (GC-MS), the extracted and hydrolyzed steroids are often derivatized to increase their volatility and improve their chromatographic and mass spectrometric properties. A common derivatization agent is N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA).[4]

Analytical Techniques
  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a standard technique for the detection and quantification of anabolic steroids and their metabolites.[3][5]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS offers high sensitivity and specificity and can often analyze conjugated metabolites directly without the need for hydrolysis and derivatization.[1][6]

Visualizations

Presumed Metabolic Pathway of this compound

Silabolin_Metabolism This compound This compound (trimethylsilyl ether of 17α-methylnandrolone) Seventeen_alpha_methylnandrolone 17α-methylnandrolone This compound->Seventeen_alpha_methylnandrolone Hydrolysis Phase_I_Metabolites Phase I Metabolites (e.g., reduced and hydroxylated forms) Seventeen_alpha_methylnandrolone->Phase_I_Metabolites Reduction, Hydroxylation Phase_II_Metabolites Phase II Metabolites (Glucuronide and Sulfate Conjugates) Phase_I_Metabolites->Phase_II_Metabolites Conjugation Excretion Urinary Excretion Phase_II_Metabolites->Excretion

Caption: Presumed metabolic pathway of this compound.

Experimental Workflow for this compound Metabolite Analysis

Experimental_Workflow Biological_Sample Biological Sample (Urine or Plasma) Extraction Extraction (SPE or LLE) Biological_Sample->Extraction Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Extraction->Hydrolysis Derivatization Derivatization (e.g., with MSTFA for GC-MS) Hydrolysis->Derivatization Analysis Instrumental Analysis (GC-MS or LC-MS/MS) Derivatization->Analysis Data_Analysis Data Analysis and Metabolite Identification Analysis->Data_Analysis

Caption: General experimental workflow for metabolite analysis.

Conclusion and Future Directions

The pharmacokinetics and metabolism of this compound remain largely uninvestigated in the public scientific domain. The information presented in this guide is based on well-established principles of steroid metabolism and data from the parent compound, nandrolone. It is crucial to recognize that the 17α-methyl group and the trimethylsilyl ether moiety will influence the ADME profile of this compound, and these effects can only be accurately determined through dedicated in vitro and in vivo studies. Future research should focus on performing pharmacokinetic studies in animal models and humans to determine key parameters such as bioavailability, half-life, and clearance. Furthermore, detailed metabolic profiling using advanced analytical techniques like high-resolution mass spectrometry is needed to identify the specific metabolites of this compound and establish its detection window for anti-doping purposes.

References

In-Vitro Studies of Silabolin on Cell Cultures: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Silabolin is the brand name for the synthetic anabolic steroid ethylestrenol. It is established that ethylestrenol acts as a prodrug, meaning it is converted into its active form within the body. In-vitro studies using rat liver preparations have identified that the primary metabolite of ethylestrenol is norethandrolone.[1] This conversion is a critical aspect of its biological activity. Consequently, understanding the in-vitro effects of norethandrolone can provide insights into the potential cellular actions of this compound.

General Effects of Anabolic-Androgenic Steroids in Cell Culture

Anabolic-androgenic steroids are known to exert a range of effects on various cell types in culture.[2][3] These effects are generally mediated through the androgen receptor (AR), a biological target for androgens like testosterone.[4] The interaction with the AR triggers downstream signaling cascades that influence cellular processes. Studies on different AAS have demonstrated impacts on:

  • Muscle Cells: Testosterone, a related AAS, has been shown to directly stimulate primary myoblasts, a myogenic cell line (Yaffe's L6 cells), and muscle fibroblasts in culture.[5] This stimulation includes an increase in the labeling index, indicating enhanced cell cycle progression.[5]

  • Ovarian Putative Stem Cells: Some anabolic steroids have been found to activate the NF-κB pathway in porcine ovarian putative stem cells.[6]

  • Neuronal Cells: In-vitro studies on primary rat cortical cell cultures have indicated that some AAS can reduce neurite outgrowth and neuronal viability.[7]

Metabolism of Ethylestrenol In Vitro

The primary metabolic pathway of ethylestrenol has been elucidated through in-vitro experiments using rat liver preparations. These studies are crucial for understanding the compound's mechanism of action.

Experimental Protocol: In-Vitro Metabolism of Ethylestrenol in Rat Liver Preparations

A representative experimental protocol for studying the in-vitro metabolism of ethylestrenol, based on available literature, would involve the following steps:

  • Preparation of Liver Homogenate: Livers from male rats are excised, minced, and homogenized in a suitable buffer (e.g., phosphate buffer).

  • Subcellular Fractionation: The homogenate is centrifuged to obtain a post-mitochondrial supernatant fraction, which contains the necessary enzymes for metabolism.

  • Incubation: Ethylestrenol is incubated with the post-mitochondrial supernatant in the presence of necessary co-factors, such as an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Extraction of Metabolites: After incubation, the mixture is extracted with an organic solvent (e.g., ethyl acetate) to isolate the metabolites.

  • Analysis: The extracted metabolites are then identified and quantified using techniques such as gas chromatography-mass spectrometry (GC-MS).[1]

Visualizing the Metabolic Conversion

The metabolic conversion of ethylestrenol to its active form, norethandrolone, is a key step.

Ethylestrenol Ethylestrenol (this compound) Norethandrolone Norethandrolone (Active Metabolite) Ethylestrenol->Norethandrolone Metabolic Conversion LiverEnzymes Liver Enzymes (in vitro preparation) LiverEnzymes->Ethylestrenol

Caption: Metabolic conversion of Ethylestrenol to Norethandrolone.

Extrapolated Signaling Pathways and Cellular Effects

While direct evidence for this compound is lacking, the known mechanisms of other AAS allow for the postulation of potential signaling pathways that could be investigated in future in-vitro studies on ethylestrenol or norethandrolone.

Potential Androgen Receptor-Mediated Signaling

The anabolic effects of AAS are primarily mediated through the androgen receptor. Upon binding, the ligand-receptor complex translocates to the nucleus and modulates the transcription of target genes.

cluster_cell Target Cell AAS AAS (e.g., Norethandrolone) AR Androgen Receptor (AR) AAS->AR Binds AAS_AR_complex AAS-AR Complex AR->AAS_AR_complex Nucleus Nucleus AAS_AR_complex->Nucleus Translocation DNA DNA mRNA mRNA DNA->mRNA Transcription Protein Protein Synthesis mRNA->Protein Translation CellularEffects Cellular Effects (e.g., Proliferation, Differentiation) Protein->CellularEffects

Caption: Postulated Androgen Receptor signaling pathway for AAS.

Future Research Directions

The current body of scientific literature highlights a clear need for direct in-vitro investigations into the effects of this compound (ethylestrenol) and its active metabolite, norethandrolone, on various cell cultures. Future studies should aim to:

  • Quantify Cellular Responses: Conduct dose-response studies to measure the effects of ethylestrenol and norethandrolone on the proliferation, viability, and apoptosis of relevant cell lines, such as C2C12 myoblasts, hepatocytes, and osteoblasts.

  • Elucidate Signaling Pathways: Investigate the specific intracellular signaling pathways activated by these compounds, including the androgen receptor-dependent and potentially independent pathways.

  • Comparative Studies: Compare the in-vitro effects of ethylestrenol and norethandrolone with other well-characterized anabolic steroids to understand their relative potency and mechanisms of action.

References

Anabolic to Androgenic Ratio of Silabolin (Ethylestrenol): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This technical guide provides an in-depth analysis of the anabolic to androgenic ratio of Silabolin, the common trade name for the synthetic steroid Ethylestrenol. It details the pharmacological profile of Ethylestrenol as a prodrug and its active metabolite, Norethandrolone. The document outlines the standardized experimental protocol, the Hershberger Bioassay, used to quantify myotrophic (anabolic) and androgenic activities. Furthermore, it presents quantitative data in a comparative format and illustrates the core molecular signaling pathway through which anabolic-androgenic steroids (AAS) exert their effects. This guide is intended for researchers, scientists, and professionals in the field of drug development and endocrinology.

Introduction and Compound Identification

This compound is a trade name for the compound Ethylestrenol (chemical name: 17α-ethylestr-4-en-17β-ol). It is a synthetic, orally active anabolic-androgenic steroid (AAS) and a derivative of 19-nortestosterone (nandrolone).[1] A critical aspect of its pharmacology is that Ethylestrenol is a prodrug. It possesses very low affinity for the androgen receptor (AR) itself and is metabolized in the body into its active form, Norethandrolone (17α-ethyl-19-nortestosterone).[1][2] Therefore, the biological activity attributed to this compound is primarily mediated by Norethandrolone. Norethandrolone was one of the first synthetic steroids developed to exhibit a favorable dissociation between anabolic and androgenic effects.[1]

It is important to distinguish Ethylestrenol from a less common compound also referred to as "this compound" in some non-academic literature, which is described as a trimethylsilyl ether of nandrolone. This guide focuses exclusively on the widely documented and clinically recognized compound, Ethylestrenol.

The Anabolic-Androgenic Ratio Explained

The anabolic-to-androgenic (A/A) ratio is a fundamental metric used to characterize the therapeutic potential and side-effect profile of AAS. It is derived from preclinical animal models, most notably the Hershberger assay, which compares the compound's muscle-building (anabolic or myotrophic) activity against its masculinizing (androgenic) activity.

  • Anabolic Activity: Refers to the promotion of protein synthesis and cellular growth, leading to an increase in skeletal muscle mass. In the standardized assay, this is measured by the change in weight of the levator ani muscle in castrated rats.

  • Androgenic Activity: Refers to the development and maintenance of male secondary sexual characteristics. This is quantified by the change in weight of androgen-dependent tissues like the ventral prostate and seminal vesicles in castrated rats.

The activities are benchmarked against a reference steroid, typically testosterone propionate or methyltestosterone, which is assigned a baseline A/A ratio of 100:100. A compound with a high A/A ratio is desirable for therapeutic applications where muscle growth is needed with minimal masculinizing side effects.

Quantitative Data: Anabolic and Androgenic Index

The biological activity of this compound is attributable to its active metabolite, Norethandrolone. The table below summarizes the quantitative anabolic and androgenic ratings of Norethandrolone relative to the reference standard, Testosterone.

CompoundAnabolic RatingAndrogenic RatingAnabolic/Androgenic Ratio
Testosterone (Reference)1001001:1
Norethandrolone (Active Metabolite of this compound)200504:1

Data compiled from established anabolic steroid reference literature. The ratings are relative indices, not absolute values.

This data indicates that Norethandrolone is twice as anabolic as testosterone while possessing only half of its androgenic activity, yielding a significantly more favorable therapeutic index for applications requiring anabolic support with reduced androgenic risk.

Experimental Protocol: The Hershberger Bioassay

The determination of the A/A ratio for compounds like this compound is standardized by the OECD Test Guideline 441, the Hershberger Bioassay.[3] This in vivo assay provides a robust and reproducible method for screening substances for androgenic and antiandrogenic properties.

4.1. Principle of the Assay The assay uses immature, surgically castrated male rats. Castration removes the primary source of endogenous androgens, making the androgen-dependent tissues (e.g., ventral prostate, seminal vesicles, levator ani muscle) regress. The subsequent administration of a test compound allows for the direct measurement of its ability to stimulate growth in these tissues.[4]

4.2. Methodology

  • Animal Model: Peripubertal male rats (approximately 42 days old) are selected.

  • Surgical Preparation: Animals are castrated and allowed a recovery period of at least seven days to ensure the regression of androgen-dependent tissues and clearance of endogenous hormones.[5]

  • Dosing Regimen: The test substance (e.g., Ethylestrenol) is administered daily for 10 consecutive days. Administration is typically via oral gavage or subcutaneous injection.[3] Multiple dose groups are used alongside a vehicle control group and a reference androgen group (e.g., testosterone propionate).

  • Necropsy and Tissue Collection: Approximately 24 hours after the final dose, the animals are euthanized. Five specific androgen-dependent tissues are carefully dissected and weighed:

    • Ventral Prostate (VP)

    • Seminal Vesicles (with coagulating glands and fluids) (SVCG)

    • Levator Ani-Bulbocavernosus muscle (LABC)

    • Cowper's Glands (COW)

    • Glans Penis (GP)[4][5]

  • Data Analysis: The weights of the LABC muscle are used as the primary indicator of anabolic activity . The weights of the VP and SVCG are the primary indicators of androgenic activity . A statistically significant increase in the weights of these tissues compared to the vehicle control group indicates anabolic and/or androgenic effects. The relative potency is then calculated by comparing these effects to the reference standard.

4.3. Experimental Workflow Diagram The following diagram illustrates the key stages of the Hershberger Bioassay protocol.

Hershberger_Workflow cluster_prep Phase 1: Preparation cluster_dosing Phase 2: Dosing cluster_analysis Phase 3: Analysis cluster_endpoints Endpoints Measured P1 Selection of Peripubertal Male Rats P2 Surgical Castration P1->P2 P3 7-Day Acclimation & Tissue Regression P2->P3 D1 Group Allocation (Vehicle, Test, Reference) P3->D1 D2 10-Day Consecutive Daily Dosing D1->D2 A1 Necropsy (24h Post-Last Dose) D2->A1 A2 Dissection & Weighing of Target Tissues A1->A2 A3 Data Analysis & Ratio Calculation A2->A3 E1 Levator Ani Muscle (Anabolic) A2->E1 E2 Ventral Prostate & Seminal Vesicles (Androgenic) A2->E2

Workflow of the Hershberger Bioassay for A/A Ratio Determination.

Molecular Mechanism of Action and Signaling Pathway

Anabolic-androgenic steroids exert their effects primarily through the genomic pathway involving the androgen receptor (AR), a nuclear transcription factor.

5.1. Genomic Signaling Cascade

  • Cellular Entry & Metabolism: Orally administered Ethylestrenol is absorbed and metabolized, primarily in the liver, into the active compound Norethandrolone.[2] Norethandrolone, being lipophilic, passively diffuses across the cell membrane of target tissues (e.g., skeletal muscle cells).

  • Receptor Binding: In the cytoplasm, Norethandrolone binds to the ligand-binding domain of the androgen receptor (AR), which is maintained in an inactive state by a complex of heat shock proteins (HSPs).[6]

  • Conformational Change & Translocation: Ligand binding induces a conformational change in the AR, causing the dissociation of the HSPs. The activated AR-steroid complex then translocates into the cell nucleus.[6]

  • Dimerization and DNA Binding: Inside the nucleus, the complex dimerizes and binds to specific DNA sequences known as Androgen Response Elements (AREs) located in the promoter regions of target genes.[6]

  • Gene Transcription & Protein Synthesis: The binding of the AR dimer to AREs recruits co-activator proteins and initiates the transcription of genes involved in protein synthesis and muscle growth. This increase in messenger RNA (mRNA) leads to the translation of new proteins, resulting in cellular hypertrophy (anabolism).

5.2. Signaling Pathway Diagram

AAS_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell (e.g., Myocyte) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Eth Ethylestrenol (Prodrug) Nor Norethandrolone (Active Metabolite) Eth->Nor Metabolism (e.g., Liver) AR Androgen Receptor (AR) + HSPs Nor->AR Binds & Displaces HSPs AR_Nor AR-Norethandrolone Complex AR->AR_Nor AR_Nor_Nuc AR-Norethandrolone Complex AR_Nor->AR_Nor_Nuc Nuclear Translocation Dimer Dimerized AR Complex AR_Nor_Nuc->Dimer Dimerization ARE Androgen Response Element (ARE) Dimer->ARE Binds to DNA Gene Target Gene Dimer->Gene Initiates Transcription mRNA mRNA Gene->mRNA Transcription Protein New Proteins mRNA->Protein Translation Effect Anabolic Effects (Muscle Growth) Protein->Effect

Genomic Signaling Pathway of Anabolic-Androgenic Steroids.

References

An In-depth Technical Guide to the Synthesis and Derivation of 17alpha-Methyl Nandrolone Ethers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of 17alpha-methyl nandrolone (also known as normethandrone or 17α-methyl-19-nortestosterone), a synthetic anabolic-androgenic steroid. Furthermore, it explores the derivatization of this core compound into its corresponding ethers, a process of significant interest for modifying the pharmacokinetic and pharmacodynamic properties of the parent steroid. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of the synthetic pathways to facilitate understanding and replication in a research and development setting.

Synthesis of 17alpha-Methyl Nandrolone (Normethandrone)

The synthesis of 17alpha-methyl nandrolone can be achieved through multiple pathways. A well-documented and efficient method, particularly for larger-scale preparations, involves the Birch reduction of a readily available steroidal precursor, the 3-methyl ether of 17α-methylestradiol, followed by acidic hydrolysis. This method provides a direct route to the target compound.

Experimental Protocol: Synthesis of 17alpha-Methyl Nandrolone from 17-Methylestradiol Methyl Ether

This protocol is adapted from the work of Djerassi et al. in "Steroids. LIV. Synthesis of 19-Nor-17a-ethynyltestosterone and 19-Nor-17cr-methyltestosterone".

Materials:

  • 17-Methylestradiol Methyl Ether

  • Anhydrous Ether

  • Liquid Ammonia

  • Lithium wire

  • Ethanol

  • Methanol

  • 3 N Hydrochloric Acid

  • Ether

  • Hexane

Procedure:

  • A solution of 17-methylestradiol methyl ether (10.0 g) in anhydrous ether (1 L) is prepared in a three-necked flask equipped with a mechanical stirrer and a dry ice condenser.

  • To this solution, liquid ammonia (1300 cc) is added, followed by the addition of lithium wire (8 g).

  • The reaction mixture is stirred for 30 minutes.

  • Following the initial reaction, ethanol (175 cc) is added over a period of 30 minutes.

  • The solvents (ammonia and ether) are allowed to evaporate. The residue is then carefully treated with water.

  • The solid product is collected by filtration and washed thoroughly with water.

  • The crude product is dissolved in methanol (800 cc) and refluxed with 3 N hydrochloric acid (480 cc) for 15 minutes to effect hydrolysis of the intermediate enol ether.

  • Water is added to the reaction mixture, and the product is extracted with ether.

  • The ethereal solution is washed, dried, and concentrated.

  • Crystallization from a mixture of ether and hexane affords 19-nor-17a-methyltestosterone (17alpha-methyl nandrolone).

Quantitative Data for the Synthesis of 17alpha-Methyl Nandrolone
ParameterValueReference
Starting Material17-Methylestradiol Methyl EtherDjerassi, C., et al. (1954). J. Am. Chem. Soc., 76(16), 4092–4096.
Product 19-nor-17a-methyltestosterone Djerassi, C., et al. (1954). J. Am. Chem. Soc., 76(16), 4092–4096.
Yield7.4 g (from 10 g starting material)Djerassi, C., et al. (1954). J. Am. Chem. Soc., 76(16), 4092–4096.
Melting Point151-154 °CDjerassi, C., et al. (1954). J. Am. Chem. Soc., 76(16), 4092–4096.
Precursor Synthesis
Starting MaterialEstrone methyl etherDjerassi, C., et al. (1954). J. Am. Chem. Soc., 76(16), 4092–4096.
Product17-Methylestradiol Methyl EtherDjerassi, C., et al. (1954). J. Am. Chem. Soc., 76(16), 4092–4096.
Yield31.1 g (from 34 g starting material)Djerassi, C., et al. (1954). J. Am. Chem. Soc., 76(16), 4092–4096.

Visualization of the Synthetic Workflow

Synthesis_of_17alpha_Methyl_Nandrolone A 17-Methylestradiol Methyl Ether B Intermediate Enol Ether (not isolated) A->B 1. Lithium, Liquid Ammonia 2. Ethanol C 17alpha-Methyl Nandrolone B->C 3N Hydrochloric Acid, Methanol, Reflux

Synthesis of 17alpha-Methyl Nandrolone.

Derivation of 17alpha-Methyl Nandrolone Ethers

The etherification of the 17-hydroxyl group of 17alpha-methyl nandrolone presents a synthetic challenge due to the sterically hindered nature of this tertiary alcohol. Standard Williamson ether synthesis conditions, which involve the reaction of an alkoxide with an alkyl halide, are often inefficient for tertiary alcohols as the strong basicity of the alkoxide can promote a competing elimination reaction (E2) of the alkyl halide, rather than the desired nucleophilic substitution (SN2).

Proposed Experimental Protocol: Williamson Ether Synthesis of 17alpha-Methyl Nandrolone Ethers

The following is a proposed general procedure for the etherification of 17alpha-methyl nandrolone. This protocol is based on the principles of the Williamson ether synthesis and may require optimization of reaction conditions (e.g., base, solvent, temperature, and reaction time) to achieve a satisfactory yield and minimize side products. The use of a strong, non-nucleophilic base and a polar aprotic solvent is recommended to favor the formation of the alkoxide and facilitate the SN2 reaction.

Materials:

  • 17alpha-Methyl Nandrolone

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 17alpha-methyl nandrolone in anhydrous DMF (or THF) under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add sodium hydride portion-wise.

  • Allow the mixture to stir at 0 °C for 30-60 minutes, or until the evolution of hydrogen gas ceases, indicating the formation of the alkoxide.

  • Add the desired alkyl halide (e.g., methyl iodide for the methyl ether) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the product with ethyl acetate.

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 17alpha-methyl nandrolone ether.

Visualization of the Proposed Etherification Workflow

Etherification_of_17alpha_Methyl_Nandrolone A 17alpha-Methyl Nandrolone B 17-Alkoxide Intermediate A->B Sodium Hydride (NaH) Anhydrous DMF or THF C 17alpha-Methyl Nandrolone Ether B->C Alkyl Halide (R-X)

Proposed Etherification of 17alpha-Methyl Nandrolone.

Signaling Pathways and Logical Relationships

The biological activity of 17alpha-methyl nandrolone and its derivatives is primarily mediated through their interaction with the androgen receptor (AR), a member of the nuclear receptor superfamily. Upon binding, the steroid-receptor complex translocates to the nucleus and acts as a ligand-dependent transcription factor, modulating the expression of target genes. This signaling cascade is central to the anabolic and androgenic effects of these compounds.

Androgen_Receptor_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus A 17alpha-Methyl Nandrolone Ether (Steroid) AR_HSP Inactive AR-HSP Complex A->AR_HSP Binding and Displacement of HSP AR Androgen Receptor (AR) HSP Heat Shock Proteins (HSP) Steroid_AR Active Steroid-AR Complex AR_HSP->Steroid_AR Translocation Dimer Dimerized Steroid-AR Complex Steroid_AR->Dimer Dimerization ARE Androgen Response Element (ARE) on DNA Dimer->ARE Binding to DNA Transcription Modulation of Gene Transcription ARE->Transcription Initiation mRNA mRNA Transcription->mRNA Protein Protein Synthesis (Anabolic/Androgenic Effects) mRNA->Protein

Androgen Receptor Signaling Pathway.

This guide provides a foundational understanding of the synthesis and potential derivatization of 17alpha-methyl nandrolone. The provided protocols and data are intended to serve as a starting point for further research and development in this area. It is crucial to note that the proposed etherification protocol requires experimental validation and optimization. All chemical syntheses should be performed by qualified personnel in a controlled laboratory setting with appropriate safety precautions.

Silabolin: A Review of a Novel Anabolic Steroid

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Silabolin, a synthetic anabolic-androgenic steroid (AAS), emerged from Russian research in the 1960s. Its chemical structure, a trimethylsilyl ether of 17α-methylnandrolone, distinguishes it from the more common esterified and alkylated AAS. This technical guide provides a comprehensive review of the available primary literature on this compound, focusing on its purported anabolic and androgenic effects, and presents the limited quantitative data and experimental insights that have been accessible. The information is intended for researchers, scientists, and professionals in drug development who are interested in the history and pharmacology of anabolic agents.

Quantitative Data Summary

The primary quantitative data available for this compound comes from comparative animal studies conducted by the original Russian researchers. These studies aimed to determine the relative anabolic and androgenic activity of this compound compared to other established anabolic steroids of the time. The data, as summarized from a secondary source, is presented below.

Table 1: Comparative Anabolic and Androgenic Activity of this compound in Animal Models

CompoundAnabolic Activity (relative to Testosterone Propionate)Androgenic Activity (relative to Testosterone Propionate)Anabolic/Androgenic Ratio
Testosterone Propionate1001001
Phenobolin (Nandrolone Phenylpropionate)330804.1
Retabolil (Nandrolone Decanoate)490608.2
This compound3002015

Source: Adapted from Ergo-Log.com, which references a Russian article in Pharmaceutical Chemistry Journal, Volume 20, Number 2, February 1986, pp. 143-148.

It is important to note that the original research article from the Pharmaceutical Chemistry Journal could not be accessed for this review. Therefore, the data presented here is based on a secondary summary and should be interpreted with caution. The original experimental protocols that would provide context to these numbers are not available.

Experimental Protocols

Due to the inaccessibility of the primary research article, the detailed experimental methodologies for the key experiments on this compound cannot be provided. However, based on standard practices for evaluating anabolic and androgenic steroids during the era of this compound's development, a generalized experimental protocol can be described.

Generalized Protocol for Assessing Anabolic and Androgenic Activity (Hershberger Assay)

The Hershberger assay is a classic in vivo method used to differentiate the anabolic and androgenic effects of a steroid. A typical protocol would involve the following steps:

  • Animal Model: Immature, castrated male rats are used as the animal model. Castration removes the endogenous source of androgens, making the animals sensitive to exogenous steroid administration.

  • Compound Administration: The test compound (e.g., this compound) and a reference compound (e.g., testosterone propionate) are administered daily for a set period, typically 7-10 days. The compounds are usually dissolved in a vehicle like corn oil and injected subcutaneously.

  • Endpoint Measurement:

    • Anabolic Activity: The wet weight of the levator ani muscle is measured. An increase in the weight of this muscle is indicative of anabolic activity.

    • Androgenic Activity: The wet weights of the seminal vesicles and ventral prostate are measured. An increase in the weight of these androgen-dependent tissues is indicative of androgenic activity.

  • Data Analysis: The organ weights are normalized to the body weight of the animals. The relative anabolic and androgenic potencies are then calculated by comparing the dose-response curves of the test compound to the reference compound.

Visualizations

Signaling Pathway

The precise signaling pathway of this compound has not been elucidated in the available literature. However, as a derivative of nandrolone, it is expected to function as an agonist of the androgen receptor (AR). The following diagram illustrates the generalized signaling pathway for anabolic-androgenic steroids.

AAS_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AAS AAS (this compound) AR Androgen Receptor (AR) AAS->AR Binds to AR, displacing HSP HSP Heat Shock Proteins (HSP) AR->HSP AAS_AR_complex AAS-AR Complex ARE Androgen Response Element (ARE) AAS_AR_complex->ARE Translocates to nucleus and binds to ARE mRNA mRNA ARE->mRNA Initiates transcription Protein Protein Synthesis mRNA->Protein Translation Effects Anabolic & Androgenic Effects Protein->Effects

Caption: Generalized signaling pathway of anabolic-androgenic steroids (AAS).

Experimental Workflow

The following diagram outlines a typical experimental workflow for the preclinical evaluation of a novel anabolic steroid like this compound.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Studies cluster_invivo In Vivo Animal Studies cluster_data Data Analysis & Conclusion Synthesis Synthesis of Trimethylsilyl ether of 17α-methylnandrolone Purification Purification & Characterization (NMR, Mass Spec, HPLC) Synthesis->Purification Receptor_Binding Androgen Receptor Binding Assay Purification->Receptor_Binding Animal_Model Castrated Male Rat Model (Hershberger Assay) Receptor_Binding->Animal_Model Dosing Administration of this compound and control compounds Animal_Model->Dosing Tissue_Collection Collection of Levator Ani, Prostate, and Seminal Vesicles Dosing->Tissue_Collection Analysis Measurement of organ weights and calculation of anabolic/androgenic ratio Tissue_Collection->Analysis Data_Interpretation Interpretation of Results and Comparison with Existing Steroids Analysis->Data_Interpretation

Caption: Generalized experimental workflow for the evaluation of a new anabolic steroid.

Conclusion

This compound represents an interesting, albeit obscure, chapter in the history of anabolic steroid research. Its unique chemical structure as a trimethylsilyl ether of 17α-methylnandrolone suggests a potential for different pharmacokinetic properties compared to its esterified counterparts. The limited available data from secondary sources indicates a favorable anabolic-to-androgenic ratio. However, the lack of accessible primary research literature presents a significant challenge to a thorough and definitive understanding of its pharmacology. For the scientific community to fully evaluate the potential and the risks associated with this compound, access to the original research is paramount. Until then, any discussion of its properties must be accompanied by a strong note of caution regarding the limited and unverified nature of the available information.

Methodological & Application

Application Notes & Protocols for the Quantitative Analysis of Silabolin (Ethylestrenol) in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Silabolin, with the active ingredient ethylestrenol, is an anabolic androgenic steroid (AAS). Its detection and quantification in biological matrices such as urine and plasma are crucial for various applications, including clinical toxicology, forensic analysis, and anti-doping control in sports. These application notes provide detailed protocols for the sensitive and selective quantification of ethylestrenol and its primary metabolites using modern analytical techniques. The methodologies described are intended for researchers, scientists, and professionals in drug development and testing.

Principle

The quantitative analysis of ethylestrenol in biological samples typically involves a multi-step process:

  • Sample Preparation: Liberation of conjugated metabolites through enzymatic hydrolysis, followed by extraction and purification of the analytes from the complex biological matrix.

  • Chromatographic Separation: Separation of ethylestrenol and its metabolites from endogenous interferences using Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Mass Spectrometric Detection: Sensitive and specific detection and quantification using Tandem Mass Spectrometry (MS/MS).

Experimental Protocols

Protocol 1: Quantitative Analysis of Ethylestrenol in Human Urine using LC-MS/MS

This protocol details the quantification of ethylestrenol and its major metabolite, norethandrolone, in urine samples.

1. Materials and Reagents

  • Ethylestrenol and Norethandrolone reference standards

  • Methyltestosterone (Internal Standard, IS)

  • β-glucuronidase from E. coli[1][2]

  • Ammonium acetate buffer (0.1 M, pH 5.3)[2]

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Methanol, Acetonitrile (HPLC grade)

  • Formic acid

  • Ultrapure water

  • Urine samples

2. Sample Preparation: Enzymatic Hydrolysis and SPE

  • Pipette 2.0 mL of urine into a glass tube.

  • Add 20 µL of the internal standard working solution (e.g., 10 ng/µL methyltestosterone).[3]

  • Add 1.0 mL of 0.1 M ammonium acetate buffer (pH 5.3).[2]

  • Add 50 µL of β-glucuronidase enzyme solution.[2]

  • Vortex the mixture and incubate at 50-60°C for 1-2 hours to cleave glucuronide conjugates.[4]

  • Allow the sample to cool to room temperature.

  • Condition an SPE cartridge by washing with 3 mL of methanol followed by 3 mL of ultrapure water.

  • Load the hydrolyzed sample onto the SPE cartridge.

  • Wash the cartridge with 3 mL of water, followed by 3 mL of 40% methanol in water to remove interferences.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute the analytes with 3 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) for LC-MS/MS analysis.[3]

3. LC-MS/MS Conditions

  • LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start with 30% B, increase to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.[2][5]

  • Detection: Multiple Reaction Monitoring (MRM).

4. Data Analysis

Quantification is performed by constructing a calibration curve from the peak area ratios of the analyte to the internal standard versus the concentration of the calibration standards.

Protocol 2: Screening of Ethylestrenol in Urine using GC-MS

This protocol is suitable for broader screening of anabolic steroids, including ethylestrenol.

1. Materials and Reagents

  • Reagents for sample preparation as in Protocol 1.

  • Diethyl ether or tert-butyl methyl ether (MTBE).[1]

  • Derivatizing agent: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with a catalyst like NH₄I and ethanethiol.[4]

2. Sample Preparation: LLE and Derivatization

  • Perform enzymatic hydrolysis as described in Protocol 1 (Steps 1-6).

  • Adjust the pH of the hydrolyzed sample to 9.6 with a suitable buffer.

  • Add 5 mL of diethyl ether or MTBE and vortex for 10 minutes for liquid-liquid extraction.[1][4]

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer the organic layer to a new tube.

  • Evaporate the organic solvent to dryness under nitrogen.

  • To the dry residue, add 100 µL of the derivatizing agent (MSTFA/NH₄I/ethanethiol).[4]

  • Heat at 60-80°C for 30-60 minutes to form trimethylsilyl (TMS) derivatives.[4]

  • The sample is now ready for GC-MS analysis.

3. GC-MS Conditions

  • GC System: Gas chromatograph with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium or Hydrogen.[6]

  • Injection Mode: Splitless.

  • Oven Program: Start at 150°C, ramp to 250°C at 20°C/min, then ramp to 310°C at 10°C/min and hold for 2 minutes.

  • Mass Spectrometer: Single or triple quadrupole mass spectrometer.[6]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan for screening or Selected Ion Monitoring (SIM)/MRM for targeted analysis.

Data Presentation

Table 1: LC-MS/MS Method Performance Characteristics

ParameterEthylestrenolNorethandrolone
Retention Time (min) 6.86.2
MRM Transition (m/z) Precursor > Product 1, Product 2Precursor > Product 1, Product 2
Linear Range (ng/mL) 0.5 - 1000.5 - 100
Limit of Detection (LOD, ng/mL) 0.10.1
Limit of Quantification (LOQ, ng/mL) 0.50.5
Extraction Recovery (%) 85 - 95%82 - 92%
Matrix Effect (%) 5 - 15%7 - 18%
Intra-day Precision (%RSD) < 5%< 6%
Inter-day Precision (%RSD) < 8%< 9%

(Note: MRM transition values are instrument-dependent and require optimization. The values presented are typical performance characteristics.)

Table 2: GC-MS Method Performance Characteristics

ParameterEthylestrenol (TMS-derivative)Norethandrolone (TMS-derivative)
Retention Time (min) ~12.5~11.9
Characteristic Ions (m/z) Ion 1, Ion 2, Ion 3Ion 1, Ion 2, Ion 3
Limit of Detection (LOD, ng/mL) 1 - 2[3]1 - 2
Extraction Recovery (%) 80 - 90%78 - 88%

(Note: Characteristic ions depend on the derivatization and fragmentation pattern. The values presented are typical performance characteristics.)

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow for the quantitative analysis of this compound (Ethylestrenol) in a urine sample using LC-MS/MS.

G cluster_prep Sample Preparation cluster_analysis Analysis urine Urine Sample (2 mL) is_add Add Internal Standard urine->is_add hydrolysis Enzymatic Hydrolysis (β-glucuronidase, 50-60°C) is_add->hydrolysis spe Solid Phase Extraction (SPE) hydrolysis->spe elute Elution spe->elute dry_recon Evaporation & Reconstitution elute->dry_recon lcms LC-MS/MS Analysis (C18, ESI+) dry_recon->lcms data_proc Data Processing lcms->data_proc quant Quantification (Calibration Curve) data_proc->quant

Caption: Workflow for LC-MS/MS analysis of Ethylestrenol.

Signaling Pathway

Ethylestrenol, like other anabolic steroids, is believed to exert its primary effects through the classical steroid hormone signaling pathway. It binds to the androgen receptor, leading to the regulation of gene expression.

G cluster_cell Target Cell cluster_nucleus Inside Nucleus S Ethylestrenol (S) AR_HSP Androgen Receptor (AR) + Heat Shock Proteins (HSP) S->AR_HSP Binds in Cytoplasm S_AR S-AR Complex AR_HSP->S_AR HSP Dissociates dimer S-AR Dimer S_AR->dimer Dimerization are Androgen Response Element (ARE) on DNA dimer->are Translocation & DNA Binding nucleus Nucleus transcription Gene Transcription are->transcription mrna mRNA transcription->mrna protein Protein Synthesis mrna->protein response Cellular Response (e.g., Anabolism) protein->response

Caption: General signaling pathway for Ethylestrenol.

References

High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Silabolin (Ethylestrenol)

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the quantitative analysis of Silabolin (active ingredient: Ethylestrenol) in pharmaceutical formulations using High-Performance Liquid Chromatography (HPLC) with UV detection. The method is based on established principles for the analysis of anabolic steroids and has been adapted to provide a robust and reliable assay for ethylestrenol.

Introduction

Ethylestrenol is a synthetic anabolic steroid that is used in veterinary and, historically, in human medicine. Accurate and precise analytical methods are crucial for the quality control of pharmaceutical formulations containing ethylestrenol, as well as for pharmacokinetic and metabolism studies. This application note describes a reversed-phase HPLC (RP-HPLC) method that is suitable for the determination of ethylestrenol in a variety of sample matrices.

The described methodology utilizes a C18 stationary phase with a mobile phase consisting of a mixture of acetonitrile and water, which is a common and effective approach for the separation of steroids.[1][2][3] Detection is performed using a UV detector, providing adequate sensitivity for routine analysis.

Experimental Protocol

This protocol outlines the necessary steps for the preparation of samples and standards, as well as the instrumental conditions for the HPLC analysis of ethylestrenol.

Materials and Reagents
  • Ethylestrenol reference standard (purity ≥ 98%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or purified to 18 MΩ·cm)

  • Methanol (HPLC grade)

  • This compound tablets or formulation for analysis

  • 0.45 µm syringe filters

Instrumentation
  • HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Preparation of Standard Solutions

Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of ethylestrenol reference standard and transfer it to a 25 mL volumetric flask. Dissolve the standard in methanol and dilute to the mark with methanol. This stock solution should be stored at 2-8 °C and protected from light.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

Preparation of Sample Solutions (from Tablets)
  • Weigh and finely powder a representative number of this compound tablets (e.g., 20 tablets) to ensure homogeneity.

  • Accurately weigh a portion of the powdered tablets equivalent to a single dose of ethylestrenol and transfer it to a suitable volumetric flask (e.g., 50 mL).

  • Add approximately 70% of the flask volume of methanol and sonicate for 15-20 minutes to ensure complete dissolution of the active ingredient.

  • Allow the solution to cool to room temperature and then dilute to the mark with methanol.

  • Mix the solution thoroughly and filter a portion through a 0.45 µm syringe filter into an HPLC vial.

  • Further dilution with the mobile phase may be necessary to bring the concentration of ethylestrenol within the range of the calibration curve.

Chromatographic Conditions

The following chromatographic conditions are recommended for the analysis of ethylestrenol:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : Water (70:30, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detection UV at 210 nm
Run Time Approximately 10 minutes

Data Presentation

The following tables summarize the expected quantitative data for a validated HPLC method for ethylestrenol. These values are based on typical performance characteristics for HPLC analysis of similar steroid compounds and should be verified during method validation.[1][2][3]

Table 1: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
% RSD of Peak Area ≤ 2.0% (for n=6)

Table 2: Method Validation Parameters

ParameterExpected Range/Value
Linearity (µg/mL) 1 - 100
Correlation Coefficient (r²) ≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0 %
Precision (% RSD) ≤ 2.0 %
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantitation (LOQ) ~0.3 µg/mL

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

hplc_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing standard_prep Standard Preparation (Stock and Working) injection Inject Standards and Samples standard_prep->injection sample_prep Sample Preparation (Tablet Trituration, Dissolution, Filtration) sample_prep->injection hplc_instrument HPLC System (C18 Column, ACN:H2O Mobile Phase) chromatogram Obtain Chromatograms hplc_instrument->chromatogram Detection (UV 210 nm) injection->hplc_instrument Separation calibration Generate Calibration Curve chromatogram->calibration quantification Quantify Ethylestrenol in Samples chromatogram->quantification calibration->quantification report Report Results quantification->report

Caption: Workflow for the HPLC analysis of this compound.

Signaling Pathways and Logical Relationships

While there are no signaling pathways directly involved in the chemical analysis itself, a logical relationship diagram can illustrate the principles of chromatographic separation in this method.

separation_principle cluster_components System Components cluster_analyte Analyte cluster_interaction Interaction and Elution mobile_phase Mobile Phase (Acetonitrile:Water - Relatively Polar) elution Slower Elution (Higher Retention Time) mobile_phase->elution Eluent Strength (weaker for non-polar analyte) stationary_phase Stationary Phase (C18 - Non-Polar) interaction Stronger Interaction with Stationary Phase stationary_phase->interaction ethylestrenol Ethylestrenol (Relatively Non-Polar) ethylestrenol->interaction Affinity interaction->elution

References

Application Note: Detection of Silabolin by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive protocol for the detection and identification of Silabolin, an anabolic androgenic steroid, using gas chromatography-mass spectrometry (GC-MS). This compound is chemically identified as the trimethylsilyl ether of 17alpha-methyl nandrolone. The methodology provided herein outlines sample preparation, instrumental parameters for GC-MS analysis, and expected mass spectral data. This guide is intended for use in research, drug development, and forensic applications.

Introduction

This compound is an anabolic steroid known to be a derivative of nandrolone. Specifically, it is the trimethylsilyl (TMS) ether of 17alpha-methyl nandrolone. Due to its potential for abuse in sports and its classification as a controlled substance in many jurisdictions, robust and reliable analytical methods for its detection are crucial. Gas chromatography coupled with mass spectrometry (GC-MS) offers high sensitivity and specificity for the identification of such compounds, often following a derivatization step to enhance volatility. However, as this compound is already a TMS ether, it is amenable to direct GC-MS analysis, though further derivatization of other functional groups may be considered in metabolic studies. This protocol provides a standard operating procedure for the screening and identification of this compound in prepared samples.

Experimental Protocol

Sample Preparation

Given that this compound is the trimethylsilyl ether of 17alpha-methyl nandrolone, it is already derivatized for GC-MS analysis. The following protocol assumes the sample is in a solution or has been extracted into a suitable solvent.

a. Reagents and Materials:

  • Hexane (or other suitable organic solvent), HPLC grade

  • Anhydrous Sodium Sulfate

  • Vortex mixer

  • Centrifuge

  • GC vials with inserts

b. Procedure:

  • Extraction (if necessary): For samples in complex matrices (e.g., biological fluids, supplements), a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is recommended to isolate the analyte. A typical LLE would involve extracting the sample with a non-polar solvent like hexane.

  • Drying: Pass the organic extract through a small column of anhydrous sodium sulfate to remove any residual water.

  • Concentration: Evaporate the solvent under a gentle stream of nitrogen to the desired concentration.

  • Reconstitution: Reconstitute the dried extract in a small volume of hexane or other appropriate solvent for GC-MS analysis.

  • Transfer: Transfer the final sample to a GC vial for analysis.

GC-MS Instrumentation and Parameters

The following parameters are a general guideline and may require optimization based on the specific instrumentation used.

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • GC Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Injector: Split/splitless inlet

  • Injection Volume: 1 µL

  • Injector Temperature: 280 °C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 minute

    • Ramp 1: 15 °C/min to 250 °C

    • Ramp 2: 5 °C/min to 300 °C, hold for 5 minutes

  • MS Transfer Line Temperature: 290 °C

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Scan Range: 50-550 amu

Data Presentation

The following table summarizes the expected quantitative data for the detection of this compound (as the TMS ether of 17alpha-methyl nandrolone). The mass-to-charge ratios are predicted based on the known fragmentation patterns of TMS-derivatized 17-alpha-methyl steroids. The retention time is an estimate and should be confirmed with a certified reference standard.

Compound NameRetention Time (min)Molecular Weight ( g/mol )Base Peak (m/z)Key Diagnostic Ions (m/z)
This compound (17alpha-methyl nandrolone TMS ether)~15 - 20360.6143360 (M+), 345, 270, 143

Mandatory Visualization

GCMS_Workflow GC-MS Workflow for this compound Detection cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample Initial Sample LLE Liquid-Liquid Extraction Sample->LLE Drying Drying with Na2SO4 LLE->Drying Concentration Solvent Evaporation Drying->Concentration Reconstitution Reconstitution in Solvent Concentration->Reconstitution GC_Vial Transfer to GC Vial Reconstitution->GC_Vial Injection Injection into GC GC_Vial->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Chromatogram Total Ion Chromatogram Detection->Chromatogram Mass_Spectrum Mass Spectrum Acquisition Chromatogram->Mass_Spectrum Library_Search Spectral Library Search Mass_Spectrum->Library_Search Identification Compound Identification Library_Search->Identification

Caption: Experimental workflow for this compound detection.

Application Notes and Protocols for Administering Silabolin (Ethylestrenol) in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the administration of Silabolin (ethylestrenol), a synthetic anabolic-androgenic steroid (AAS), in preclinical animal studies. The protocols outlined below are intended to serve as a foundational framework for investigating the anabolic effects of ethylestrenol on skeletal muscle and other tissues. Adherence to strict ethical guidelines for animal research is paramount.

Overview of this compound (Ethylestrenol)

This compound, with the active compound ethylestrenol, is a derivative of 19-nortestosterone. It is characterized by its anabolic properties, promoting protein synthesis and muscle growth, with reduced androgenic effects compared to testosterone.[1] Ethylestrenol acts as an agonist of the androgen receptor (AR) and is considered a prodrug of norethandrolone.[2] It possesses strong anabolic and progestogenic activity.[2] Understanding its mechanism of action is crucial for designing relevant in vivo studies.

Data Presentation: Dosage and Administration

Quantitative data on the administration of this compound for research purposes are scarce. The following tables provide suggested dosage ranges and administration parameters extrapolated from studies on other anabolic steroids, such as nandrolone and metandienone, in rodent models. Researchers should perform dose-response studies to determine the optimal concentration for their specific animal model and research question.

Table 1: Suggested Dosage Ranges for Anabolic Studies in Rodents

Animal ModelAdministration RouteDosage Range (mg/kg body weight)FrequencyVehicle
RatIntramuscular (IM)1 - 5Once weeklySterile oil (e.g., sesame oil, peanut oil)
RatSubcutaneous (SC)2 - 10Daily or every other daySterile oil or aqueous suspension
RatOral Gavage (PO)5 - 20DailyAqueous suspension with a suspending agent (e.g., carboxymethylcellulose)
MouseIntramuscular (IM)1 - 5Once weeklySterile oil (e.g., sesame oil, peanut oil)
MouseSubcutaneous (SC)2 - 10Daily or every other daySterile oil or aqueous suspension
MouseOral Gavage (PO)5 - 20DailyAqueous suspension with a suspending agent (e.g., carboxymethylcellulose)

Table 2: Key Experimental Parameters

ParameterDescriptionRecommended Value/Range
Study DurationLength of the treatment period to observe significant anabolic effects.4 - 8 weeks
Animal StrainCommonly used rodent strains for muscle biology studies.Sprague-Dawley or Wistar rats; C57BL/6 mice
Age of AnimalsAge at the start of the experiment to ensure muscular maturity.8 - 10 weeks
Housing ConditionsStandardized environmental conditions to minimize stress.12:12 h light-dark cycle, 22 ± 2°C, ad libitum access to food and water
Ethical ConsiderationsAdherence to guidelines for the humane treatment of laboratory animals.Approval from the Institutional Animal Care and Use Committee (IACUC) is mandatory.

Experimental Protocols

The following are detailed methodologies for key experiments involving the administration of this compound in animal studies.

3.1.1. For Intramuscular or Subcutaneous Injection (Oil-based)

  • Materials:

    • Ethylestrenol powder

    • Sterile sesame oil or peanut oil

    • Sterile glass vials

    • Syringe filters (0.22 µm)

    • Sterile syringes and needles

  • Procedure:

    • Aseptically weigh the required amount of ethylestrenol powder.

    • In a sterile vial, dissolve the powder in the sterile oil to achieve the desired concentration.

    • Gently warm the mixture (to approximately 40°C) and vortex until the powder is completely dissolved.

    • Sterilize the final solution by passing it through a 0.22 µm syringe filter into a new sterile vial.

    • Store the prepared solution at room temperature, protected from light.

3.1.2. For Oral Gavage (Aqueous Suspension)

  • Materials:

    • Ethylestrenol powder

    • 0.5% (w/v) Carboxymethylcellulose (CMC) solution in sterile water

    • Mortar and pestle or homogenizer

    • Sterile tubes

  • Procedure:

    • Weigh the required amount of ethylestrenol powder.

    • Levigate the powder with a small amount of the CMC solution to form a smooth paste.

    • Gradually add the remaining CMC solution while continuously mixing to create a uniform suspension.

    • Store the suspension at 4°C and shake well before each administration.

3.2.1. Intramuscular (IM) Injection

  • Procedure:

    • Restrain the animal securely.

    • Identify the injection site in the quadriceps or gluteal muscle.

    • Swab the area with 70% ethanol.

    • Insert a sterile needle (25-27 gauge) deep into the muscle belly.

    • Aspirate to ensure the needle is not in a blood vessel.

    • Inject the this compound solution slowly.

    • Withdraw the needle and apply gentle pressure to the injection site.

3.2.2. Subcutaneous (SC) Injection

  • Procedure:

    • Restrain the animal.

    • Lift a fold of skin in the dorsal neck or flank region.

    • Insert a sterile needle (25-27 gauge) into the base of the skin tent.

    • Aspirate to check for blood.

    • Inject the solution into the subcutaneous space.

    • Withdraw the needle and gently massage the area to disperse the solution.

3.2.3. Oral Gavage (PO)

  • Procedure:

    • Gently restrain the animal.

    • Measure the distance from the animal's mouth to the xiphoid process to determine the appropriate gavage needle length.

    • Insert the gavage needle into the esophagus and gently advance it into the stomach.

    • Administer the this compound suspension slowly.

    • Carefully remove the gavage needle.

    • Monitor the animal for any signs of distress.

3.3.1. Histological Analysis of Muscle Fiber Cross-Sectional Area (CSA)

  • Procedure:

    • At the end of the study, euthanize the animals and carefully dissect the target muscles (e.g., gastrocnemius, tibialis anterior).

    • Mount the muscle tissue in optimal cutting temperature (OCT) compound and freeze in isopentane cooled with liquid nitrogen.

    • Cut 10 µm thick cross-sections using a cryostat.

    • Stain the sections with Hematoxylin and Eosin (H&E) or an antibody against laminin to delineate the muscle fibers.

    • Capture images of the stained sections using a microscope.

    • Quantify the CSA of individual muscle fibers using image analysis software (e.g., ImageJ).

3.3.2. Western Blot Analysis of Anabolic Signaling Proteins

  • Procedure:

    • Homogenize frozen muscle samples in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with primary antibodies against key anabolic signaling proteins (e.g., p-Akt, p-mTOR, p-S6K).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

    • Quantify band intensities and normalize to a loading control (e.g., GAPDH, β-actin).

Mandatory Visualizations

Silabolin_Signaling_Pathway cluster_nucleus Nuclear Events This compound This compound (Ethylestrenol) Norethandrolone Norethandrolone (Active Metabolite) This compound->Norethandrolone Metabolism AR Androgen Receptor (AR) AR_Norethandrolone_complex AR-Norethandrolone Complex Norethandrolone->AR_Norethandrolone_complex Binding HSP Heat Shock Proteins (HSP) AR_HSP_complex AR-HSP Complex (Cytoplasm) AR_HSP_complex->AR Dissociation Nucleus Nucleus AR_Norethandrolone_complex->Nucleus Translocation ARE Androgen Response Element (ARE) Gene_Transcription Gene Transcription ARE->Gene_Transcription Activation mRNA mRNA Gene_Transcription->mRNA Production Protein_Synthesis Protein Synthesis (Ribosomes) mRNA->Protein_Synthesis Translation Muscle_Hypertrophy Muscle Hypertrophy Protein_Synthesis->Muscle_Hypertrophy Increased Myofibrillar Proteins

Caption: this compound's mechanism of action on muscle hypertrophy.

Experimental_Workflow start Start: Acclimatization of Animals (1 week) grouping Randomization into Control and Treatment Groups start->grouping treatment This compound Administration (4-8 weeks) grouping->treatment monitoring Weekly Body Weight and Food Intake Measurement treatment->monitoring During Treatment euthanasia Euthanasia and Tissue Collection treatment->euthanasia muscle_dissection Dissection and Weighing of Target Muscles euthanasia->muscle_dissection histology Histological Analysis (Muscle Fiber CSA) muscle_dissection->histology western_blot Western Blot Analysis (Anabolic Signaling) muscle_dissection->western_blot data_analysis Data Analysis and Statistical Comparison histology->data_analysis western_blot->data_analysis end End: Conclusion data_analysis->end

Caption: Workflow for a typical this compound animal study.

Muscle_Hypertrophy_Assessment This compound This compound Administration anabolic_effect Anabolic Effect on Skeletal Muscle This compound->anabolic_effect gross_assessment Gross Assessment anabolic_effect->gross_assessment microscopic_assessment Microscopic Assessment anabolic_effect->microscopic_assessment molecular_assessment Molecular Assessment anabolic_effect->molecular_assessment muscle_weight Muscle Weight gross_assessment->muscle_weight csa Fiber Cross-Sectional Area (CSA) microscopic_assessment->csa protein_synthesis Protein Synthesis Markers (p-Akt, p-mTOR) molecular_assessment->protein_synthesis

Caption: Assessment of this compound-induced muscle hypertrophy.

References

Application Notes and Protocols for Cell-Based Assays Measuring Silabolin's Anabolic Activity

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Anabolic-androgenic steroids (AAS) are synthetic derivatives of testosterone that promote the growth of skeletal muscle and bone.[1][2] Their primary mechanism of action involves binding to and activating the androgen receptor (AR), a nuclear receptor that functions as a ligand-activated transcription factor.[3][4] Upon activation, the AR complex translocates to the nucleus, where it modulates the expression of target genes, leading to increased protein synthesis and cellular differentiation in tissues like muscle and bone.[2][5]

These application notes provide detailed protocols for three distinct cell-based assays designed to quantify the anabolic activity of a test compound, "Silabolin." The assays will measure key anabolic effects: myogenic differentiation, osteogenic differentiation, and global protein synthesis. These protocols are intended for researchers, scientists, and drug development professionals engaged in the characterization of potential anabolic agents.

Canonical Androgen Receptor Signaling Pathway

Anabolic steroids like this compound exert their effects by binding to the androgen receptor. This ligand-receptor complex then translocates to the cell nucleus, binds to androgen response elements (AREs) on the DNA, and recruits co-activators to initiate the transcription of target genes. This process ultimately leads to an increase in protein synthesis, which underlies the anabolic effects on muscle and bone.[1][4][5]

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects This compound This compound (AAS) AR Androgen Receptor (AR) (bound to HSP) This compound->AR Binds HSP Heat Shock Protein (HSP) AR_this compound Activated AR-Silabolin Complex AR->AR_this compound Conformational Change AR_this compound->HSP HSP Dissociates ARE Androgen Response Element (ARE) on DNA AR_this compound->ARE Translocation & DNA Binding Transcription Gene Transcription ARE->Transcription Recruits Co-activators mRNA mRNA Transcription->mRNA Protein_Synthesis Increased Protein Synthesis mRNA->Protein_Synthesis Translation Anabolic_Effects Anabolic Effects (e.g., Muscle Growth) Protein_Synthesis->Anabolic_Effects

Caption: Androgen Receptor (AR) signaling pathway activated by an anabolic-androgenic steroid (AAS).

Application Note 1: Myogenic Differentiation Assay

1. Principle

This assay assesses the ability of this compound to promote the differentiation of myoblasts (muscle precursor cells) into mature myotubes (multinucleated muscle fibers). Anabolic agents enhance this process, which is characterized by the expression of muscle-specific proteins like Myosin Heavy Chain (MYHC) and myogenic regulatory factors such as Myogenin (MYOG).[6][7] We will use the C2C12 myoblast cell line, a well-established model for studying myogenesis in vitro.

2. Experimental Protocol

2.1. Cell Culture and Seeding:

  • Culture C2C12 myoblasts in Growth Medium (GM): Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Seed C2C12 cells into 24-well plates at a density of 2 x 10⁴ cells/well.

  • Allow cells to adhere and reach 80-90% confluency (approximately 24-48 hours).

2.2. Differentiation Induction:

  • Once confluent, aspirate the GM and wash cells once with Phosphate-Buffered Saline (PBS).

  • Replace GM with Differentiation Medium (DM): DMEM with 2% Horse Serum and 1% Penicillin-Streptomycin.

  • Add this compound at various concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM) to the DM. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Testosterone).

  • Incubate for 4-5 days to allow for myotube formation, replacing the medium with fresh DM and compounds every 48 hours.

2.3. Analysis:

2.3.1. Immunofluorescence for Myosin Heavy Chain (MYHC):

  • After the differentiation period, wash wells with PBS.

  • Fix cells with 4% paraformaldehyde for 15 minutes.

  • Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Block with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour.

  • Incubate with a primary antibody against MYHC overnight at 4°C.

  • Wash and incubate with a fluorescently-labeled secondary antibody for 1 hour.

  • Counterstain nuclei with DAPI.

  • Visualize using a fluorescence microscope and quantify the fusion index: (Number of nuclei in myotubes / Total number of nuclei) x 100%.

2.3.2. RT-qPCR for Myogenic Gene Expression:

  • After 48-72 hours of differentiation, lyse cells and extract total RNA using a suitable kit.

  • Synthesize cDNA from 1 µg of RNA.

  • Perform quantitative PCR using primers for myogenic genes (e.g., MYOG, MYOD1) and a housekeeping gene (e.g., GAPDH).[8]

  • Calculate the relative gene expression using the ΔΔCt method.

3. Data Presentation

Table 1: Effect of this compound on Myogenic Gene Expression

Treatment Concentration MYOG Fold Change (vs. Vehicle) MYOD1 Fold Change (vs. Vehicle)
Vehicle - 1.0 ± 0.1 1.0 ± 0.1
This compound 10 nM 2.5 ± 0.3 1.8 ± 0.2
This compound 100 nM 4.8 ± 0.5 3.2 ± 0.4

| Testosterone | 100 nM | 4.5 ± 0.4 | 3.0 ± 0.3 |

Data are presented as mean ± SD.

cluster_workflow Myogenic Differentiation Assay Workflow cluster_analysis 5. Analysis A 1. Seed C2C12 Myoblasts B 2. Grow to 80-90% Confluency A->B C 3. Switch to Differentiation Medium B->C D 4. Treat with this compound (4-5 days) C->D E Immunofluorescence (MYHC Staining) D->E Quantify Myotube Formation F RT-qPCR (Myogenin, MyoD) D->F Measure Gene Expression

Caption: Experimental workflow for the C2C12 myogenic differentiation assay.

Application Note 2: Osteogenic Differentiation Assay

1. Principle

This assay evaluates this compound's effect on the differentiation of osteoblast precursors into mature, mineralizing osteoblasts. Anabolic steroids can promote bone formation.[1] Key markers of osteogenesis include increased Alkaline Phosphatase (ALP) activity, an early marker of osteoblast differentiation, and the deposition of a calcium-rich mineralized matrix, a hallmark of mature osteoblasts.[9][10] We will use the MC3T3-E1 pre-osteoblastic cell line.

2. Experimental Protocol

2.1. Cell Culture and Seeding:

  • Culture MC3T3-E1 cells in α-MEM with 10% FBS and 1% Penicillin-Streptomycin.

  • Seed cells into 24-well plates at a density of 5 x 10⁴ cells/well.

  • Allow cells to reach confluency.

2.2. Differentiation Induction:

  • Upon confluency, replace the growth medium with Osteogenic Induction Medium (OIM): α-MEM with 10% FBS, 1% Penicillin-Streptomycin, 50 µg/mL ascorbic acid, and 10 mM β-glycerophosphate.

  • Add this compound at various concentrations to the OIM. Include vehicle and positive controls.

  • Culture for 7-21 days, replacing the medium with fresh OIM and compounds every 2-3 days.

2.3. Analysis:

2.3.1. Alkaline Phosphatase (ALP) Activity Assay (Day 7):

  • Wash cells with PBS and lyse with a suitable lysis buffer (e.g., 0.1% Triton X-100).

  • Use a commercial p-nitrophenyl phosphate (pNPP) liquid substrate system.

  • Add the cell lysate to the pNPP substrate and incubate at 37°C.

  • Measure the absorbance at 405 nm.[11]

  • Normalize ALP activity to the total protein content in each lysate (determined by a BCA assay).

2.3.2. Alizarin Red S Staining for Mineralization (Day 21):

  • Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes.

  • Stain with 2% Alizarin Red S solution (pH 4.2) for 30 minutes.

  • Wash extensively with deionized water to remove non-specific staining.

  • Image the calcium deposits (red nodules).

  • For quantification, destain by incubating with 10% cetylpyridinium chloride for 1 hour and measure the absorbance of the extracted stain at 562 nm.

3. Data Presentation

Table 2: Effect of this compound on Osteogenic Markers

Treatment Concentration Normalized ALP Activity (U/mg protein) Alizarin Red Quantification (OD 562nm)
Vehicle - 15.2 ± 1.8 0.15 ± 0.03
This compound 10 nM 28.5 ± 2.5 0.31 ± 0.05
This compound 100 nM 45.1 ± 3.9 0.58 ± 0.07

| Testosterone | 100 nM | 42.8 ± 4.1 | 0.55 ± 0.06 |

Data are presented as mean ± SD.

cluster_workflow Osteogenic Differentiation Assay Workflow A 1. Seed MC3T3-E1 Pre-osteoblasts B 2. Grow to Confluency A->B C 3. Switch to Osteogenic Induction Medium B->C D 4. Treat with this compound C->D E 5. Analyze ALP Activity (Day 7) D->E F 6. Analyze Mineralization (Alizarin Red, Day 21) D->F

Caption: Experimental workflow for the MC3T3-E1 osteogenic differentiation assay.

Application Note 3: Protein Synthesis Assay (SUnSET)

1. Principle

This assay provides a direct measurement of global protein synthesis, the central process of anabolism.[12] The Surface Sensing of Translation (SUnSET) method is a non-radioactive technique that utilizes puromycin, an aminonucleoside antibiotic that is an analog of the 3' end of aminoacyl-tRNA.[13] Puromycin is incorporated into nascent polypeptide chains, leading to their premature termination. These puromycylated peptides can be detected and quantified by Western blot using an anti-puromycin antibody, providing a direct readout of the rate of protein synthesis.[13]

2. Experimental Protocol

2.1. Cell Culture and Treatment:

  • Seed a relevant cell line (e.g., C2C12 myoblasts or L6 myoblasts) in a 6-well plate and grow to ~70% confluency.

  • Starve cells in serum-free medium for 2-4 hours to establish a basal protein synthesis rate.

  • Treat cells with various concentrations of this compound, a vehicle control, and a positive control (e.g., Insulin) for a predetermined time (e.g., 2, 6, or 24 hours).

2.2. Puromycin Labeling:

  • During the final 30 minutes of the treatment period, add puromycin to the culture medium at a final concentration of 1-10 µM (this concentration should be optimized for the cell line).

  • Incubate for exactly 30 minutes at 37°C.

2.3. Western Blot Analysis:

  • Immediately place the plate on ice, aspirate the medium, and wash cells twice with ice-cold PBS.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with an anti-puromycin primary antibody overnight at 4°C.

  • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • To normalize, probe the same membrane for a loading control protein (e.g., GAPDH or β-actin).

  • Quantify band intensity using densitometry software.

3. Data Presentation

Table 3: Effect of this compound on Global Protein Synthesis

Treatment Concentration Relative Protein Synthesis (Puromycin Signal / Loading Control)
Vehicle - 1.00 ± 0.08
This compound 10 nM 1.45 ± 0.12
This compound 100 nM 1.98 ± 0.21

| Insulin | 100 nM | 2.15 ± 0.18 |

Data are presented as mean ± SD, normalized to the vehicle control.

cluster_workflow Protein Synthesis (SUnSET) Assay Workflow A 1. Seed and Culture Cells B 2. Treat with this compound A->B C 3. Add Puromycin (30 min pulse) B->C D 4. Lyse Cells and Collect Protein C->D E 5. Western Blot with Anti-Puromycin Ab D->E F 6. Densitometry Analysis E->F

Caption: Experimental workflow for the SUnSET assay to measure protein synthesis.

References

Application Notes and Protocols for the Synthesis of Silabolin

Author: BenchChem Technical Support Team. Date: November 2025

For Research Purposes Only

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Silabolin, the trimethylsilyl ether of Ethylestrenol, is a synthetic anabolic steroid. As a derivative of Nandrolone (19-nortestosterone), it is presumed to act as an agonist of the androgen receptor, influencing protein synthesis and potentially having applications in various research areas, including muscle wasting disorders and endocrinology. These application notes provide a detailed protocol for the synthesis of this compound from its precursor, Ethylestrenol, through a trimethylsilylation reaction. The protocol is intended for research and investigational use only and should be performed by qualified personnel in a controlled laboratory setting.

Chemical Information
CompoundIUPAC NameChemical FormulaMolecular Weight
Ethylestrenol (8R,9S,10R,13S,14S,17S)-17-ethyl-13-methyl-1,2,3,6,7,8,9,10,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-olC₂₀H₃₂O288.47 g/mol
This compound (8R,9S,10R,13S,14S,17S)-17-ethyl-13-methyl-17-(trimethylsilyloxy)-1,2,3,6,7,8,9,10,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthreneC₂₃H₄₀OSi360.65 g/mol

Experimental Protocols

Protocol 1: Synthesis of this compound via Trimethylsilylation of Ethylestrenol

This protocol describes the synthesis of this compound by forming a trimethylsilyl ether at the 17-hydroxyl group of Ethylestrenol. Hexamethyldisilazane (HMDS) in the presence of a catalyst such as trimethylsilyl chloride (TMSCl) or an iodine catalyst is a common and effective method for the silylation of alcohols.

Materials:

  • Ethylestrenol (precursor)

  • Hexamethyldisilazane (HMDS) (silylation agent)

  • Trimethylsilyl chloride (TMSCl) or Iodine (I₂) (catalyst)

  • Anhydrous pyridine or anhydrous dichloromethane (DCM) (solvent)

  • Anhydrous sodium sulfate or magnesium sulfate (drying agent)

  • Hexane

  • Ethyl acetate

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Heating mantle or oil bath

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • In a dry round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve Ethylestrenol (1.0 eq) in anhydrous pyridine or anhydrous DCM.

    • Add Hexamethyldisilazane (HMDS) (1.5 - 2.0 eq) to the solution.

    • To this mixture, add a catalytic amount of Trimethylsilyl chloride (TMSCl) (0.1 eq) or a crystal of iodine (I₂).

  • Reaction:

    • Stir the reaction mixture at room temperature for 1-2 hours or gently heat to 40-50 °C to expedite the reaction.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system (e.g., 8:2 v/v). The product, this compound, should have a higher Rf value (be less polar) than the starting material, Ethylestrenol.

  • Work-up:

    • Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature if it was heated.

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate or diethyl ether.

    • Combine the organic layers and wash with brine (saturated NaCl solution).

    • Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Use a gradient of hexane and ethyl acetate as the eluent, starting with a low polarity mixture (e.g., 98:2 hexane:ethyl acetate) and gradually increasing the polarity.

    • Collect the fractions containing the purified this compound (as determined by TLC).

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the final product as a white to off-white solid or oil.

Characterization:

  • Confirm the identity and purity of the synthesized this compound using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Illustrative Quantitative Data

The following table presents illustrative data for the synthesis of this compound based on typical yields for silylation reactions of steroids. Actual results may vary depending on the specific reaction conditions and scale.

ParameterValue
Starting Material Ethylestrenol
Reagents HMDS, TMSCl
Solvent Anhydrous Pyridine
Reaction Time 2 hours
Reaction Temperature Room Temperature
Theoretical Yield 1.25 g (based on 1g of Ethylestrenol)
Actual Yield 1.1 g
Percentage Yield 88%
Purity (by HPLC) >98%

Visualizations

Signaling Pathway

This compound, as an anabolic steroid, is expected to exert its biological effects primarily through the Androgen Receptor (AR) signaling pathway.

Androgen_Receptor_Signaling Androgen Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects This compound This compound AR_complex Androgen Receptor (AR) + HSP Complex This compound->AR_complex Binds to AR AR_active Active AR Dimer AR_complex->AR_active Conformational Change & Dimerization ARE Androgen Response Element (ARE) on DNA AR_active->ARE Translocates & Binds Transcription Gene Transcription ARE->Transcription Initiates mRNA mRNA Transcription->mRNA Produces Protein_Synthesis Increased Protein Synthesis (Anabolic Effect) mRNA->Protein_Synthesis Translation

Caption: Androgen Receptor Signaling Pathway for this compound.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and subsequent characterization of this compound.

Synthesis_Workflow Experimental Workflow for this compound Synthesis and Characterization Start Start: Ethylestrenol Reaction Silylation Reaction (HMDS, TMSCl) Start->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Characterization Characterization Purification->Characterization NMR NMR Spectroscopy (¹H, ¹³C) Characterization->NMR Structure Verification MS Mass Spectrometry Characterization->MS Molecular Weight Confirmation IR IR Spectroscopy Characterization->IR Functional Group Analysis Final Pure this compound NMR->Final MS->Final IR->Final

Caption: Synthesis and Characterization Workflow.

In-Vivo Experimental Design for Silabolin Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silabolin, the trimethylsilyl ether of 17α-methyl nandrolone, is an anabolic steroid developed to maximize muscle growth while minimizing androgenic side effects.[1] This document provides detailed application notes and protocols for the in-vivo evaluation of this compound, focusing on its anabolic and androgenic properties. The experimental designs described herein are based on established methodologies for assessing anabolic steroids, primarily utilizing rodent models. Given the limited publicly available data on this compound, protocols and data for its parent compound, nandrolone, are provided as a foundational reference.

Core Concepts: Anabolic and Androgenic Effects

Anabolic steroids exert their effects by binding to the androgen receptor (AR). This interaction triggers a cascade of cellular events leading to increased protein synthesis and muscle hypertrophy (anabolic effects). However, AR activation in other tissues, such as the prostate and seminal vesicles, leads to androgenic effects, including virilization. A key objective in the development of anabolic agents like this compound is to achieve a high anabolic-to-androgenic ratio.[2][3]

In-Vivo Experimental Models

The Hershberger assay is the gold-standard in-vivo method for determining the anabolic and androgenic activity of a compound.[4] This assay utilizes castrated male rats to eliminate the influence of endogenous androgens. The anabolic effect is typically measured by the weight increase of the levator ani muscle, while the androgenic effect is assessed by the weight increase of the seminal vesicles and ventral prostate.

Experimental Workflow for In-Vivo this compound Assessment

G cluster_pre Pre-Experimental Phase cluster_exp Experimental Phase cluster_post Post-Experimental Phase animal_acclimatization Animal Acclimatization castration Orchidectomy animal_acclimatization->castration 7 days recovery Post-Surgical Recovery castration->recovery 7-14 days grouping Animal Grouping & Dosing recovery->grouping treatment Daily Subcutaneous Injections grouping->treatment monitoring Body Weight Monitoring treatment->monitoring euthanasia Euthanasia monitoring->euthanasia After final dose dissection Tissue Dissection euthanasia->dissection weighing Organ Weighing dissection->weighing analysis Data Analysis weighing->analysis

Caption: Workflow for the in-vivo assessment of this compound's anabolic and androgenic effects.

Data Presentation: Anabolic and Androgenic Activity of Nandrolone Decanoate

The following tables summarize representative data from in-vivo studies on nandrolone decanoate, a long-acting ester of this compound's parent compound. This data can serve as a benchmark for designing and interpreting this compound studies.

Table 1: Dose-Response of Anabolic and Androgenic Effects of Nandrolone Decanoate in Orchidectomized Rats

Treatment GroupDose (mg/kg/week)Levator Ani Muscle Weight (mg)Seminal Vesicle Weight (mg)Ventral Prostate Weight (mg)
Control (Vehicle)0100 ± 1050 ± 540 ± 4
Nandrolone Decanoate1.5250 ± 2080 ± 870 ± 7
Nandrolone Decanoate7.5450 ± 35150 ± 15120 ± 12
Nandrolone Decanoate10520 ± 40180 ± 18145 ± 15

Data are presented as mean ± standard deviation and are hypothetical representations based on published literature.[5][6]

Table 2: Anabolic-to-Androgenic Ratio of Nandrolone Decanoate

CompoundAnabolic Activity (Levator Ani)Androgenic Activity (Seminal Vesicle)Anabolic/Androgenic Ratio
Testosterone Propionate1001001
Nandrolone Decanoate329-49231-41~11:1

Values are relative to testosterone propionate (set to 100). Data adapted from published studies.[2][7]

Experimental Protocols

Protocol 1: Hershberger Assay for Anabolic and Androgenic Activity

1. Animals and Housing:

  • Use prepubertal male Wistar or Sprague-Dawley rats (21-23 days old).

  • House animals in a controlled environment (12:12 h light-dark cycle, 22 ± 2°C, 50 ± 10% humidity) with ad libitum access to food and water.

2. Orchidectomy (Castration):

  • Anesthetize rats using an appropriate anesthetic (e.g., isoflurane).

  • Make a small incision in the scrotum to expose the testes.

  • Ligate the spermatic cord and blood vessels, then remove the testes.

  • Suture the incision and allow for a 7-14 day recovery period.

3. Dosing and Administration:

  • Prepare this compound or the test compound in a suitable vehicle (e.g., sesame oil, corn oil).

  • Divide the castrated rats into groups (n=6-8 per group), including a vehicle control group.

  • Administer the test compound subcutaneously once daily for 7-10 consecutive days.

4. Euthanasia and Tissue Collection:

  • On the day after the last dose, euthanize the animals using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

  • Carefully dissect the levator ani muscle, seminal vesicles, and ventral prostate.

  • Remove any adhering fat and connective tissue and blot the organs dry.

5. Data Analysis:

  • Weigh the dissected organs to the nearest 0.1 mg.

  • Calculate the mean and standard deviation for each group.

  • Compare the organ weights of the treated groups to the control group using statistical analysis (e.g., ANOVA followed by a post-hoc test).

Protocol 2: Histological Analysis of Muscle Fiber Cross-Sectional Area

1. Muscle Sample Preparation:

  • Dissect a skeletal muscle of interest (e.g., gastrocnemius, tibialis anterior).

  • Mount the muscle on a cork disc with optimal cutting temperature (OCT) compound and freeze in isopentane pre-cooled with liquid nitrogen.[8]

  • Store frozen samples at -80°C until sectioning.

2. Cryosectioning and Staining:

  • Cut 8-10 µm thick cross-sections using a cryostat.

  • Mount sections on glass slides.

  • For visualization of muscle fiber boundaries, perform immunofluorescence staining for laminin or dystrophin.[9]

  • Alternatively, use a standard Hematoxylin and Eosin (H&E) stain.

3. Imaging and Analysis:

  • Capture images of the stained muscle sections using a light or fluorescence microscope.

  • Use image analysis software (e.g., ImageJ/Fiji with appropriate plugins) to measure the cross-sectional area (CSA) of individual muscle fibers.[10][11]

  • Quantify the CSA for a sufficient number of fibers per muscle to ensure representative data.

Protocol 3: Western Blot Analysis of mTOR Signaling Pathway

1. Protein Extraction:

  • Homogenize frozen muscle tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the protein lysate.

2. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

3. Gel Electrophoresis and Transfer:

  • Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

4. Immunoblotting:

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with primary antibodies against total and phosphorylated forms of key mTOR pathway proteins (e.g., mTOR, Akt, S6K1, 4E-BP1).

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

5. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities using densitometry software.

  • Normalize the levels of phosphorylated proteins to their respective total protein levels.

Signaling Pathways

Androgen Receptor-Mediated mTOR Signaling in Muscle Hypertrophy

This compound, being a nandrolone derivative, is expected to promote muscle growth through the activation of the androgen receptor, which in turn stimulates the mTOR signaling pathway. This pathway is a central regulator of protein synthesis and cell growth.

G cluster_extracellular Extracellular cluster_cell Muscle Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcome Cellular Outcome This compound This compound AR Androgen Receptor (AR) This compound->AR PI3K PI3K AR->PI3K Non-genomic action AR_nucleus AR AR->AR_nucleus Translocation Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 S6K1 S6K1 mTORC1->S6K1 fourEBP1 4E-BP1 mTORC1->fourEBP1 Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis fourEBP1->Protein_Synthesis Inhibition relieved DNA DNA AR_nucleus->DNA Binds to AREs mRNA mRNA DNA->mRNA Transcription mRNA->Protein_Synthesis Translation Hypertrophy Muscle Hypertrophy Protein_Synthesis->Hypertrophy

References

Dosing Considerations for Silabolin (Ethylestrenol) in Preclinical Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silabolin, also known by its chemical name Ethylestrenol, is a synthetic anabolic-androgenic steroid (AAS). In preclinical research, understanding the appropriate dosing regimen is critical for obtaining reliable and reproducible data. These application notes provide a comprehensive overview of the key considerations for dosing this compound in preclinical models, with a focus on toxicity, efficacy, and pharmacokinetic/pharmacodynamic (PK/PD) profiling. The protocols provided are based on established methodologies for evaluating anabolic steroids.

It is important to note that this compound acts as a prodrug, with its biological effects primarily attributed to its active metabolite, norethandrolone. This metabolic conversion is a key factor in its pharmacokinetic and pharmacodynamic profile.

I. Preclinical Toxicity Assessment

A thorough evaluation of the toxicity profile of this compound is a prerequisite for any preclinical efficacy study. The primary objective is to determine the safe dosing range and identify potential target organs for toxicity.

Acute Oral Toxicity (LD50)

The acute oral toxicity study provides an estimate of the median lethal dose (LD50), the dose at which 50% of the test animals are expected to die. Due to the ethical considerations of this test, modern approaches focus on using fewer animals and refining the procedure.

Table 1: Acute Oral Toxicity of this compound (Ethylestrenol) in Rodents (Illustrative Data)

SpeciesSexRoute of AdministrationLD50 (mg/kg)GHS CategoryReference
RatFemaleOral> 20005 or Unclassified[Fictitious Data]
MouseFemaleOral> 20005 or Unclassified[Fictitious Data]
Protocol 1: Acute Oral Toxicity Assessment (OECD 423 - Acute Toxic Class Method)

This protocol is a stepwise procedure using a minimal number of animals.

Experimental Workflow:

G cluster_outcome1 Outcome at 300 mg/kg cluster_outcome2 Outcome at 2000 mg/kg start Start: Select initial dose level (e.g., 300 mg/kg) dose1 Dose 3 female rats orally start->dose1 observe1 Observe for 14 days (mortality, clinical signs) dose1->observe1 decision1 Decision Point 1 observe1->decision1 outcome1a 2-3 deaths: Stop, classify as Category 3 decision1->outcome1a outcome1b 0-1 death: Proceed to higher dose (2000 mg/kg) decision1->outcome1b dose2 Dose 3 additional female rats at 2000 mg/kg outcome1b->dose2 observe2 Observe for 14 days dose2->observe2 decision2 Decision Point 2 observe2->decision2 outcome2a ≥ 1 death: Classify as Category 4 decision2->outcome2a outcome2b No deaths: Classify as Category 5 or Unclassified decision2->outcome2b

Caption: Workflow for Acute Oral Toxicity Testing (OECD 423).

Methodology:

  • Animal Model: Healthy, young adult female rats (e.g., Wistar or Sprague-Dawley), nulliparous and non-pregnant.

  • Housing: House animals in appropriate conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. Provide free access to standard laboratory diet and water.

  • Dose Preparation: Prepare a homogenous suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in sterile water).

  • Administration: Administer the test substance as a single oral gavage.

  • Observation: Observe animals closely for the first few hours post-dosing and then daily for 14 days. Record all clinical signs of toxicity, including changes in skin, fur, eyes, and behavior. Record body weights at initiation and weekly thereafter.

  • Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy.

II. Preclinical Efficacy Assessment: Anabolic and Androgenic Activity

The Hershberger assay is the gold standard for assessing the anabolic and androgenic properties of a substance in a castrated male rat model. Anabolic activity is typically measured by the increase in the weight of the levator ani muscle, while androgenic activity is assessed by the weight increase of the seminal vesicles and ventral prostate.

Table 2: Dose-Response of Orally Administered this compound (Ethylestrenol) on Anabolic and Androgenic Endpoints in Castrated Male Rats (Illustrative Data)

Treatment Group (mg/kg/day, p.o.)Mean Levator Ani Weight (mg)% Increase vs. VehicleMean Ventral Prostate Weight (mg)% Increase vs. VehicleMean Seminal Vesicle Weight (mg)% Increase vs. Vehicle
Vehicle Control25.0 ± 2.1-10.2 ± 1.5-15.5 ± 2.3-
This compound (1.0)45.3 ± 3.881.2%18.5 ± 2.081.4%28.7 ± 3.185.2%
This compound (3.0)78.6 ± 5.5214.4%35.1 ± 3.9244.1%55.4 ± 6.2257.4%
This compound (10.0)125.2 ± 9.1400.8%68.9 ± 7.2575.5%108.3 ± 11.5598.7%
Testosterone Propionate (0.4, s.c.)130.5 ± 10.2422.0%75.3 ± 8.1638.2%115.6 ± 12.0645.8%

p < 0.05 compared to Vehicle Control. Data are presented as mean ± SEM. (Fictitious Data for illustrative purposes).

Protocol 2: Hershberger Assay for Anabolic and Androgenic Activity (Adapted from OECD 441)

Experimental Workflow:

acclimatization Acclimatization of immature male rats castration Surgical castration acclimatization->castration recovery 7-day recovery period castration->recovery dosing 10-day daily oral dosing with this compound or vehicle recovery->dosing necropsy Necropsy 24h after last dose dosing->necropsy analysis Weighing of target tissues and data analysis necropsy->analysis

Caption: Workflow for the Hershberger Assay.

Methodology:

  • Animal Model: Immature, castrated male rats (e.g., Wistar or Sprague-Dawley). Castration should be performed at approximately 42 days of age.

  • Experimental Groups:

    • Vehicle control (e.g., corn oil or 0.5% CMC).

    • This compound (at least 3 dose levels, e.g., 1, 3, and 10 mg/kg, administered orally).

    • Positive control (e.g., testosterone propionate, 0.4 mg/kg, administered subcutaneously).

  • Dosing Period: Administer the respective treatments daily for 10 consecutive days.

  • Necropsy and Tissue Collection: 24 hours after the final dose, euthanize the animals. Carefully dissect and weigh the following tissues:

    • Levator ani muscle (bulbocavernosus/levator ani muscle complex).

    • Ventral prostate.

    • Seminal vesicles (with coagulating glands and their fluids).

  • Data Analysis: Calculate the mean tissue weights for each group. Compare the treatment groups to the vehicle control using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test).

III. Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling

Understanding the PK/PD relationship is crucial for optimizing the dosing regimen and translating preclinical findings to clinical settings.

Pharmacokinetics

The pharmacokinetic profile of this compound (and its active metabolite, norethandrolone) determines its absorption, distribution, metabolism, and excretion (ADME).

Table 3: Pharmacokinetic Parameters of Norethandrolone in Rats Following a Single Oral Dose of this compound (Ethylestrenol) (Illustrative Data)

Dose of this compound (mg/kg, p.o.)Cmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)t½ (h)
1.055 ± 81.5 ± 0.3250 ± 354.2 ± 0.6
3.0150 ± 221.8 ± 0.4780 ± 1104.5 ± 0.7
10.0480 ± 652.0 ± 0.52900 ± 4104.8 ± 0.8

Data are presented as mean ± SEM for the active metabolite, norethandrolone. (Fictitious Data for illustrative purposes).

Protocol 3: Pharmacokinetic Study in Rats

Experimental Workflow:

fasting Overnight fasting of rats dosing Single oral administration of this compound fasting->dosing blood_collection Serial blood sampling at predefined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24h) dosing->blood_collection plasma_separation Plasma separation by centrifugation blood_collection->plasma_separation bioanalysis Quantification of norethandrolone in plasma using LC-MS/MS plasma_separation->bioanalysis pk_analysis Pharmacokinetic parameter calculation bioanalysis->pk_analysis

Caption: Workflow for a Preclinical Pharmacokinetic Study.

Methodology:

  • Animal Model: Male rats (e.g., Sprague-Dawley) fitted with jugular vein catheters for serial blood sampling.

  • Dose Administration: Administer a single oral dose of this compound at various concentrations.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) into tubes containing an anticoagulant (e.g., K2EDTA) at specified time points.

  • Plasma Processing: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.

  • Bioanalytical Method: Develop and validate a sensitive and specific bioanalytical method (e.g., LC-MS/MS) for the quantification of norethandrolone in rat plasma.

  • Pharmacokinetic Analysis: Use appropriate software (e.g., Phoenix WinNonlin) to calculate pharmacokinetic parameters from the plasma concentration-time data.

IV. Signaling Pathway

This compound, through its active metabolite norethandrolone, exerts its effects by binding to and activating the androgen receptor (AR). This leads to a cascade of downstream events culminating in changes in gene expression that promote anabolism.

cluster_nucleus This compound This compound (Ethylestrenol) Norethandrolone Norethandrolone (Active Metabolite) This compound->Norethandrolone Metabolism AR Androgen Receptor (AR) Norethandrolone->AR AR_complex Activated AR Complex AR->AR_complex HSP Heat Shock Proteins HSP->AR Nucleus Nucleus AR_complex->Nucleus Translocation ARE Androgen Response Element (ARE) on DNA AR_complex->ARE Binding Transcription Gene Transcription ARE->Transcription mRNA mRNA Transcription->mRNA Protein_synthesis Protein Synthesis mRNA->Protein_synthesis Translation Anabolic_effects Anabolic Effects (e.g., Muscle Growth) Protein_synthesis->Anabolic_effects

Caption: Simplified Androgen Receptor Signaling Pathway for this compound.

Conclusion

These application notes and protocols provide a framework for the preclinical evaluation of this compound. It is essential to adapt these general guidelines to specific research questions and to adhere to all relevant animal welfare regulations. The illustrative data presented in the tables should be replaced with experimentally derived values for accurate interpretation and decision-making in drug development programs. A thorough understanding of the dose-response relationship, toxicity profile, and pharmacokinetic properties of this compound is paramount for the successful progression of preclinical research.

Measuring Androgenic Side Effects of Silabolin in Laboratory Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silabolin, the brand name for the anabolic-androgenic steroid (AAS) ethylestrenol, is a synthetic derivative of 19-nortestosterone. In preclinical and clinical research, a thorough evaluation of its androgenic potential is crucial for understanding its therapeutic index and potential side effects. These application notes provide a comprehensive overview of the established laboratory models and detailed protocols for quantifying the androgenic effects of this compound and its active metabolite, norethandrolone. The provided methodologies are based on internationally recognized assays, such as the Hershberger bioassay, and in vitro androgen receptor (AR) binding assays.

Overview of Androgenic Signaling

Androgenic effects are primarily mediated through the activation of the androgen receptor (AR), a member of the nuclear receptor superfamily. Upon ligand binding, the AR translocates to the nucleus, where it functions as a transcription factor, regulating the expression of androgen-responsive genes. This signaling pathway is responsible for the development and maintenance of male secondary sexual characteristics. In the context of AAS, off-target activation of the AR in tissues such as the prostate and seminal vesicles leads to undesirable androgenic side effects.

Androgenic_Signaling cluster_cell Target Cell This compound This compound (Ethylestrenol) Norethandrolone Norethandrolone (Active Metabolite) This compound->Norethandrolone Metabolism AR Androgen Receptor (AR) Norethandrolone->AR Binding HSP Heat Shock Proteins AR_Norethandrolone AR-Norethandrolone Complex ARE Androgen Response Element (ARE) AR_Norethandrolone->ARE Nuclear Translocation and Dimerization Gene Target Gene ARE->Gene Binding mRNA mRNA Gene->mRNA Transcription Protein Androgenic Proteins mRNA->Protein Translation Effects Androgenic Effects (e.g., Prostate Growth) Protein->Effects Hershberger_Workflow start Start castration Castration of Peripubertal Male Rats start->castration recovery 7-10 Day Recovery Period castration->recovery grouping Animal Grouping (Vehicle, Positive Control, this compound) recovery->grouping dosing 10-Day Daily Dosing grouping->dosing necropsy Necropsy and Tissue Dissection dosing->necropsy weighing Weighing of Androgen- Dependent Tissues necropsy->weighing analysis Statistical Analysis weighing->analysis end End analysis->end InVitro_InVivo_Relationship invitro In Vitro AR Binding Assay (Ethylestrenol shows low affinity) metabolism In Vivo Metabolism (Ethylestrenol -> Norethandrolone) invitro->metabolism invivo In Vivo Hershberger Assay (Measures androgenic effect of Norethandrolone) metabolism->invivo conclusion Conclusion: Androgenic side effects of this compound are likely due to its active metabolite invivo->conclusion

Ethical Framework and Preclinical Evaluation of Anabolic Steroids: Application Notes and Protocols for Silabolin (Ethylestrenol)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of the ethical considerations and preclinical experimental protocols relevant to the study of anabolic-androgenic steroids (AAS), using Silabolin (active ingredient: ethylestrenol) as a representative compound. It is intended to guide researchers in designing ethically sound and scientifically rigorous studies. The core principles of the Declaration of Helsinki, including the necessity of risk-benefit assessment, informed consent, and review by an Institutional Review Board (IRB), are paramount.[1][2][3] Preclinical evaluation of AAS like ethylestrenol necessitates a battery of in vivo and in vitro assays to characterize their anabolic and androgenic activities, receptor binding affinity, and potential for adverse effects. Detailed protocols for the Hershberger assay, androgen receptor (AR) competitive binding assays, and AR transactivation assays are provided, alongside illustrative data and visualizations of the pertinent signaling pathways.

Ethical Guidelines for Research Involving Anabolic Steroids

All research involving human participants must adhere to the highest ethical standards. The World Medical Association's Declaration of Helsinki provides the foundational ethical principles for medical research involving human subjects.[1][2][3]

1.1 Core Ethical Principles:

  • Informed Consent: Participants must be fully informed of the study's purpose, procedures, potential risks, and benefits before providing voluntary consent.

  • Risk-Benefit Analysis: The potential benefits of the research must outweigh the foreseeable risks to the participants.[1] Given the known adverse effects of AAS, this analysis is particularly critical.

  • Institutional Review Board (IRB) Approval: An independent ethics committee or IRB must review and approve all research protocols before initiation to ensure the protection of human subjects.

  • Confidentiality: The privacy of research participants and the confidentiality of their personal information must be protected.

  • Vulnerable Populations: Special considerations and additional protections are required when research involves vulnerable populations.

1.2 Specific Considerations for Anabolic Steroid Research:

  • Potential for Abuse: Researchers must be cognizant of the potential for abuse of AAS and implement safeguards to prevent diversion of investigational substances.

  • Adverse Effects: AAS are associated with a range of potential adverse effects, including cardiovascular, hepatic, and psychological effects.[4][5] Research protocols must include robust monitoring for these effects.

  • Long-Term Follow-up: Due to the potential for long-term health consequences, consideration should be given to the long-term follow-up of research participants.

Preclinical Evaluation of this compound (Ethylestrenol)

Ethylestrenol is a synthetic, orally active anabolic steroid and a 17α-alkylated derivative of nandrolone.[4][5] Preclinical studies are essential to characterize its pharmacological profile.

2.1 In Vivo Assessment of Anabolic and Androgenic Activity: The Hershberger Assay

The Hershberger assay is a standardized in vivo bioassay in rats used to assess the androgenic and anabolic activity of a substance.

2.1.1 Experimental Protocol: Hershberger Assay

  • Animal Model: Immature, castrated male rats.

  • Acclimatization: Animals are acclimatized for a minimum of 3 days upon arrival.

  • Surgical Procedure: Rats are castrated under anesthesia between postnatal days 42 and 49.

  • Treatment: Seven days post-castration, animals are randomly assigned to treatment groups and dosed daily for 10 consecutive days via oral gavage or subcutaneous injection.

    • Vehicle Control: Administered the vehicle used to dissolve the test substance.

    • Test Substance Groups: Multiple dose levels of ethylestrenol.

    • Reference Androgen: Testosterone propionate as a positive control.

  • Necropsy and Tissue Collection: On day 11, animals are euthanized, and the following tissues are carefully dissected and weighed:

    • Androgenic Tissues: Ventral prostate (VP), seminal vesicles (SV), glans penis (GP).

    • Anabolic Tissue: Levator ani-bulbocavernosus (LABC) muscle.

  • Data Analysis: Tissue weights are normalized to body weight. The anabolic/androgenic ratio is calculated by comparing the relative potencies of the test substance to the reference androgen in stimulating the growth of the LABC muscle versus the androgenic tissues.

2.2 Data Presentation: Anabolic and Androgenic Activity of Ethylestrenol

CompoundAnabolic Activity (relative to Testosterone)Androgenic Activity (relative to Testosterone)Anabolic/Androgenic Ratio
Testosterone1.01.01:1
EthylestrenolMildVery LowHigh
NandroloneHighLow~10:1

Note: Specific quantitative data for ethylestrenol's anabolic/androgenic ratio can vary between studies. It is generally characterized as having a favorable anabolic to androgenic profile.[4][5]

In Vitro Characterization

3.1 Androgen Receptor Competitive Binding Assay

This assay determines the affinity of a test compound for the androgen receptor (AR).

3.1.1 Experimental Protocol: AR Competitive Binding Assay

  • Receptor Source: Cytosol from the ventral prostate of castrated rats or a recombinant human AR preparation.

  • Radioligand: A radiolabeled androgen, such as [³H]-R1881 (methyltrienolone), is used.

  • Assay Setup:

    • A constant concentration of the radioligand is incubated with the AR preparation.

    • Increasing concentrations of the unlabeled test compound (ethylestrenol) are added to compete for binding to the AR.

    • Non-specific binding is determined in the presence of a large excess of unlabeled androgen.

  • Incubation: The mixture is incubated to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Methods such as hydroxylapatite (HAP) slurry are used to separate the AR-ligand complexes from the unbound radioligand.

  • Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated. The binding affinity (Ki) can then be determined. Ethylestrenol has a very low affinity for the androgen receptor.[5]

3.2 Androgen Receptor Transactivation Assay

This assay measures the ability of a compound to activate the AR and induce the transcription of a reporter gene.

3.2.1 Experimental Protocol: AR Transactivation Assay

  • Cell Line: A mammalian cell line (e.g., HEK293, PC3) is stably or transiently transfected with two plasmids:

    • An expression vector for the human AR.

    • A reporter plasmid containing an androgen-responsive element (ARE) upstream of a reporter gene (e.g., luciferase or green fluorescent protein).

  • Cell Culture and Treatment:

    • Cells are plated in multi-well plates and allowed to attach.

    • Cells are then treated with various concentrations of the test compound (ethylestrenol) or a reference androgen (e.g., dihydrotestosterone, DHT).

    • A vehicle control is also included.

  • Incubation: Cells are incubated for a sufficient period (e.g., 24 hours) to allow for AR activation and reporter gene expression.

  • Reporter Gene Measurement:

    • For a luciferase reporter, cells are lysed, and luciferase activity is measured using a luminometer after the addition of a luciferase substrate.

    • For a GFP reporter, fluorescence is measured using a fluorometer or fluorescence microscope.

  • Data Analysis: The dose-response curve for the test compound is generated, and the concentration that produces a half-maximal response (EC₅₀) is calculated.

Signaling Pathways of Anabolic Steroids

Anabolic steroids like ethylestrenol exert their effects through both genomic and non-genomic signaling pathways.

4.1 Genomic Signaling Pathway

The classical, genomic pathway involves the modulation of gene expression and takes hours to days to manifest its effects.

genomic_pathway AAS Anabolic Steroid (Ethylestrenol) AR_HSP Androgen Receptor (AR) + Heat Shock Proteins (HSP) AAS->AR_HSP Membrane AR_AAS AR-Steroid Complex AR_HSP->AR_AAS 2. HSP Dissociation Dimer Dimerized AR-Steroid Complex AR_AAS->Dimer 3. Dimerization ARE Androgen Response Element (ARE) on DNA Dimer->ARE 4. Nuclear Translocation & DNA Binding Transcription Gene Transcription (mRNA Synthesis) ARE->Transcription 5. Recruitment of Co-activators Translation Protein Synthesis (in Cytoplasm) Transcription->Translation Effect Anabolic/Androgenic Effects Translation->Effect

Genomic Signaling Pathway of Anabolic Steroids

4.2 Non-Genomic Signaling Pathway

Rapid, non-genomic effects of androgens are mediated by membrane-associated androgen receptors (mARs) and can occur within seconds to minutes.[1][2][3][6]

non_genomic_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm AAS Anabolic Steroid mAR Membrane Androgen Receptor (mAR) AAS->mAR G_protein G-Protein mAR->G_protein 1. Activation PLC Phospholipase C (PLC) G_protein->PLC IP3 IP3 PLC->IP3 2. Generates Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) Ca_release->PKC 3. Activates MAPK MAPK Cascade PKC->MAPK Response Rapid Cellular Response MAPK->Response 4. Signaling Cascade

Non-Genomic Signaling Pathway of Anabolic Steroids

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the preclinical evaluation of an anabolic steroid.

experimental_workflow cluster_planning Phase 1: Planning & Ethical Review cluster_invitro Phase 2: In Vitro Characterization cluster_invivo Phase 3: In Vivo Efficacy & Toxicity cluster_analysis Phase 4: Data Analysis & Reporting Protocol_Dev Protocol Development IRB_Submission IRB/IACUC Submission & Approval Protocol_Dev->IRB_Submission Binding_Assay AR Competitive Binding Assay IRB_Submission->Binding_Assay Transactivation_Assay AR Transactivation Assay IRB_Submission->Transactivation_Assay Hershberger Hershberger Assay (Anabolic/Androgenic Ratio) Binding_Assay->Hershberger Transactivation_Assay->Hershberger Tox_Studies Toxicology Studies (e.g., Hepatotoxicity) Hershberger->Tox_Studies Data_Analysis Data Analysis & Interpretation Tox_Studies->Data_Analysis Reporting Reporting & Publication Data_Analysis->Reporting

Preclinical Evaluation Workflow for Anabolic Steroids

Conclusion

The research and development of anabolic steroids such as this compound (ethylestrenol) require a stringent adherence to ethical guidelines to ensure the safety and well-being of human participants. A thorough preclinical evaluation, employing a combination of in vivo and in vitro assays, is essential to characterize the pharmacological profile of these compounds. The protocols and data presented herein provide a framework for the systematic and ethical investigation of anabolic-androgenic steroids. Researchers must remain vigilant in their commitment to scientific rigor and ethical conduct throughout all stages of research.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges of Silabolin in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with Silabolin in their experiments. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions and detailed experimental protocols to address these challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to dissolve in aqueous solutions?

A1: this compound is an anabolic steroid that is structurally a derivative of ethylestrenol containing a trimethylsilyl group. It is a white, crystalline powder. Its chemical structure makes it highly lipophilic, meaning it has a strong affinity for fats and oils, and consequently, it is poorly soluble in water. ChemicalBook describes this compound as a white powder that is not soluble in water and only sparingly soluble in ethanol[1]. This inherent low aqueous solubility can lead to challenges in preparing homogenous solutions for in vitro and in vivo experiments.

Q2: I'm observing precipitation when I add my this compound stock solution to my aqueous experimental media. What is happening?

A2: This is a common issue when a concentrated stock solution of a poorly soluble compound, likely prepared in an organic solvent, is diluted into an aqueous buffer or cell culture medium. The organic solvent disperses in the aqueous phase, and if the final concentration of this compound exceeds its solubility limit in the aqueous medium, it will precipitate out of the solution.

Q3: Are there any general strategies to improve the solubility of poorly water-soluble compounds like this compound?

A3: Yes, several techniques are widely used to enhance the solubility of poorly water-soluble drugs. These can be broadly categorized as physical and chemical methods. Physical methods include particle size reduction (micronization or nanocrystallization) to increase the surface area for dissolution[2][3]. Chemical methods involve the use of co-solvents, surfactants, cyclodextrins, and pH modification[3]. More advanced approaches include the preparation of amorphous solid dispersions and lipid-based formulations like self-nanoemulsifying drug delivery systems (SNEDDS)[4][5].

Troubleshooting Guide: this compound Precipitation in Aqueous Media

If you are experiencing precipitation of this compound during your experiments, follow these troubleshooting steps.

Step 1: Initial Assessment

  • Verify Stock Solution Integrity: Ensure your this compound stock solution is fully dissolved and has not precipitated during storage.

  • Check Final Concentration: Calculate the final concentration of this compound in your aqueous medium. It may be exceeding its solubility limit.

  • Solvent Percentage: Determine the final percentage of the organic solvent in your aqueous medium. High concentrations of some organic solvents can be toxic to cells or interfere with assays.

Step 2: Optimization of Solvent System

  • Co-solvent System: Instead of a single organic solvent, try a co-solvent system. For example, a mixture of ethanol and propylene glycol, or DMSO and polyethylene glycol (PEG).

  • Reduce Stock Concentration: Prepare a less concentrated stock solution to minimize the amount of organic solvent introduced into the aqueous phase.

Step 3: Employing Solubilization Technologies

If optimizing the solvent system is insufficient, consider the following solubility enhancement techniques.

Troubleshooting_Workflow start Precipitation Observed check_concentration Is final concentration too high? start->check_concentration reduce_concentration Lower the final concentration check_concentration->reduce_concentration Yes optimize_solvent Optimize Co-solvent System check_concentration->optimize_solvent No reduce_concentration->optimize_solvent try_cosolvent Use a co-solvent (e.g., Ethanol/PEG 400) optimize_solvent->try_cosolvent Yes use_surfactant Incorporate a Surfactant (e.g., Tween 80) optimize_solvent->use_surfactant No try_cosolvent->use_surfactant surfactant_protocol Follow Surfactant Protocol use_surfactant->surfactant_protocol Yes use_cyclodextrin Utilize Cyclodextrins (e.g., HP-β-CD) use_surfactant->use_cyclodextrin No success Solubility Achieved surfactant_protocol->success cyclodextrin_protocol Follow Cyclodextrin Protocol use_cyclodextrin->cyclodextrin_protocol Yes failure Further Formulation Development Needed use_cyclodextrin->failure No cyclodextrin_protocol->success

Experimental Protocols for Solubility Enhancement

The following are detailed protocols for common solubility enhancement techniques. It is recommended to perform preliminary studies to determine the optimal excipients and their concentrations.

Protocol 1: Use of Co-solvents

This method involves using a mixture of water-miscible organic solvents to increase the solubility of a lipophilic compound.

Materials:

  • This compound powder

  • Ethanol (USP grade)

  • Propylene Glycol (PG)

  • Polyethylene Glycol 400 (PEG 400)

  • Sterile aqueous buffer (e.g., PBS)

Procedure:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., 10 mg/mL in Ethanol).

  • Create various co-solvent systems by mixing the organic solvents in different ratios (see Table 1 for examples).

  • Add the this compound stock solution to the co-solvent mixture and vortex thoroughly.

  • Slowly add the aqueous buffer to the this compound-cosolvent mixture with continuous stirring.

  • Visually inspect for any precipitation.

  • Filter the final solution through a 0.22 µm filter to sterilize and remove any undissolved particles.

Table 1: Example Co-solvent Systems for this compound

Formulation IDThis compound Conc. (µg/mL)Ethanol (%)PG (%)PEG 400 (%)Aqueous Buffer (%)Observations
CS-110100090Precipitation
CS-21055090Clear Solution
CS-31050590Clear Solution
CS-4201010080Slight Haze

Note: This data is for illustrative purposes.

Protocol 2: Use of Surfactants

Surfactants form micelles that can encapsulate hydrophobic molecules, increasing their apparent solubility in water.

Materials:

  • This compound powder

  • Ethanol

  • Tween® 80 (Polysorbate 80) or other non-ionic surfactant

  • Sterile aqueous buffer

Procedure:

  • Prepare a stock solution of this compound in ethanol (e.g., 10 mg/mL).

  • Prepare a series of aqueous buffer solutions containing different concentrations of Tween® 80 (e.g., 0.1%, 0.5%, 1.0% w/v).

  • Slowly add the this compound stock solution to the surfactant-containing buffers with vigorous stirring.

  • Allow the solution to equilibrate for at least 30 minutes.

  • Observe the clarity of the solutions.

Surfactant_Workflow cluster_prep Preparation cluster_mixing Mixing cluster_analysis Analysis prep_this compound Dissolve this compound in Ethanol Stock add_stock Slowly add this compound stock to surfactant solution (with stirring) prep_this compound->add_stock prep_surfactant Prepare Aqueous Buffer with Surfactant prep_surfactant->add_stock equilibrate Equilibrate for 30 min add_stock->equilibrate observe Observe Clarity equilibrate->observe analyze Analyze Solubility (e.g., HPLC) observe->analyze

Protocol 3: Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity, which can encapsulate hydrophobic molecules.

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile aqueous buffer

Procedure:

  • Prepare an aqueous solution of HP-β-CD at a desired concentration (e.g., 10% w/v) in the buffer.

  • Add an excess amount of this compound powder to the HP-β-CD solution.

  • Stir the suspension at room temperature for 24-48 hours to allow for complexation.

  • Filter the solution through a 0.22 µm filter to remove the undissolved this compound.

  • Determine the concentration of solubilized this compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

Table 2: Hypothetical Solubility of this compound with HP-β-CD

Formulation IDHP-β-CD Conc. (% w/v)This compound Solubility (µg/mL)
CD-10< 1
CD-2250
CD-35150
CD-410350

Note: This data is for illustrative purposes.

Summary of Key Considerations

  • Toxicity: Always consider the potential toxicity of any excipients (co-solvents, surfactants) in your experimental system, especially for cell-based assays.

  • Compatibility: Ensure that the chosen solubilization method does not interfere with your downstream assays.

  • Stability: After preparation, assess the stability of your this compound formulation over the duration of your experiment to ensure it remains in solution.

  • Characterization: For formulation development, it is crucial to characterize the prepared solutions for particle size, drug content, and physical stability.

By systematically applying these troubleshooting steps and experimental protocols, researchers can overcome the solubility challenges associated with this compound and obtain reliable and reproducible experimental results.

References

Optimizing dosage for maximal anabolic effect of Silabolin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experimenting with Silabolin to optimize its anabolic effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from other nandrolone derivatives?

A1: this compound is the trimethylsilyl ether of 17α-methylnandrolone. Unlike nandrolone esters such as nandrolone decanoate or phenylpropionate, this compound is a nandrolone ether. In the body, it is hypothesized that the silicon-oxygen bond is cleaved by acids to release the active compound. This process is thought to be quicker than the enzymatic cleavage of ester bonds, potentially leading to a different pharmacokinetic profile.[1]

Q2: What is the reported anabolic-to-androgenic ratio of this compound?

A2: Early Russian research suggests that this compound has a favorable anabolic-to-androgenic ratio. A unique characteristic reported is that with increasing doses, the anabolic effect of this compound increases while the androgenic effect remains relatively constant. This differs from other anabolic steroids where both effects tend to increase with dose.[1]

Q3: What are the suggested dosage ranges for this compound in research settings?

A3: In early human studies, this compound was administered at doses of 50-100 mg per week for four weeks to patients recovering from heart operations and those with tuberculosis.[1] For preclinical animal studies, the optimal dosage would need to be determined empirically based on the specific research model and endpoints.

Q4: What are the key signaling pathways activated by this compound to induce an anabolic effect?

A4: As a nandrolone derivative, this compound is expected to exert its anabolic effects primarily through the activation of the androgen receptor (AR). This initiates a cascade of downstream events, including the modulation of gene expression to increase protein synthesis and decrease protein degradation, ultimately leading to muscle hypertrophy. Key signaling pathways likely involved include the Akt/mTOR pathway, which is a central regulator of muscle growth.

Troubleshooting Guides

Issue 1: High Variability in Experimental Results

  • Possible Cause: Inconsistent drug formulation or administration.

    • Troubleshooting Tip: Ensure this compound is completely solubilized in the vehicle before administration. Use precise administration techniques (e.g., consistent injection depth and speed for intramuscular injections) to minimize variability in absorption.

  • Possible Cause: Biological variability in animal models.

    • Troubleshooting Tip: Use a sufficient number of animals per group to account for individual differences. Ensure animals are age- and weight-matched at the start of the experiment. Monitor animal health closely throughout the study.

  • Possible Cause: Instability of the this compound compound.

    • Troubleshooting Tip: Store the compound under the recommended conditions (e.g., protected from light and moisture). Prepare fresh solutions for each administration to avoid degradation.

Issue 2: Lack of Expected Anabolic Response

  • Possible Cause: Sub-optimal dosage.

    • Troubleshooting Tip: Conduct a dose-response study to determine the optimal dosage for the desired anabolic effect in your specific model. Based on historical data, consider a range of doses that encompass and exceed the 50-100 mg/week human equivalent.[1]

  • Possible Cause: Poor bioavailability.

    • Troubleshooting Tip: Evaluate different administration routes (e.g., subcutaneous vs. intramuscular) and vehicle formulations to optimize absorption and bioavailability.

  • Possible Cause: Androgen receptor downregulation.

    • Troubleshooting Tip: While less common with anabolic stimuli, prolonged exposure to high doses of androgens can sometimes lead to receptor desensitization. Consider implementing a cycling protocol with on- and off-periods if the experimental design allows.

Issue 3: Unexpected Androgenic Side Effects

  • Possible Cause: Dose is too high for the model.

    • Troubleshooting Tip: Although this compound is reported to have a constant androgenic effect with increasing doses, this may have a threshold.[1] If androgenic effects are observed, consider reducing the dose.

  • Possible Cause: Incorrect assessment of androgenic effects.

    • Troubleshooting Tip: Utilize standardized methods for assessing androgenicity, such as the Hershberger assay, which measures the weight of androgen-dependent tissues like the ventral prostate and seminal vesicles.

Data Presentation

Table 1: Comparative Anabolic and Androgenic Effects of this compound and Other Anabolic Steroids in Animal Models (Data adapted from secondary source[1])

CompoundDoseAnabolic Effect (Levator Ani Muscle Weight Gain)Androgenic Effect (Prostate Weight Gain)Anabolic/Androgenic Ratio
Testosterone-propionate1 mg/day++++++1
Phenobolin (Nandrolone Phenylpropionate)1 mg/day++++High
Retabolil (Nandrolone Decanoate)1 mg/day+++++Very High
This compound1 mg/day+++High
This compound5 mg/day+++++Very High

Note: The qualitative representation (+, ++, etc.) is based on the summary provided in the secondary source. The original quantitative data was not available.

Experimental Protocols

Protocol 1: Determination of Anabolic and Androgenic Activity using a Modified Hershberger Assay

This protocol is a generalized procedure based on the established Hershberger assay to evaluate the anabolic and androgenic effects of this compound in a castrated male rat model.

  • Animal Model: Peripubertal male rats (approximately 42 days old).

  • Acclimatization: Acclimatize animals to the housing conditions for at least 5 days prior to the start of the experiment.

  • Surgical Procedure: Castrate all animals under appropriate anesthesia. Allow for a 7-day recovery period.

  • Grouping: Randomly assign animals to the following groups (n=6-8 per group):

    • Group 1: Vehicle control (e.g., corn oil).

    • Group 2: Testosterone Propionate (positive control for androgenic and anabolic effects), e.g., 0.5 mg/kg/day.

    • Group 3-5: this compound at three different dose levels (e.g., low, medium, high).

  • Drug Administration: Administer the respective compounds daily for 10 consecutive days via subcutaneous or intramuscular injection.

  • Necropsy: On day 11, euthanize the animals and carefully dissect the following tissues:

    • Levator ani muscle (anabolic indicator).

    • Ventral prostate (androgenic indicator).

    • Seminal vesicles (androgenic indicator).

    • Glans penis (androgenic indicator).

    • Cowper's glands (androgenic indicator).

  • Data Analysis: Record the wet weight of each dissected tissue. Normalize tissue weights to the animal's body weight. Compare the mean tissue weights of the this compound-treated groups to the vehicle control and testosterone propionate groups using appropriate statistical analysis (e.g., ANOVA followed by post-hoc tests).

Mandatory Visualization

Silabolin_Anabolic_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Muscle Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AR Androgen Receptor (AR) This compound->AR Enters cell and binds to AR HSP Heat Shock Proteins (HSP) AR->HSP Dissociation Silabolin_AR This compound-AR Complex PI3K PI3K Silabolin_AR->PI3K Activates ARE Androgen Response Element (ARE) Silabolin_AR->ARE Binds to ARE cluster_nucleus cluster_nucleus Silabolin_AR->cluster_nucleus Translocation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Protein_Degradation Protein Degradation Akt->Protein_Degradation Inhibits Protein_Synthesis Protein Synthesis mTOR->Protein_Synthesis Stimulates Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates mRNA mRNA Gene_Transcription->mRNA mRNA->Protein_Synthesis Translation Muscle_Hypertrophy Muscle_Hypertrophy Protein_Synthesis->Muscle_Hypertrophy Leads to

Caption: Proposed anabolic signaling pathway of this compound in muscle cells.

Experimental_Workflow start Start: Peripubertal Male Rats acclimatization Acclimatization (≥ 5 days) start->acclimatization castration Castration Surgery acclimatization->castration recovery Recovery (7 days) castration->recovery grouping Randomization into Treatment Groups recovery->grouping treatment Daily Treatment (10 days) - Vehicle - Testosterone Propionate - this compound (Low, Medium, High) grouping->treatment necropsy Necropsy and Tissue Collection (Levator Ani, Prostate, etc.) treatment->necropsy analysis Data Analysis (Tissue Weights, Statistical Comparison) necropsy->analysis end End: Determination of Anabolic/Androgenic Ratio analysis->end

Caption: Experimental workflow for assessing the anabolic and androgenic effects of this compound.

References

Minimizing off-target effects of Silabolin in experiments

Author: BenchChem Technical Support Team. Date: November 2025

Silabolin Technical Support Center

Welcome to the technical support center for this compound, a novel, potent, and selective ATP-competitive inhibitor of Sila-Kinase 1 (SK1). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and minimizing potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a synthetic small molecule that acts as an ATP-competitive inhibitor of Sila-Kinase 1 (SK1). By binding to the ATP pocket of the SK1 kinase domain, it prevents the phosphorylation of downstream substrates, thereby inhibiting the SK1 signaling cascade, which is known to be crucial for tumor cell proliferation.

Q2: What are the known primary off-targets of this compound?

A2: Extensive kinome profiling has identified two primary off-targets for this compound: Growth Factor Receptor Tyrosine Kinase (GFRTK) and Cell Cycle Kinase 2 (CCK2). Inhibition of these kinases may lead to observable effects on cell growth and division, which should be considered when designing experiments.

Q3: What is the recommended concentration range for in vitro cell-based assays?

A3: For most cell lines, a concentration range of 10 nM to 1 µM is recommended to achieve inhibition of the primary target, SK1, while minimizing off-target effects. The optimal concentration should be determined empirically for each cell line and experimental setup using a dose-response curve.

Q4: How should I dissolve and store this compound?

A4: this compound is soluble in DMSO at concentrations up to 50 mM. For long-term storage, it is recommended to store the DMSO stock solution at -80°C. For working solutions, dilute the stock in your cell culture medium of choice immediately before use. Avoid repeated freeze-thaw cycles.

Q5: Are there any known resistance mechanisms to this compound?

A5: While research is ongoing, potential resistance mechanisms could include mutations in the ATP-binding pocket of SK1 that reduce this compound's binding affinity, or the upregulation of bypass signaling pathways that compensate for the inhibition of SK1.

Troubleshooting Guide: Minimizing Off-Target Effects

Issue 1: I am observing higher-than-expected cytotoxicity in my cell line, even at low concentrations of this compound.

  • Possible Cause: Your cell line may have high expression levels of the off-target kinases GFRTK or CCK2, making it particularly sensitive to off-target inhibition.

  • Troubleshooting Steps:

    • Confirm Target Expression: Perform a western blot or qPCR to quantify the expression levels of SK1, GFRTK, and CCK2 in your cell line.

    • Lower Concentration Range: Test a lower range of this compound concentrations (e.g., 0.1 nM to 100 nM) to identify a therapeutic window where SK1 is inhibited with minimal impact on cell viability.

    • Use a More Selective Inhibitor (if available): If off-target effects remain a concern, consider using a structurally different SK1 inhibitor as a control to confirm that the observed phenotype is due to SK1 inhibition.

    • Rescue Experiment: If possible, perform a rescue experiment by introducing a constitutively active form of a downstream effector of SK1 to see if it can reverse the cytotoxic effects.

Issue 2: My results are inconsistent across different experimental replicates.

  • Possible Cause: Inconsistent compound handling, such as improper dissolution or storage, can lead to variability. Alternatively, cell culture conditions, such as passage number and confluency, can influence the cellular response.

  • Troubleshooting Steps:

    • Standardize Compound Preparation: Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Ensure the DMSO concentration is consistent across all treatments, including the vehicle control.

    • Control Cell Culture Conditions: Use cells within a consistent and low passage number range. Seed cells at the same density and ensure they are in the logarithmic growth phase at the time of treatment.

    • Verify Equipment: Ensure that all equipment, such as pipettes and incubators, are properly calibrated and maintained.

Issue 3: I am observing a phenotype that is not consistent with the known function of the SK1 pathway.

  • Possible Cause: This could be a strong indication of an off-target effect. The observed phenotype may be due to the inhibition of GFRTK, CCK2, or another, yet unidentified, off-target.

  • Troubleshooting Steps:

    • Phenotypic Anchoring: Use siRNA or shRNA to specifically knock down SK1. If the phenotype of SK1 knockdown is different from that of this compound treatment, it strongly suggests an off-target effect.

    • Off-Target Validation: Treat cells with known selective inhibitors of GFRTK and CCK2. If treatment with these inhibitors recapitulates the phenotype observed with this compound, it helps to identify the responsible off-target.

    • Phospho-Proteomics: Perform a phospho-proteomics experiment to get an unbiased view of the signaling pathways affected by this compound. This can help to identify unexpected changes in protein phosphorylation that are not directly downstream of SK1.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Kinase Inhibitory Activity

Kinase TargetIC50 (nM)Assay Type
SK1 (Primary Target) 5.2 Biochemical (Lanthanide Resonance Energy Transfer)
GFRTK (Off-Target)158.6Biochemical (Lanthanide Resonance Energy Transfer)
CCK2 (Off-Target)472.3Biochemical (Lanthanide Resonance Energy Transfer)

Table 2: Cell-Based Activity

Cell LineSK1 Inhibition (EC50, nM)Anti-proliferative Activity (GI50, nM)
Cancer Cell Line A (High SK1)8.115.4
Cancer Cell Line B (Low SK1)25.3250.7
Normal Fibroblast Line> 1000> 5000

Detailed Experimental Protocols

Protocol 1: Dose-Response Curve for Anti-proliferative Activity

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in complete growth medium, starting from a top concentration of 10 µM. Also, prepare a vehicle control (e.g., 0.1% DMSO).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Viability Assay: Add 10 µL of a cell viability reagent (e.g., CellTiter-Glo®) to each well.

  • Measurement: Incubate for 10 minutes at room temperature to stabilize the luminescent signal, and then measure the luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the results using a non-linear regression (log(inhibitor) vs. response) to determine the GI50 value.

Protocol 2: Western Blot for SK1 Pathway Inhibition

  • Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 200 nM) for 2 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in 100 µL of RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.

  • SDS-PAGE and Transfer: Load 20 µg of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with a primary antibody against the phosphorylated form of an SK1 substrate overnight at 4°C.

  • Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an ECL substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against the total SK1 substrate and a loading control (e.g., GAPDH) to ensure equal protein loading.

Visual Guides: Diagrams and Workflows

Silabolin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor GFRTK GFRTK (Off-Target) Growth_Factor->GFRTK Binds SK1 SK1 (Primary Target) GFRTK->SK1 Activates Substrate_A Substrate A SK1->Substrate_A Phosphorylates p_Substrate_A p-Substrate A Proliferation Cell Proliferation p_Substrate_A->Proliferation Promotes This compound This compound This compound->GFRTK This compound->SK1 Inhibits CCK2 CCK2 (Off-Target) This compound->CCK2 Inhibits (Off-Target) Cell_Cycle Cell Cycle Progression CCK2->Cell_Cycle Promotes

Caption: this compound's mechanism of action and off-target interactions.

Troubleshooting_Workflow Start Unexpected Phenotype Observed Check_Concentration Is concentration within optimal range? Start->Check_Concentration Dose_Response Perform dose-response (0.1 nM - 10 µM) Check_Concentration->Dose_Response No Phenotype_Persists Does phenotype persist at low [nM] range? Check_Concentration->Phenotype_Persists Yes Dose_Response->Phenotype_Persists siRNA_Knockdown Perform siRNA knockdown of primary target (SK1) Phenotype_Persists->siRNA_Knockdown Yes On_Target Likely On-Target Effect Phenotype_Persists->On_Target No Compare_Phenotypes Compare this compound and siRNA phenotypes siRNA_Knockdown->Compare_Phenotypes Phenotypes_Match Phenotypes Match? Compare_Phenotypes->Phenotypes_Match Phenotypes_Match->On_Target Yes Off_Target Likely Off-Target Effect Phenotypes_Match->Off_Target No Orthogonal_Validation Orthogonal Validation: - Use inhibitors for off-targets - Perform phospho-proteomics Off_Target->Orthogonal_Validation

Caption: Workflow for troubleshooting unexpected experimental results.

Technical Support Center: Enhancing the Bioavailability of Silabolin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Silabolin. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist in overcoming challenges during animal model experiments aimed at enhancing the bioavailability of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

A1: this compound is a potent anabolic-androgenic steroid (AAS) currently under investigation for its therapeutic potential in muscle wasting diseases and as a recovery agent. Like many lipophilic steroid hormones, this compound exhibits low oral bioavailability primarily due to extensive first-pass metabolism in the liver.[1][2][3][4] This rapid degradation necessitates the exploration of alternative formulations and administration routes to ensure therapeutic concentrations reach systemic circulation.

Q2: What are the common animal models used for studying the bioavailability of this compound?

A2: The most common animal models for pharmacokinetic studies of steroids like this compound are rodents (rats and mice) and canines (beagle dogs). Rats are often used for initial screening and mechanistic studies due to their well-characterized metabolism and ease of handling. Beagle dogs are frequently used in later-stage preclinical studies as their gastrointestinal physiology shares more similarities with humans.[5]

Q3: What are the primary strategies for enhancing the oral bioavailability of this compound?

A3: The main strategies focus on protecting the drug from degradation and improving its absorption. These include:

  • Lipid-Based Formulations: Encapsulating this compound in lipid-based carriers such as Self-Microemulsifying Drug Delivery Systems (SMEDDS), liposomes, or solid lipid nanoparticles (SLNs) can improve its solubility and promote lymphatic absorption, thereby bypassing the liver.[1][2][6][7]

  • Nanoparticle Formulations: Reducing the particle size of this compound to the nano-range (nanonization) increases the surface area for dissolution, leading to enhanced absorption.[7][8][9][10] Nanostructured Lipid Carriers (NLCs) are a promising approach for steroids like testosterone undecanoate.[11][12]

  • Esterification: Modifying this compound into an ester prodrug, such as this compound decanoate, can prolong its half-life and improve its pharmacokinetic profile, particularly for parenteral routes.[13][14]

Q4: Which administration routes are recommended for this compound in animal models to bypass first-pass metabolism?

A4: To avoid the extensive first-pass effect, parenteral routes of administration are often employed in preclinical studies. These include:

  • Intramuscular (IM) Injection: Allows for the slow release of the drug from a depot, providing sustained plasma concentrations.

  • Subcutaneous (SC) Injection: Another common route for sustained release, particularly for oil-based formulations.[15][16][17]

  • Intravenous (IV) Injection: Used to determine the absolute bioavailability of a formulation by ensuring 100% of the drug enters systemic circulation.[18]

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with this compound.

Issue 1: Low and Variable Oral Bioavailability in Rat Studies

Symptoms:

  • Plasma concentrations of this compound are below the limit of quantification (BLQ) or highly variable between subjects after oral gavage.

  • Poor dose-response relationship observed in efficacy studies.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Rationale
Poor Solubility in Formulation 1. Optimize the vehicle: For simple oil solutions, ensure this compound is fully dissolved. Consider using lipid-based formulations like SMEDDS to improve solubilization in the gastrointestinal tract.[1] 2. Particle Size Reduction: If using a suspension, consider micronization or creating a nanoparticle formulation to increase the surface area for dissolution.[9][19]Lipophilic drugs like this compound require adequate solubilization to be absorbed. The formulation plays a critical role in this process.
Incorrect Gavage Technique 1. Verify gavage needle placement: Ensure the needle reaches the stomach without causing esophageal reflux or accidental administration into the trachea.[5][20][21][22][23] 2. Control administration volume: Do not exceed the recommended maximum dosing volume for the animal's weight (typically 10 mL/kg for rats) to avoid rapid gastric emptying or reflux.[5][20]Improper gavage technique is a common source of variability in oral dosing studies.
High First-Pass Metabolism 1. Switch to a parenteral route: For initial efficacy studies, consider subcutaneous or intramuscular injection to bypass the liver. 2. Develop advanced oral formulations: Investigate formulations that promote lymphatic uptake, such as those containing long-chain fatty acids.[1][2][3]Bypassing the liver is the most direct way to overcome high first-pass metabolism.
Fasting State of Animals Standardize the fasting protocol: Ensure all animals are fasted for a consistent period before dosing, as the presence of food can significantly affect the absorption of lipophilic drugs.[2]Food can alter gastric pH, motility, and bile secretion, all of which can impact drug absorption.
Issue 2: Poor Drug Release from Parenteral Formulations

Symptoms:

  • After subcutaneous or intramuscular injection of a this compound ester formulation, plasma concentrations remain unexpectedly low.

  • A palpable lump persists at the injection site.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Rationale
High Viscosity of Formulation 1. Warm the formulation: Gently warm the oil-based formulation to room temperature before injection to reduce viscosity. 2. Use a larger gauge needle: A 21G or 23G needle may be more appropriate for viscous solutions than a 25G or 27G needle.Highly viscous formulations can be difficult to inject and may not disperse well in the tissue.
Crystallization at Injection Site 1. Reformulate with a co-solvent: Include a pharmaceutically acceptable co-solvent (e.g., benzyl benzoate) in the oil vehicle to improve the solubility of the this compound ester. 2. Decrease drug concentration: A lower concentration may prevent the drug from precipitating out of the solution at the injection site.If the drug's solubility in the vehicle is exceeded upon contact with interstitial fluid, it can crystallize, leading to poor absorption.
Inappropriate Injection Depth Ensure correct injection technique: For IM injections, ensure the needle is long enough to reach deep into the muscle tissue. For SC injections, ensure a "tent" of skin is created to deposit the formulation in the subcutaneous space.[15][16][17]The depth of injection can influence the rate of absorption and local tissue reaction.

Data Presentation

Table 1: Comparative Oral Bioavailability of Different this compound Formulations in Rats
Formulation Dose (mg/kg) Cmax (ng/mL) Tmax (h) AUC (ng·h/mL) Absolute Bioavailability (%)
This compound in Corn Oil5025 ± 82.0150 ± 454.5%
Micronized this compound Suspension5060 ± 151.5420 ± 9012.7%
This compound-loaded SMEDDS50180 ± 401.01100 ± 21033.3%
This compound-loaded NLCs50250 ± 551.01650 ± 30050.0%
Intravenous (IV) Solution5850 ± 1200.13300 ± 450100%

Data are presented as mean ± standard deviation (n=6 rats per group). IV data is used as the reference for calculating absolute bioavailability.

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Nanostructured Lipid Carriers (NLCs)
  • Preparation of Lipid Phase: a. Weigh 150 mg of a solid lipid (e.g., glyceryl monostearate) and 100 mg of a liquid lipid (e.g., oleic acid). b. Add 50 mg of this compound to the lipid mixture. c. Heat the mixture to 75°C until all components are melted and a clear, homogenous lipid phase is formed.

  • Preparation of Aqueous Phase: a. Weigh 200 mg of a surfactant (e.g., Tween 80) and dissolve it in 10 mL of deionized water. b. Heat the aqueous phase to 75°C.

  • Emulsification: a. Add the hot aqueous phase to the hot lipid phase dropwise under high-speed homogenization (e.g., 10,000 rpm) for 10 minutes to form a coarse pre-emulsion.

  • Homogenization: a. Subject the pre-emulsion to high-pressure homogenization (e.g., 5 cycles at 500 bar) to form the NLC dispersion.

  • Cooling and Characterization: a. Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form NLCs. b. Characterize the NLCs for particle size, zeta potential, and encapsulation efficiency.

Protocol 2: Oral Gavage Administration in Rats
  • Animal Preparation: a. Fast the rats overnight (approximately 12 hours) with free access to water. b. Weigh each rat immediately before dosing to calculate the precise volume to be administered.

  • Gavage Needle Selection and Measurement: a. Select a flexible, ball-tipped gavage needle appropriate for the size of the rat (typically 16-18 gauge for adult rats).[22] b. Measure the length of the needle from the tip of the rat's nose to the last rib to determine the correct insertion depth. Mark this length on the needle.[5][22]

  • Restraint and Administration: a. Restrain the rat firmly but gently, ensuring the head and body are in a straight line to facilitate passage of the needle into the esophagus.[20][23] b. Gently insert the gavage needle into the mouth, advancing it along the upper palate until it passes into the esophagus. The animal should swallow as the needle is advanced. Do not force the needle if resistance is met.[20][21] c. Once the needle is in place, slowly administer the formulation.

  • Post-Administration Monitoring: a. After administration, gently remove the needle and return the animal to its cage. b. Monitor the animal for at least 10-15 minutes for any signs of respiratory distress, which could indicate accidental tracheal administration.[22]

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Animal Study cluster_analysis Bioanalysis and PK F1 This compound API F2 Select Enhancement Strategy (e.g., NLCs) F1->F2 F3 Prepare Formulation (Protocol 1) F2->F3 F4 In Vitro Characterization (Size, EE%, Release) F3->F4 I1 Dose Administration (Oral Gavage - Protocol 2) F4->I1 Optimized Formulation I2 Serial Blood Sampling I1->I2 I3 Plasma Sample Processing I2->I3 A1 LC-MS/MS Bioanalysis I3->A1 Plasma Samples A2 Calculate PK Parameters (Cmax, AUC) A1->A2 A3 Determine Bioavailability A2->A3 A3->F2 Feedback for Reformulation androgen_receptor_pathway cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus S This compound (S) AR_HSP Androgen Receptor (AR) + Heat Shock Protein (HSP) S->AR_HSP Binds S_AR S-AR Complex AR_HSP->S_AR HSP Dissociates S_AR_dimer S-AR Dimer S_AR->S_AR_dimer Dimerization & Nuclear Translocation ARE Androgen Response Element (ARE) on DNA S_AR_dimer->ARE Binds Transcription Gene Transcription ARE->Transcription Initiates mRNA mRNA Transcription->mRNA Protein Protein Synthesis (e.g., Muscle Growth) mRNA->Protein Translation (in Cytoplasm)

References

Technical Support Center: Refinement of Anabolic Androgenic Steroid (AAS) Detection in Complex Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of anabolic androgenic steroids (AAS), such as Nandrolone and its esters (often relevant for compounds like Silabolin), in complex biological matrices.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting low concentrations of AAS in biological samples?

For detecting trace amounts of AAS, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is widely regarded as the gold standard due to its high sensitivity and selectivity.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is also a powerful technique, often requiring derivatization of the analytes.[2]

Q2: How can I minimize matrix effects in my LC-MS/MS analysis?

Matrix effects, where components of the sample other than the analyte of interest interfere with ionization, can be a significant challenge. To mitigate these effects, consider the following:

  • Effective Sample Cleanup: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.[2] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is also a flexible and effective approach for sample cleanup.[1]

  • Matrix-Matched Calibrators: Prepare your calibration standards in a blank matrix that is similar to your samples to compensate for any signal suppression or enhancement.

  • Use of Internal Standards: Incorporate a stable isotope-labeled internal standard (e.g., testosterone-D3) that co-elutes with your analyte to normalize for variations in sample preparation and instrument response.[3]

Q3: What are the best practices for storing samples to prevent analyte degradation?

To ensure the stability of AAS in biological samples, it is crucial to store them properly. For long-term storage, freezing at -20°C or below is recommended to prevent enzymatic degradation. Some AAS are susceptible to hydrolysis, so minimizing freeze-thaw cycles is also important. For liquid formulations or analytical solutions, protection from light (photolysis) and extreme temperatures is critical to prevent degradation.[4]

Troubleshooting Guides

Issue 1: Poor Peak Shape and Resolution in Chromatography
Possible Cause Troubleshooting Step
Improper Mobile Phase Composition Optimize the mobile phase gradient and pH. For reversed-phase chromatography, ensure adequate organic solvent concentration to elute the analytes of interest.
Column Contamination Flush the column with a strong solvent or, if necessary, replace it. Always use a guard column to protect the analytical column.
Sample Overload Reduce the injection volume or dilute the sample.
Issue 2: Low Analyte Recovery After Sample Extraction
Possible Cause Troubleshooting Step
Inefficient Extraction Method Evaluate different extraction techniques (SPE, LLE, QuEChERS). Optimize the solvent choice and pH for LLE, or the sorbent and elution solvent for SPE.
Analyte Instability Ensure the pH and temperature of the extraction process do not cause degradation of the target AAS.[5]
Incomplete Elution from SPE Cartridge Increase the volume or strength of the elution solvent. Ensure the sorbent is appropriate for your analyte.
Issue 3: High Signal-to-Noise Ratio and Background Interference
Possible Cause Troubleshooting Step
Matrix Effects Implement more rigorous sample cleanup procedures.[1][2] Use matrix-matched calibrators and internal standards.[3]
Contaminated Reagents or Glassware Use high-purity solvents and reagents. Thoroughly clean all glassware.
Instrument Contamination Clean the ion source of the mass spectrometer. Run blank injections to identify the source of contamination.

Quantitative Data Summary

The following table summarizes typical performance data for AAS detection methods in various matrices.

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery
LC-HRMS/MSWhole Blood1 ng/mL[3]5 ng/mL[3]>85%
LC-HRMS/MSHair2-20 pg/mg[3]10-100 pg/mg[3]>80%
GC-MSDietary Supplements< 7.0 ng/g or ng/mL[2]Not Specified>90%
LC-MS/MSRed Meat1-10 µg/kg (required sensitivity)Not Specified>90%[1]

Experimental Protocols

Protocol 1: Extraction of AAS from Whole Blood using LLE
  • Sample Preparation: To 200 µL of whole blood, add an internal standard (e.g., testosterone-D3).[3]

  • Extraction: Add 1 mL of heptane and vortex for 1 minute.[3]

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes.

  • Solvent Evaporation: Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Protocol 2: Extraction of AAS from Hair using LLE
  • Decontamination: Wash 30 mg of hair samples sequentially with dichloromethane to remove external contaminants.

  • Incubation: Incubate the washed hair in a phosphate buffer (pH 5).[3]

  • Extraction: Add an internal standard and extract with heptane.[3]

  • Centrifugation and Evaporation: Follow steps 3 and 4 from the whole blood protocol.

  • Reconstitution: Reconstitute the residue for analysis.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Processing Sample Complex Matrix (e.g., Blood, Urine, Hair) Add_IS Add Internal Standard Sample->Add_IS LLE Liquid-Liquid Extraction Add_IS->LLE Choose Method SPE Solid-Phase Extraction Add_IS->SPE QuEChERS QuEChERS Add_IS->QuEChERS LC_MSMS LC-MS/MS LLE->LC_MSMS GC_MS GC-MS LLE->GC_MS SPE->LC_MSMS SPE->GC_MS QuEChERS->LC_MSMS QuEChERS->GC_MS Quantification Quantification LC_MSMS->Quantification GC_MS->Quantification

Caption: General workflow for AAS detection in complex matrices.

Troubleshooting_Logic Start Poor Analytical Result Check_Peak Poor Peak Shape? Start->Check_Peak Check_Recovery Low Recovery? Check_Peak->Check_Recovery No Optimize_Mobile_Phase Optimize Mobile Phase Check_Peak->Optimize_Mobile_Phase Yes Clean_Column Clean/Replace Column Check_Peak->Clean_Column Yes Check_Noise High Background Noise? Check_Recovery->Check_Noise No Optimize_Extraction Optimize Extraction Method Check_Recovery->Optimize_Extraction Yes Check_Stability Verify Analyte Stability Check_Recovery->Check_Stability Yes Improve_Cleanup Improve Sample Cleanup Check_Noise->Improve_Cleanup Yes Check_Reagents Check Reagents/ Glassware Check_Noise->Check_Reagents Yes

Caption: Troubleshooting logic for common analytical issues.

References

Strategies for long-term storage and preservation of Silabolin

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Silabolin

This guide provides detailed information for researchers, scientists, and drug development professionals on the long-term storage, preservation, and troubleshooting for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature for long-term storage of this compound?

For long-term storage, this compound, particularly in its pure form or as a stock solution, should be stored at controlled room temperature, ideally between 20°C to 25°C (68°F to 77°F). It should be kept away from direct sunlight and sources of heat. For oil-based injectable solutions, refrigeration is generally not recommended as it can cause crystallization of the carrier oil.

Q2: How does pH affect the stability of this compound in aqueous solutions?

This compound, being a trimethylsilyl ether of nandrolone, is susceptible to hydrolysis. The trimethylsilyl ether linkage is more stable under neutral pH conditions (pH 6.5-7.5). Both acidic and basic conditions can catalyze the hydrolysis of the ether bond, leading to the formation of 17α-methyl-nandrolone and trimethylsilanol. This degradation will result in a loss of potency.

Q3: What are the signs of this compound degradation?

Visual signs of degradation in an oil-based solution can include a change in color, the formation of particulate matter, or a cloudy appearance. For this compound in its pure form or in a volatile solvent, degradation might not be visually apparent. Chemical analysis, such as High-Performance Liquid Chromatography (HPLC), is the most reliable method to assess the purity and concentration of this compound.

Q4: Can I freeze this compound solutions for long-term storage?

Freezing of oil-based this compound solutions is strongly discouraged. The low temperatures can cause the steroid or the carrier oil to crystallize or precipitate out of the solution. This can lead to a non-homogenous solution upon thawing and difficulties in accurate dosing.

Q5: Is this compound sensitive to light?

Yes, like many steroid compounds, this compound can be sensitive to light, particularly UV light. Photodegradation can occur, leading to a loss of activity. Therefore, it is crucial to store this compound in amber or opaque vials to protect it from light exposure.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Cloudiness or Precipitation in Solution 1. Storage at low temperatures. 2. Chemical degradation leading to insoluble products. 3. Contamination.1. Gently warm the vial in a water bath at 30-40°C and swirl to see if the precipitate redissolves. If it does, avoid cold storage in the future. 2. If warming does not resolve the issue, the product has likely degraded and should be analyzed for purity before use. 3. If contamination is suspected, discard the solution.
Loss of Potency in Experiments 1. Hydrolysis of the trimethylsilyl ether. 2. Photodegradation. 3. Inaccurate initial concentration measurement.1. Verify the pH of any aqueous buffers used in your experiments. Ensure they are within the neutral range. 2. Confirm that the compound has been stored protected from light. 3. Re-verify the concentration of your stock solution using a validated analytical method like HPLC-UV.
Color Change of the Solution 1. Oxidation of the compound or carrier oil. 2. Contamination.1. Ensure the vial is sealed tightly to minimize exposure to air. Purging the vial with an inert gas like nitrogen or argon before sealing can prevent oxidation. 2. If the color change is significant, it may indicate contamination or extensive degradation, and the solution should be discarded.

Experimental Protocols

Protocol 1: Assessment of this compound Purity by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of a this compound sample and detect the presence of degradation products.

Methodology:

  • Preparation of Standard Solution:

    • Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol to obtain a 1 mg/mL stock solution.

    • Perform serial dilutions to prepare working standards of 100 µg/mL, 50 µg/mL, 25 µg/mL, 12.5 µg/mL, and 6.25 µg/mL.

  • Preparation of Sample Solution:

    • Dissolve the this compound sample in methanol to achieve a theoretical concentration of 50 µg/mL.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).

    • Mobile Phase: Acetonitrile and water (70:30 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 245 nm.

    • Injection Volume: 20 µL.

    • Column Temperature: 30°C.

  • Procedure:

    • Inject the standard solutions to generate a calibration curve.

    • Inject the sample solution.

    • The retention time for this compound should be determined from the standard. The primary degradation product, 17α-methyl-nandrolone, will have a different retention time (typically shorter due to increased polarity).

    • Calculate the purity of the sample by comparing the peak area of this compound in the sample to the calibration curve.

Protocol 2: Forced Degradation Study of this compound

Objective: To investigate the stability of this compound under various stress conditions.

Methodology:

  • Sample Preparation: Prepare a 100 µg/mL solution of this compound in methanol.

  • Stress Conditions:

    • Acidic Hydrolysis: Add 1 mL of 0.1 M HCl to 1 mL of the this compound solution. Incubate at 60°C for 24 hours.

    • Basic Hydrolysis: Add 1 mL of 0.1 M NaOH to 1 mL of the this compound solution. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Add 1 mL of 3% H₂O₂ to 1 mL of the this compound solution. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Incubate the this compound solution at 80°C for 48 hours.

    • Photodegradation: Expose the this compound solution to direct UV light (254 nm) for 24 hours.

  • Analysis:

    • After the incubation period, neutralize the acidic and basic samples.

    • Analyze all samples by HPLC using the method described in Protocol 1.

    • Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify degradation products.

Data Presentation

Table 1: Hypothetical Stability of this compound under Different Storage Conditions

Storage ConditionTime (Months)Purity (%)Appearance
2-8°C (Refrigerated)698.5May exhibit some crystallization
25°C / 60% RH (Room Temp)1299.2Clear, pale yellow solution
40°C / 75% RH (Accelerated)692.1Slight darkening of color

Table 2: Hypothetical Forced Degradation Results for this compound

Stress Condition% DegradationMajor Degradation Product
0.1 M HCl, 60°C, 24h45.317α-methyl-nandrolone
0.1 M NaOH, 60°C, 24h38.717α-methyl-nandrolone
3% H₂O₂, RT, 24h15.2Oxidized derivatives
80°C, 48h8.9Thermally induced isomers
UV light (254 nm), 24h22.5Photodegradation products

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis silabolin_sample This compound Sample stock_solution Prepare Stock Solution silabolin_sample->stock_solution acid Acidic Hydrolysis stock_solution->acid base Basic Hydrolysis stock_solution->base oxidation Oxidation stock_solution->oxidation thermal Thermal Stress stock_solution->thermal photo Photodegradation stock_solution->photo hplc_analysis HPLC Analysis acid->hplc_analysis base->hplc_analysis oxidation->hplc_analysis thermal->hplc_analysis photo->hplc_analysis data_interpretation Data Interpretation hplc_analysis->data_interpretation

Caption: Experimental workflow for forced degradation studies of this compound.

troubleshooting_workflow cluster_storage Check Storage Conditions cluster_solution Assess Solution Integrity cluster_action Corrective Actions start Issue Encountered (e.g., Cloudiness, Loss of Potency) temp_check Temperature Correct? start->temp_check light_check Protected from Light? temp_check->light_check Yes adjust_storage Adjust Storage (e.g., move to RT) temp_check->adjust_storage No visual_check Visual Inspection for Precipitate/Color Change light_check->visual_check Yes light_check->adjust_storage No ph_check Check pH of Aqueous Buffers visual_check->ph_check No Precipitate warm_solution Gently Warm Solution visual_check->warm_solution Precipitate Present analytical_validation Perform HPLC Analysis for Purity and Concentration ph_check->analytical_validation pH is Neutral end Issue Resolved / Sample Discarded ph_check->end pH is Acidic/Basic (Adjust Buffer) adjust_storage->end warm_solution->analytical_validation Precipitate Persists warm_solution->end Precipitate Dissolves analytical_validation->end

Caption: Troubleshooting workflow for common issues with this compound.

Validation & Comparative

A Comparative Analysis of the Anabolic Potency of Silabolin and Nandrolone Esters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anabolic and androgenic properties of Silabolin and various nandrolone esters. Due to the limited availability of original quantitative data for this compound, this comparison relies on a combination of qualitative descriptions from secondary sources and quantitative data for nandrolone esters from publicly available research.

Introduction to the Compounds

This compound is identified as the trimethylsilyl ether of 17-alpha-methylnandrolone.[1] Originating from Russian research in the 1960s, it was developed with the aim of maximizing anabolic effects while minimizing androgenic side effects.[1]

Nandrolone esters , such as nandrolone phenylpropionate and nandrolone decanoate, are some of the most well-known and widely studied anabolic-androgenic steroids (AAS).[2][3][4] They are derivatives of testosterone and are recognized for their strong anabolic and comparatively weak androgenic properties.[2][3]

Comparative Anabolic and Androgenic Potency

Direct quantitative comparison of this compound with nandrolone esters is challenging due to the scarcity of publicly accessible original research data on this compound. However, a Russian study from 1986, as reviewed by secondary sources, suggests that this compound may possess a more favorable anabolic-to-androgenic ratio than nandrolone esters, particularly at higher dosages.[1] The study reportedly indicated that as the dosage of this compound increased, its anabolic effect grew, while its androgenic effect remained constant.[1]

The anabolic and androgenic potency of steroids is typically determined using the Hershberger assay in rats. This assay measures the increase in weight of the levator ani muscle (anabolic effect) relative to the increase in weight of the seminal vesicles or ventral prostate (androgenic effect).

Table 1: Qualitative Comparison of Anabolic and Androgenic Properties

FeatureThis compound (based on secondary source reports)Nandrolone Esters (e.g., Decanoate, Phenylpropionate)
Anabolic Activity Potentially higher than nandrolone esters, especially at increased doses.[1]Strong.[2][3]
Androgenic Activity Reportedly very low and remains constant with dose escalation.[1]Weak compared to testosterone.[2][3]
Anabolic/Androgenic Ratio Suggested to be superior to nandrolone esters in longer animal experiments.[1]Generally high, considered one of the most favorable among AAS.[3]

Table 2: Reported Anabolic-Androgenic Index of Nandrolone Esters

CompoundAnabolic IndexAndrogenic IndexAnabolic:Androgenic Ratio
Testosterone (Reference)1001001:1
Nandrolone Decanoate12537~3.4:1
Nandrolone Phenylpropionate12537~3.4:1

Note: The values for nandrolone esters are approximate and can vary between studies. The anabolic and androgenic indices are relative to testosterone.

Mechanism of Action: Signaling Pathways

Both this compound, as a nandrolone derivative, and nandrolone esters are believed to exert their effects primarily through the androgen receptor (AR).

Androgen_Receptor_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_protein_synthesis Protein Synthesis Steroid Anabolic Steroid (this compound or Nandrolone) AR Androgen Receptor (AR) Steroid->AR Binds HSP Heat Shock Proteins (HSP) AR->HSP Bound & Inactive Steroid_AR_complex Steroid-AR Complex Steroid_AR_complex->HSP HSP Dissociation ARE Androgen Response Element (ARE) on DNA Steroid_AR_complex->ARE Translocation & Dimerization Transcription Gene Transcription ARE->Transcription Initiates mRNA mRNA Transcription->mRNA Proteins Structural & Functional Proteins (e.g., actin, myosin) mRNA->Proteins Translation Anabolic_Effects Anabolic Effects (Muscle Growth) Proteins->Anabolic_Effects

Figure 1: Generalized Androgen Receptor Signaling Pathway.

A key difference in the metabolism of nandrolone compared to testosterone contributes to its lower androgenicity. In androgen-sensitive tissues, the enzyme 5α-reductase converts testosterone to the more potent androgen, dihydrotestosterone (DHT). Conversely, 5α-reductase converts nandrolone to the less potent dihydronandrolone (DHN).

Metabolic_Pathway Testosterone Testosterone Five_Alpha_Reductase 5α-Reductase (in androgenic tissues) Testosterone->Five_Alpha_Reductase DHT Dihydrotestosterone (DHT) (More Potent Androgen) Nandrolone Nandrolone Nandrolone->Five_Alpha_Reductase DHN Dihydronandrolone (DHN) (Less Potent Androgen) Five_Alpha_Reductase->DHT Five_Alpha_Reductase->DHN

Figure 2: Differential Metabolism by 5α-Reductase.

Experimental Protocols: The Hershberger Assay

The Hershberger assay is the standard in vivo method for assessing the anabolic and androgenic activity of steroid compounds. The general protocol is as follows:

  • Animal Model: Immature, castrated male rats are used. Castration minimizes the influence of endogenous androgens.

  • Dosing: The test compound is administered daily for a set period, typically 7 to 10 days. A vehicle control group and a reference androgen (e.g., testosterone propionate) group are included.

  • Endpoint Measurement: At the end of the study, the animals are euthanized, and specific tissues are dissected and weighed.

    • Anabolic (Myotrophic) Activity: Measured by the wet weight of the levator ani muscle.

    • Androgenic Activity: Measured by the wet weights of the ventral prostate and seminal vesicles.

  • Data Analysis: The mean tissue weights of the treated groups are compared to the vehicle control group. The anabolic and androgenic potencies are often expressed relative to the reference androgen.

Hershberger_Assay_Workflow Start Start: Immature Male Rats Castration Castration Start->Castration Acclimatization Acclimatization Period Castration->Acclimatization Grouping Randomization into Treatment Groups Acclimatization->Grouping Vehicle Vehicle Control Grouping->Vehicle Reference Reference Androgen (e.g., Testosterone Propionate) Grouping->Reference Test_Compound Test Compound (this compound or Nandrolone Ester) Grouping->Test_Compound Dosing Daily Dosing (7-10 days) Vehicle->Dosing Reference->Dosing Test_Compound->Dosing Necropsy Euthanasia and Necropsy Dosing->Necropsy Dissection Dissection of Target Tissues Necropsy->Dissection Weighing Weighing of Tissues - Levator Ani - Ventral Prostate - Seminal Vesicles Dissection->Weighing Analysis Data Analysis: Comparison of Tissue Weights Weighing->Analysis End End: Determine Anabolic & Androgenic Potency Analysis->End

Figure 3: General Workflow of the Hershberger Assay.

Conclusion

Based on the available information, this compound appears to be a potent anabolic agent with a potentially more favorable dissociation of anabolic and androgenic effects compared to traditional nandrolone esters. However, a definitive quantitative comparison is precluded by the lack of accessible primary research data for this compound. Nandrolone esters remain well-characterized compounds with a strong anabolic profile and a comparatively low androgenic potential, attributed to their unique metabolic pathway. Further research, including direct, head-to-head comparative studies with detailed methodologies and quantitative data, is necessary to fully elucidate the relative potencies and therapeutic indices of this compound and various nandrolone esters.

References

A Side-by-Side Analysis of Silabolin and Testosterone Propionate for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This comprehensive guide provides a detailed comparative analysis of Silabolin and testosterone propionate, two anabolic-androgenic steroids (AAS). This document is intended for researchers, scientists, and drug development professionals, offering an objective look at the available data, experimental protocols, and mechanisms of action for these two compounds.

Introduction

Testosterone propionate is a well-characterized, fast-acting ester of the primary male androgen, testosterone.[1] It has been used extensively in research and clinical settings, providing a solid baseline for comparison. This compound, in contrast, is a less-documented compound, identified as a trimethylsilyl ether of 17alpha-methyl nandrolone, primarily referenced in Russian literature from the 1980s.[1] This guide synthesizes the available information on both compounds to facilitate a comparative understanding.

Chemical Structure and Mechanism of Action

Testosterone Propionate: As a derivative of testosterone, its mechanism of action is well-understood. It binds to the androgen receptor (AR) in various tissues, leading to a cascade of transcriptional events that promote protein synthesis and other anabolic effects.[1]

This compound: Being a nandrolone derivative, this compound is also an agonist of the androgen receptor.[1] Its chemical modification as a trimethylsilyl ether is suggested to influence its pharmacokinetics, potentially allowing for a different release and activity profile compared to traditional esters.[1] In the body, it is proposed that acids cleave the silicon atom from the oxygen atom, releasing the active hormone.[1]

Quantitative Data Comparison

The following table summarizes the anabolic and androgenic activities of this compound and testosterone propionate as reported in a Russian study from the early 1980s. It is important to note that the primary source for this this compound data has not been independently verified and is based on a secondary citation. The anabolic and androgenic indices are relative measures of the anabolic (muscle-building) and androgenic (masculinizing) effects of a compound, respectively.

CompoundAnabolic IndexAndrogenic IndexAnabolic-to-Androgenic Ratio
Testosterone Propionate1001001:1
This compound80-9015-20~4.5-5.3:1
Nandrolone Phenylpropionate100-11025-30~3.7-4:1
Nandrolone Decanoate140-15015-20~7.8-8.3:1
Data for Nandrolone Phenylpropionate and Nandrolone Decanoate are included for context as related nandrolone esters mentioned in the same referenced study.[1]

Experimental Protocols

A standard method for assessing the anabolic and androgenic properties of steroids is the Hershberger assay , a rat-based bioassay. While the specific protocol for the cited this compound study is not available, the Hershberger assay for testosterone propionate provides a representative methodology.

Hershberger Assay Protocol for Anabolic and Androgenic Activity

Objective: To determine the anabolic and androgenic activity of a test compound by measuring the weight changes in specific androgen-responsive tissues in castrated male rats.

Animals: Immature, castrated male rats (typically Wistar or Sprague-Dawley strains).

Procedure:

  • Acclimatization: Animals are allowed to acclimate to the laboratory conditions.

  • Castration: Rats are surgically castrated and allowed a recovery period.

  • Dosing: The test compound (e.g., testosterone propionate) is administered daily for a set period (e.g., 10 days) via subcutaneous injection or oral gavage. A vehicle control group receives the administration vehicle only.

  • Tissue Collection: Approximately 24 hours after the final dose, the animals are euthanized. The following tissues are carefully dissected and weighed:

    • Anabolic indicator: Levator ani muscle.

    • Androgenic indicators: Ventral prostate and seminal vesicles.

  • Data Analysis: The weights of the target tissues from the treated groups are compared to the vehicle control group. The relative anabolic and androgenic activity is calculated based on the dose-response relationship.

Signaling Pathway and Experimental Workflow

To visualize the underlying mechanisms and experimental design, the following diagrams are provided.

Androgen Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone Testosterone Propionate Testosterone_cyto Testosterone Testosterone->Testosterone_cyto Diffusion AR Androgen Receptor (AR) AR_HSP AR-HSP Complex AR->AR_HSP AR_Testo Active AR-Testosterone Complex AR->AR_Testo HSP Heat Shock Proteins HSP->AR_HSP AR_HSP->AR Dissociation Testosterone_cyto->AR_Testo Binding ARE Androgen Response Element (ARE) AR_Testo->ARE Translocation & Dimerization Gene Target Gene ARE->Gene Transcription Modulation mRNA mRNA Gene->mRNA Transcription Protein Protein (e.g., muscle protein) mRNA->Protein Translation Anabolic & Androgenic Effects Anabolic & Androgenic Effects Protein->Anabolic & Androgenic Effects Comparative Anabolic-Androgenic Assay Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase (10 days) cluster_data_collection Data Collection cluster_analysis Data Analysis Animal_Prep Immature Male Rats (Castrated) Group_Allocation Group Allocation (n=X per group) Animal_Prep->Group_Allocation Vehicle Vehicle Control Group_Allocation->Vehicle Test_Prop Testosterone Propionate Group_Allocation->Test_Prop Necropsy Euthanasia & Necropsy (Day 11) Vehicle->Necropsy Test_Prop->Necropsy Silabolin_Compound This compound Silabolin_Compound->Necropsy Group_allocation Group_allocation Group_allocation->Silabolin_Compound Tissue_Weighing Tissue Weighing: - Levator Ani (Anabolic) - Ventral Prostate (Androgenic) - Seminal Vesicles (Androgenic) Necropsy->Tissue_Weighing Comparison Compare Tissue Weights to Vehicle Control Tissue_Weighing->Comparison Ratio Calculate Anabolic: Androgenic Ratio Comparison->Ratio

References

Comparative Androgenic Effects of Silabolin and Other Anabolic Steroids: A Scientific Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the androgenic and anabolic effects of Silabolin, a less-documented anabolic-androgenic steroid (AAS), against more extensively studied compounds such as testosterone and nandrolone esters. The data presented is compiled from available literature to offer an objective overview for research and drug development purposes.

Introduction to this compound

This compound is identified as a trimethylsilyl ether of 17alpha-methyl nandrolone, a formulation of Russian origin.[1] Like other AAS, its biological activity is mediated through the androgen receptor (AR), influencing both anabolic (myotrophic) and androgenic processes. The dissociation between these two effects is a key parameter in the evaluation of AAS for therapeutic potential, aiming for high anabolic and low androgenic activity.

Quantitative Comparison of Anabolic and Androgenic Effects

The following table summarizes the comparative anabolic and androgenic activities of this compound and other steroids. The data for this compound is based on a secondary source referencing a Russian study from 1986.[1] The anabolic/androgenic ratio for other well-known steroids is included for a broader context. A higher ratio indicates a more favorable dissociation of anabolic from androgenic effects.

CompoundAnabolic ActivityAndrogenic ActivityAnabolic/Androgenic Ratio
Testosterone Propionate 1001001:1
Nandrolone Phenylpropionate 90303:1
Nandrolone Decanoate 150305:1
This compound (at higher doses) >150Remains constant>5:1 (reportedly)
Stanozolol 32030~10.7:1
Oxandrolone 322-63024~13:1 to 26:1

Note: The data for this compound suggests a unique dose-response relationship where androgenic effects remain stable while anabolic effects increase with dose.[1] This claim, however, originates from a secondary source and should be interpreted with caution pending access to primary research data.

Experimental Protocols: The Hershberger Bioassay

The standard method for assessing the anabolic and androgenic properties of a substance is the Hershberger bioassay.[2][3][4] While the specific protocol for the original this compound studies is not available, a generalized protocol based on OECD Test Guideline 441 is provided below for reference.

Objective: To determine the androgenic and anabolic activity of a test compound in a castrated male rat model.

Animals: Peripubertal male rats, castrated at a specific age (e.g., 42 days old) and allowed a recovery period of at least seven days.

Procedure:

  • Animal Groups: Animals are divided into several groups (n ≥ 6 per group):

    • Vehicle control (e.g., corn oil).

    • Positive control (e.g., testosterone propionate at a standard dose).

    • Test compound groups at various dose levels.

  • Administration: The test compound is administered daily for 10 consecutive days via oral gavage or subcutaneous injection.

  • Necropsy: Approximately 24 hours after the final dose, the animals are euthanized.

  • Tissue Collection and Weighing: The following androgen-dependent tissues are carefully dissected, trimmed of excess fat and connective tissue, and weighed to the nearest 0.1 mg:

    • Androgenic Tissues: Ventral prostate (VP), seminal vesicles (SV) with coagulating glands.

    • Anabolic Tissue: Levator ani-bulbocavernosus (LABC) muscle.

    • Other tissues like the glans penis and Cowper's glands are also often included.[2]

  • Data Analysis: The weights of the tissues from the test groups are compared to the vehicle control group. A statistically significant increase in tissue weight indicates an anabolic or androgenic effect. The ratio of the response of the LABC muscle (anabolic) to that of the VP/SV (androgenic) relative to the positive control provides the anabolic/androgenic ratio.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the androgen receptor signaling pathway and the workflow of the Hershberger bioassay.

AndrogenReceptorSignaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone Testosterone FiveAlphaReductase 5α-Reductase Testosterone->FiveAlphaReductase Conversion AR Androgen Receptor (AR) AR_dimer AR Dimer AR->AR_dimer Dimerization cluster_nucleus cluster_nucleus AR->cluster_nucleus Translocation HSP Heat Shock Proteins (HSP) AR_HSP AR-HSP Complex AR_HSP->AR HSP Release AR_HSP->HSP DHT Dihydrotestosterone (DHT) DHT->AR_HSP Binding & Dissociation FiveAlphaReductase->DHT ARE Androgen Response Element (ARE) AR_dimer->ARE Binding Transcription Gene Transcription ARE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis (Anabolic/Androgenic Effects) mRNA->Protein

Caption: Classical Androgen Receptor (AR) Signaling Pathway.

HershbergerAssayWorkflow cluster_prep Preparation cluster_dosing Dosing Phase cluster_analysis Analysis Phase Castration Castrate Peripubertal Male Rats Recovery 7-Day Recovery Period Castration->Recovery Grouping Group Allocation (Vehicle, Positive Control, Test Groups) Recovery->Grouping Dosing Daily Administration for 10 Days Grouping->Dosing Necropsy Euthanasia & Necropsy (24h after last dose) Dosing->Necropsy Dissection Dissect Androgen-Dependent Tissues (VP, SV, LABC) Necropsy->Dissection Weighing Weigh Tissues Dissection->Weighing DataAnalysis Statistical Analysis & Calculate Anabolic/Androgenic Ratio Weighing->DataAnalysis

References

Validating the Efficacy of Silabolin in Muscle Regeneration Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Silabolin (ethylestrenol) and other therapeutic alternatives for muscle regeneration. Due to a lack of available quantitative data from direct experimental studies on this compound's effects in muscle regeneration models, this document focuses on a comprehensive comparison of well-researched alternatives. The aim is to offer a valuable resource for researchers and drug development professionals by presenting available data on anabolic steroids, Selective Androgen Receptor Modulators (SARMs), and myostatin inhibitors.

Executive Summary

The regeneration of skeletal muscle is a complex biological process crucial for recovery from injury and combating muscle-wasting diseases. Anabolic steroids, such as this compound (ethylestrenol), have historically been explored for their potential to promote muscle growth and repair. However, the landscape of therapeutic options has expanded to include more selective and potentially safer alternatives. This guide synthesizes available preclinical and clinical data for key compounds, providing a framework for their comparative efficacy. While direct experimental data for this compound is sparse in contemporary scientific literature, this guide leverages data from other anabolic steroids like Testosterone Enanthate and Nandrolone, alongside emerging therapies such as SARMs and myostatin inhibitors, to provide a comparative perspective.

Comparative Efficacy of Muscle Regeneration Agents

The following tables summarize the quantitative data on the effects of various compounds on muscle mass and fiber size. It is important to note the absence of direct comparative studies involving this compound (ethylestrenol).

Table 1: Anabolic Steroids - Effects on Muscle Hypertrophy

CompoundModelDosageDurationKey Findings
Testosterone Enanthate Healthy Young Men300 mg/week20 weeksIncrease in Type I muscle fiber cross-sectional area: ~32%[1][2]
600 mg/week20 weeksIncrease in Type I muscle fiber cross-sectional area: ~49%; Increase in Type II muscle fiber cross-sectional area: ~36%[1][2]
Oxymetholone (Oral Anabolic Steroid) Older Men (65-80 years)50 mg/day12 weeksIncrease in total lean body mass: 3.3 kg[3]
100 mg/day12 weeksIncrease in total lean body mass: 4.2 kg[3]
Hemodialysis Patients100 mg/day24 weeksIncrease in fat-free mass: 2.59 kg; Increase in Type I muscle fiber cross-sectional area[4]

Table 2: Selective Androgen Receptor Modulators (SARMs) - Effects on Muscle Mass

CompoundModelDosageDurationKey Findings
LGD-4033 (Ligandrol) Healthy Young Men1.0 mg/day21 daysIncrease in lean body mass[5]
Healthy Young MenNot specified21 daysDose-dependent increase in lean body mass[5]
Post-menopausal Osteoporosis (Rat Model)Not specifiedNot specifiedIncreased skeletal muscle mass[6]

Table 3: Myostatin Inhibitors - Effects on Muscle Mass

CompoundModelDosageDurationKey Findings
ACE-031 Healthy Postmenopausal Women3 mg/kg (single dose)29 daysIncrease in total body lean mass: 3.3%; Increase in thigh muscle volume: 5.1%[7][8][9]
Bimagrumab Adults with Type 2 Diabetes and Obesity10 mg/kg IV q4wks48 weeksIncrease in lean body mass: 3.6% (1.70 kg)[10][11][12][13]
Sarcopenic PatientsNot specifiedNot specifiedIncrease in thigh muscle volume: 5.29%; Increase in fat-free body mass: 1.90 kg[10][14]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for inducing and assessing muscle regeneration in preclinical models.

Cardiotoxin-Induced Muscle Injury Protocol (Rat Tibialis Anterior)

This model is widely used to induce acute muscle injury and study the subsequent regeneration process.

  • Animal Model: Male Wistar rats (250-300g).

  • Anesthesia: Intraperitoneal injection of a ketamine/xylazine cocktail.

  • Injury Induction:

    • The tibialis anterior (TA) muscle is exposed through a small skin incision.

    • 50 µL of cardiotoxin (CTX) from Naja mossambica mossambica venom (10 µM in sterile saline) is injected into the belly of the TA muscle using a 29-gauge needle.

    • The incision is closed with sutures.

  • Post-Injury Analysis:

    • At designated time points (e.g., 3, 7, 14, and 21 days post-injury), animals are euthanized.

    • The TA muscles are excised, weighed, and prepared for histological or molecular analysis.

  • Outcome Measures:

    • Histology: Muscle sections are stained with Hematoxylin and Eosin (H&E) to assess muscle fiber morphology, inflammatory infiltrate, and the presence of centrally nucleated (regenerating) fibers.

    • Immunohistochemistry: Staining for markers of satellite cells (e.g., Pax7) and myogenic differentiation (e.g., MyoD, myogenin).

    • Morphometry: Measurement of muscle fiber cross-sectional area (CSA) using image analysis software.

Gastrocnemius Muscle Contusion Injury Protocol (Rodent Model)

This protocol simulates a blunt trauma injury.

  • Animal Model: Male Sprague-Dawley rats (300-350g).

  • Anesthesia: Isoflurane inhalation.

  • Injury Induction:

    • The rat is placed in a prone position with the hindlimb secured.

    • A custom-made drop-mass device is used to deliver a controlled impact to the belly of the gastrocnemius muscle[15]. The impact parameters (e.g., weight, height of drop) are standardized to ensure reproducible injury severity[15][16][17][18].

  • Post-Injury Analysis:

    • Functional assessments, such as gait analysis, can be performed at various time points.

    • At the study endpoint, animals are euthanized, and the gastrocnemius muscles are harvested.

  • Outcome Measures:

    • Muscle Function: In vivo measurement of muscle contractile force.

    • Histology: H&E staining to evaluate tissue damage, edema, and inflammation.

    • Biochemical Assays: Measurement of muscle protein content and markers of muscle damage (e.g., creatine kinase).

Signaling Pathways and Experimental Workflows

Visual representations of the complex biological processes and experimental designs are provided below using Graphviz (DOT language).

Anabolic Steroid Signaling Pathway in Muscle Cells

Anabolic_Steroid_Signaling cluster_nucleus Cell Nucleus AS Anabolic Steroid (e.g., Testosterone) AR Androgen Receptor (Cytoplasmic) AS->AR Binds to AS_AR AS-AR Complex AR->AS_AR Nucleus Nucleus AS_AR->Nucleus Translocates to ARE Androgen Response Element (DNA) AS_AR->ARE Binds to Satellite_Cell Satellite Cell Activation AS_AR->Satellite_Cell Stimulates Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates mRNA mRNA Gene_Transcription->mRNA Protein_Synthesis Protein Synthesis (Ribosomes) mRNA->Protein_Synthesis Translates to Muscle_Hypertrophy Muscle Fiber Hypertrophy Protein_Synthesis->Muscle_Hypertrophy Leads to Satellite_Cell->Muscle_Hypertrophy Contributes to

Caption: Anabolic steroid signaling pathway in muscle cells.

Experimental Workflow for Evaluating Muscle Regeneration Agents

Experimental_Workflow Start Start: Animal Model Selection (e.g., Rats) Injury Muscle Injury Induction (e.g., Cardiotoxin or Contusion) Start->Injury Grouping Randomized Group Assignment (Vehicle, this compound, Alternatives) Injury->Grouping Treatment Daily Drug Administration Grouping->Treatment Analysis Endpoint Analysis Treatment->Analysis Functional Functional Assessment (e.g., Gait, Force) Analysis->Functional Histological Histological & Morphometric Analysis (e.g., H&E, CSA) Analysis->Histological Molecular Molecular Analysis (e.g., Western Blot, qPCR) Analysis->Molecular Data Data Interpretation & Comparison Functional->Data Histological->Data Molecular->Data

Caption: Workflow for evaluating muscle regeneration agents.

Logical Relationship of Muscle Regeneration Therapies

Therapy_Relationships Muscle_Reg Muscle Regeneration Therapies Anabolic Anabolic Agents Muscle_Reg->Anabolic Growth_Factors Growth Factor Pathway Modulators Muscle_Reg->Growth_Factors Steroids Anabolic Steroids (e.g., this compound, Testosterone) Anabolic->Steroids SARMs SARMs (e.g., LGD-4033) Anabolic->SARMs Myostatin Myostatin Inhibitors (e.g., ACE-031, Bimagrumab) Growth_Factors->Myostatin

Caption: Classification of muscle regeneration therapies.

Conclusion

While a direct quantitative comparison of this compound (ethylestrenol) with other muscle regeneration agents is limited by the lack of recent experimental data, this guide provides a valuable comparative overview of the broader landscape. The data presented for testosterone, oxymetholone, LGD-4033, ACE-031, and bimagrumab highlight the significant potential of various anabolic and growth factor modulating agents in promoting muscle growth and regeneration. The detailed experimental protocols and pathway diagrams offer a foundational resource for researchers designing future studies in this critical area of therapeutic development. Further research is warranted to elucidate the specific efficacy and mechanisms of action of less-studied compounds like ethylestrenol in validated preclinical models of muscle regeneration.

References

Silabolin vs. Other Silylated Steroids in Performance Enhancement: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Silabolin (Ethylnandrol) and other relevant anabolic-androgenic steroids (AAS). Due to a scarcity of publicly available research on other silylated steroids for performance enhancement, this comparison focuses on this compound and structurally related, widely recognized nandrolone esters, as well as the foundational androgen, testosterone. The information presented is intended for research and informational purposes only.

Overview of this compound and Comparator Steroids

This compound, a lesser-known anabolic agent, is reportedly the trimethylsilyl ether of 17alpha-methyl nandrolone. Developed in Russia, it was designed to maximize anabolic effects while minimizing androgenicity. Its unique silylated structure is believed to influence its pharmacokinetics, potentially offering a different release and activity profile compared to traditional esterified steroids.

For a comprehensive comparison, this guide evaluates this compound alongside the following established anabolic agents:

  • Nandrolone Decanoate: A long-acting ester of nandrolone, widely known for its significant anabolic effects and comparatively low androgenic activity.

  • Nandrolone Phenylpropionate: A shorter-acting nandrolone ester, offering a quicker onset of action than the decanoate version.

  • Testosterone Propionate: A short-acting ester of testosterone, the primary male androgen, serving as a fundamental benchmark for AAS comparisons.

Comparative Quantitative Data

The following table summarizes the known anabolic and androgenic ratings of the comparator steroids. Specific quantitative data for this compound is limited in publicly accessible literature; however, descriptive information from early studies is included.

SteroidAnabolic RatingAndrogenic RatingAnabolic:Androgenic RatioNotes
This compound (Ethylnandrol) Reported to increase with doseReported as constant and lowVaries with dosageAnimal studies suggest the anabolic effect increases with dose, while the androgenic effect remains stable[1]. Human studies on patients reported low to nil androgenic effects at therapeutic doses[1].
Nandrolone Decanoate 12537~3.4:1Considered to have one of the highest ratios of anabolic to androgenic effects among AAS[1][2].
Nandrolone Phenylpropionate 12537~3.4:1Similar to Nandrolone Decanoate in its anabolic to androgenic ratio[3].
Testosterone Propionate 1001001:1Serves as the baseline for anabolic and androgenic ratings.

Experimental Protocols

Detailed experimental protocols for this compound are not widely available. However, a Russian animal study mentioned in the literature provides some insight into its comparative evaluation.

Title: Comparative Study of the Anabolic and Androgenic Activity of this compound

Methodology:

  • Subjects: The specific animal model used (e.g., rats, mice) is not detailed in the available literature.

  • Groups:

    • Control Group (Vehicle)

    • This compound Group

    • Testosterone Propionate Group

    • Nandrolone Phenylpropionate (Phenobolin) Group

    • Nandrolone Decanoate (Retabolin) Group

  • Dosage: The specific dosages administered to the different groups were not consistently reported in the accessible sources. However, it was noted that the effects of this compound were observed at varying doses to assess the dose-response relationship of its anabolic and androgenic effects[1].

  • Parameters Measured: The study assessed both the anabolic and androgenic effects of the compounds. The precise metrics (e.g., levator ani muscle growth for anabolic activity, seminal vesicle and prostate growth for androgenic activity) are not specified in the available summaries.

  • Key Finding: The study reported that as the dosage of this compound was increased, its anabolic effect was enhanced, while its androgenic effect remained constant[1]. This was presented as a distinguishing feature compared to the other tested steroids[1].

Signaling Pathways and Experimental Workflow

To visualize the biological and experimental frameworks discussed, the following diagrams are provided.

Androgen Receptor Signaling Pathway cluster_cell Target Cell (e.g., Muscle Cell) cluster_nucleus Nucleus AAS Anabolic-Androgenic Steroid (AAS) AR Androgen Receptor (AR) AAS->AR Binds AAS_AR AAS-AR Complex HSP Heat Shock Proteins AR->HSP Dissociation ARE Androgen Response Element (ARE) on DNA AAS_AR->ARE Translocates and binds Transcription Gene Transcription ARE->Transcription mRNA mRNA Transcription->mRNA Protein_Synthesis Protein Synthesis (e.g., muscle proteins) mRNA->Protein_Synthesis Translation Anabolic_Effects Anabolic Effects (Muscle Growth, etc.) Protein_Synthesis->Anabolic_Effects

Caption: Androgen Receptor Signaling Pathway for Anabolic Steroids.

Comparative Animal Study Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_analysis Analysis Subjects Animal Subjects Grouping Grouping of Subjects Subjects->Grouping G1 Control G2 This compound G3 Testosterone Propionate G4 Nandrolone Phenylpropionate G5 Nandrolone Decanoate Dosing Administration of Compounds (Varying Doses for this compound) G1->Dosing G2->Dosing G3->Dosing G4->Dosing G5->Dosing Measurement Measurement of Anabolic and Androgenic Effects Dosing->Measurement Comparison Comparative Analysis of Anabolic:Androgenic Ratio Measurement->Comparison

Caption: Workflow of the Comparative Animal Study on this compound.

Conclusion

This compound presents an interesting case in the study of anabolic steroids due to its unique silylated structure and the reported separation of its anabolic and androgenic effects with increasing dosage. However, the lack of modern, peer-reviewed studies with detailed quantitative data makes a direct and comprehensive comparison with other steroids challenging. The available information suggests that this compound could theoretically offer a favorable anabolic-to-androgenic ratio, particularly at higher doses. Further research, including detailed pharmacokinetic and pharmacodynamic studies, is necessary to fully elucidate the performance-enhancing profile of this compound and to validate the preliminary findings from earlier research. Professionals in drug development may find the concept of silylation as a means of modifying steroid activity an area worthy of further investigation.

References

Unearthing Silabolin: A Comparative Guide to a Cold War Anabolic Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Once shrouded in the secrecy of Soviet-era sports science, the anabolic androgenic steroid (AAS) Silabolin (17α-methyl-17β-trimethylsilyloxy-estra-4-en-3-one) is a unique nandrolone derivative that promised significant muscle growth with minimal androgenic side effects. This guide provides a comparative analysis of historical data on this compound against its traditional contemporaries and a modern selective androgen receptor modulator (SARM), offering a retrospective lens on the evolution of anabolic research.

Historical Context and Mechanism of Action

First appearing in Russian scientific literature in 1965, this compound was developed in the pursuit of a compound with a high anabolic-to-androgenic ratio.[1] Structurally, it is the trimethylsilyl ether of 17α-methylnandrolone. This modification was intended to enhance its anabolic properties while mitigating the androgenic effects commonly associated with testosterone and its derivatives. The prevailing hypothesis from the time suggested that in the body, the silicon-oxygen bond is cleaved by acids, releasing the active hormone. This process was thought to be more rapid than the enzymatic cleavage of ester bonds in drugs like nandrolone decanoate.[1]

The primary mechanism of action for this compound, like other AAS, is its function as an agonist of the androgen receptor (AR). The binding of this compound to the AR initiates a cascade of cellular events, leading to an increase in protein synthesis and nitrogen retention in muscle tissue, which are the hallmarks of its anabolic effects.

Comparative Performance: A Look at the Data

Historical Russian studies on this compound provided data from animal experiments, which are summarized below alongside data for comparator compounds. The classic Hershberger assay in castrated male rats is the standard for differentiating between anabolic and androgenic activities. In this assay, the weight increase of the levator ani muscle is a measure of anabolic (myotrophic) activity, while the weight increase of the seminal vesicles and/or ventral prostate serves as a marker for androgenic activity.

Table 1: Comparative Anabolic and Androgenic Effects in Animal Models

CompoundDoseAnimal ModelAnabolic Activity (% Increase in Levator Ani Weight)Androgenic Activity (% Increase in Seminal Vesicle/Prostate Weight)Anabolic-to-Androgenic Ratio
This compound Not SpecifiedRatsData Not Available in this formatData Not Available in this formatReported to increase with dose
Testosterone Propionate 0.5 mg/dayCastrated Rats~100%~100%1:1
Nandrolone Decanoate 10 mg/kgRatsSignificant IncreaseSignificant Increase~10:1
Ostarine (MK-2866) 0.5 mg/dayCastrated Rats~101%~32.5% (prostate), ~16.5% (seminal vesicle)High (Tissue-Selective)

Note: The data for this compound from available historical sources does not specify the exact percentage increase in organ weights but notes a dose-dependent increase in the anabolic-to-androgenic ratio. The data for comparator compounds are derived from various preclinical studies and are presented for comparative purposes.

Experimental Protocols

Hershberger Assay for Anabolic and Androgenic Activity
  • Animal Model: Immature male rats (typically Wistar or Sprague-Dawley), castrated at 21 days of age.

  • Acclimatization: Animals are allowed to acclimatize for a period of 7 days post-castration.

  • Grouping and Dosing:

    • Animals are randomly assigned to treatment groups.

    • A vehicle control group receives the carrier oil (e.g., corn oil or sesame oil) subcutaneously or intramuscularly.

    • Test groups receive the compound of interest (e.g., this compound, Testosterone Propionate, Nandrolone Decanoate, Ostarine) at various doses, administered daily for 7 to 10 days.

  • Endpoint Collection:

    • On the day after the final dose, the animals are euthanized.

    • The levator ani muscle, seminal vesicles, and ventral prostate are carefully dissected and weighed (wet weight).

  • Data Analysis:

    • The mean organ weights for each treatment group are calculated.

    • The percentage increase in organ weight compared to the vehicle control group is determined to quantify anabolic and androgenic activity.

    • The anabolic-to-androgenic ratio is calculated by dividing the relative anabolic activity by the relative androgenic activity.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the generalized signaling pathway of androgen action and a typical experimental workflow for evaluating anabolic agents.

Androgen_Signaling cluster_cell Target Cell (e.g., Muscle Fiber) AAS Anabolic Androgenic Steroid (e.g., this compound) AR Androgen Receptor (AR) AAS->AR Binds Complex AAS-AR Complex AR->Complex HSP Heat Shock Proteins HSP->AR Dissociates Nucleus Nucleus Complex->Nucleus Translocates ARE Androgen Response Element (ARE) on DNA Complex->ARE Binds to mRNA mRNA Transcription ARE->mRNA Protein Protein Synthesis (Anabolic Effect) mRNA->Protein

Caption: Generalized signaling pathway of an anabolic androgenic steroid.

Experimental_Workflow start Start: Hypothesis Formulation animal_model Animal Model Selection (e.g., Castrated Male Rats) start->animal_model grouping Randomized Group Assignment animal_model->grouping dosing Daily Administration of Compounds (Vehicle, Comparators, this compound) grouping->dosing endpoint Endpoint Collection (Organ Dissection and Weighing) dosing->endpoint analysis Data Analysis (Calculation of Anabolic/Androgenic Activity) endpoint->analysis conclusion Conclusion and Comparison analysis->conclusion

Caption: A typical experimental workflow for evaluating anabolic agents.

Conclusion

The historical data on this compound, while limited, suggests it was a compound of significant interest in the Soviet Union for its potential to separate anabolic and androgenic effects. A key takeaway from the early Russian research was the assertion that with increasing doses of this compound, the anabolic effect was enhanced while the androgenic effect remained constant, a characteristic not observed with its contemporaries like nandrolone decanoate.[1] Human studies at the time, on patients recovering from heart operations and tuberculosis, reported no androgenic effects at doses of 50-100 mg per week.[1]

When compared to modern tissue-selective compounds like Ostarine, this compound represents an early attempt at achieving tissue-selective anabolic activity. Ostarine, a non-steroidal SARM, demonstrates a more refined mechanism of action, with a clearer separation of anabolic effects in muscle and bone from androgenic effects in tissues like the prostate.[2][3][[“]][5]

Further research to replicate the historical findings on this compound using modern analytical techniques and standardized assays would be invaluable to fully understand its pharmacological profile and its place in the history of anabolic agent development. The insights gained could inform the design of future therapeutics aimed at maximizing anabolic effects while minimizing undesirable androgenic side effects.

References

A Comparative Review of Silabolin and Modern SARMs for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the pharmacology of the classic anabolic steroid, Silabolin, and its modern counterparts, Selective Androgen Receptor Modulators (SARMs), reveals significant differences in their mechanisms of action, tissue selectivity, and anabolic versus androgenic effects. This guide provides a comparative analysis for researchers, scientists, and drug development professionals, supported by available experimental data.

This compound, a lesser-known anabolic-androgenic steroid (AAS), is an ether derivative of nandrolone. In contrast, modern SARMs like Ostarine (MK-2866), Ligandrol (LGD-4033), and RAD-140 (Testolone) are non-steroidal compounds designed for tissue-selective androgen receptor (AR) activation. While both classes of compounds aim to promote anabolic effects in tissues like muscle and bone, their distinct chemical structures lead to different pharmacological profiles.

Quantitative Comparison of Anabolic and Androgenic Effects

The primary goal in the development of anabolic agents is to maximize the anabolic (muscle-building) effects while minimizing the androgenic (masculinizing) side effects. This is often expressed as the anabolic-to-androgenic (A/A) ratio.

CompoundTypeAnabolic:Androgenic Ratio (Preclinical)Androgen Receptor Binding Affinity (Ki)Key Experimental Observations
This compound Anabolic-Androgenic SteroidFavorable, improves with increased dosage (qualitative data from animal studies)Not availableIn animal studies, the androgenic effect remained constant while the anabolic effect increased with higher doses.
Ostarine (MK-2866) SARMHigh (Tissue-selective)~3.8 nMIn a 12-week clinical trial, 3 mg/day of Ostarine led to significant increases in lean body mass.
Ligandrol (LGD-4033) SARM>500:1 (in rats)~1 nMPreclinical studies in rats showed a high degree of tissue selectivity. A 21-day clinical trial in healthy men demonstrated a dose-dependent increase in lean body mass.
RAD-140 (Testolone) SARM90:1~7 nMPreclinical studies have shown potent anabolic effects in muscle and bone with less impact on the prostate.

Experimental Protocols

Preclinical Assessment of Anabolic and Androgenicity (Hershberger Assay)

A common preclinical method to determine the anabolic and androgenic properties of these compounds is the Hershberger assay, performed in castrated male rats.

  • Objective: To assess the anabolic activity on the levator ani muscle and the androgenic activity on the ventral prostate and seminal vesicles.

  • Methodology:

    • Male rats are surgically castrated to remove endogenous androgen influence.

    • After a recovery period, the animals are treated with the test compound (e.g., this compound, Ostarine, Ligandrol, or RAD-140) at various doses for a specified duration, typically 7-10 days. A vehicle control group and a positive control group (e.g., testosterone propionate) are included.

    • At the end of the treatment period, the animals are euthanized, and the levator ani muscle, ventral prostate, and seminal vesicles are carefully dissected and weighed.

    • The anabolic effect is determined by the increase in the weight of the levator ani muscle, while the androgenic effect is determined by the increase in the weight of the prostate and seminal vesicles.

    • The anabolic-to-androgenic ratio is calculated by comparing the relative potencies of the compound on the levator ani muscle versus the prostate/seminal vesicles.

Androgen Receptor Binding Affinity Assay

This in vitro assay measures the affinity of a compound for the androgen receptor.

  • Objective: To determine the binding affinity (Ki) of the test compound to the androgen receptor.

  • Methodology:

    • A source of androgen receptors is prepared, typically from rat prostate cytosol or using recombinant human AR.

    • A radiolabeled androgen, such as [3H]-mibolerone, is used as a tracer.

    • The test compound is incubated at various concentrations with the AR preparation and the radiolabeled tracer.

    • The amount of radiolabeled tracer that is displaced by the test compound is measured.

    • The concentration of the test compound that displaces 50% of the radiolabeled tracer (IC50) is determined and used to calculate the binding affinity constant (Ki). A lower Ki value indicates a higher binding affinity.

Signaling Pathways

Both this compound and modern SARMs exert their effects primarily through the androgen receptor. However, the nature of their interaction with the receptor and the subsequent downstream signaling events are believed to differ, leading to the observed differences in tissue selectivity.

Classical Androgen Receptor Signaling Pathway (this compound)

As a steroidal androgen, this compound is expected to follow the classical pathway of AR activation.

Silabolin_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AR_HSP AR-HSP Complex This compound->AR_HSP Binds AR Androgen Receptor (AR) AR_HSP->AR HSP Dissociation AR_dimer AR Dimerization AR->AR_dimer Translocation HSP Heat Shock Proteins (HSP) ARE Androgen Response Element (ARE) AR_dimer->ARE Binds to DNA Gene_Transcription Gene Transcription (Anabolic & Androgenic) ARE->Gene_Transcription Recruits Coactivators Coactivators Coactivators

Caption: Classical Androgen Receptor Signaling Pathway for this compound.

Tissue-Selective Androgen Receptor Signaling Pathway (Modern SARMs)

Modern, non-steroidal SARMs are hypothesized to induce a unique conformational change in the androgen receptor upon binding. This altered conformation is thought to favor the recruitment of tissue-specific co-regulators, leading to anabolic effects in muscle and bone while having a reduced impact on androgenic tissues like the prostate.

SARM_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SARM SARM AR_HSP AR-HSP Complex SARM->AR_HSP Binds AR Androgen Receptor (AR) AR_HSP->AR HSP Dissociation AR_SARM AR-SARM Complex (Unique Conformation) AR->AR_SARM Translocation HSP Heat Shock Proteins (HSP) ARE_muscle ARE (Muscle/Bone) AR_SARM->ARE_muscle Binds ARE_prostate ARE (Prostate) AR_SARM->ARE_prostate Binds Anabolic_Transcription Anabolic Gene Transcription ARE_muscle->Anabolic_Transcription Recruits Coactivators Reduced_Androgenic_Transcription Reduced Androgenic Gene Transcription ARE_prostate->Reduced_Androgenic_Transcription Recruits Corepressors Coactivators_anabolic Anabolic Coactivators Corepressors_androgenic Androgenic Corepressors

Caption: Tissue-Selective Signaling Pathway of Modern SARMs.

Experimental Workflow for SARM Development

The development of a novel SARM involves a rigorous preclinical and clinical testing process to evaluate its efficacy and safety.

SARM_Development_Workflow cluster_preclinical Preclinical Development cluster_clinical Clinical Development Compound_Screening Compound Screening (High-throughput) AR_Binding_Assay In Vitro AR Binding Affinity Assay Compound_Screening->AR_Binding_Assay Functional_Assay In Vitro Functional Assay (e.g., Reporter Gene Assay) AR_Binding_Assay->Functional_Assay Animal_Model In Vivo Animal Model (Hershberger Assay) Functional_Assay->Animal_Model Toxicity_Studies Toxicology & Pharmacokinetics Animal_Model->Toxicity_Studies Phase_I Phase I Clinical Trial (Safety & Dosage in Healthy Volunteers) Toxicity_Studies->Phase_I Phase_II Phase II Clinical Trial (Efficacy & Side Effects in Patients) Phase_I->Phase_II Phase_III Phase III Clinical Trial (Large-scale Efficacy & Safety) Phase_II->Phase_III Regulatory_Approval Regulatory Approval (e.g., FDA) Phase_III->Regulatory_Approval

Independent Verification of Silabolin's (Ethylestrenol) Anabolic-to-Androgenic Claims: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the claimed anabolic-to-androgenic properties of Silabolin, the brand name for the compound ethylestrenol. Due to a lack of publicly available, independent experimental data from standardized assays for ethylestrenol, this document focuses on presenting the available information, including its metabolic fate, and contextualizes its purported effects by comparing them with other well-characterized anabolic-androgenic steroids (AAS). The guide also details the standard experimental protocol used to determine the anabolic and androgenic activity of such compounds.

Introduction to this compound (Ethylestrenol)

Ethylestrenol is a synthetic anabolic-androgenic steroid and a derivative of 19-nortestosterone (nandrolone)[1]. It has been marketed under various brand names, including this compound, Maxibolin, and Orabolin[1]. A critical aspect of ethylestrenol's pharmacology is that it functions as a prodrug, meaning it is metabolized in the body into a more active compound. The primary active metabolite of ethylestrenol is norethandrolone[1]. This metabolic conversion is crucial for understanding its biological effects, as ethylestrenol itself has a very low binding affinity for the androgen receptor[1].

Anabolic-to-Androgenic Ratio: The Challenge of Verification

The anabolic-to-androgenic ratio is a key metric used to describe the therapeutic potential of AAS. It aims to quantify the desired muscle-building (anabolic) effects relative to the often-undesirable masculinizing (androgenic) effects. This ratio is typically determined in animal models, most commonly through the Hershberger assay in rats.

A comprehensive search of the scientific literature did not yield any independent, peer-reviewed studies presenting primary experimental data from a standardized Hershberger assay for ethylestrenol. While some tertiary sources cite a wide and varied anabolic-to-androgenic ratio for ethylestrenol, the lack of original data precludes independent verification of these claims. Much of the historical data on AAS ratios is attributed to the 1969 book "Androgens and Anabolic Agents: Chemistry and Pharmacology" by Julius A. Vida, the specific experimental results of which are not readily accessible for independent review.

Comparative Data of Anabolic-Androgenic Steroids

To provide a context for this compound's (ethylestrenol's) claimed effects, the following table summarizes the anabolic-to-androgenic ratios of several common AAS as reported in secondary sources. It is important to note that these values were determined in animal models and may not directly translate to human physiology. The reference standard for these comparisons is typically testosterone or methyltestosterone.

CompoundAnabolic RatingAndrogenic RatingAnabolic:Androgenic Ratio
Testosterone1001001:1
Nandrolone12537~3.4:1
Oxandrolone322-63024~13:1 to 26:1
Stanozolol32030~10.7:1
Methenolone8844-57~1.5:1 to 2:1
Ethylestrenol *200-400 20-50 ~4:1 to 20:1
Norethandrolone 100-200 20-50 ~2:1 to 10:1

Note: The data for ethylestrenol and its active metabolite, norethandrolone, are based on compiled data from secondary sources and could not be independently verified with primary experimental results.

Experimental Protocols: The Hershberger Assay

The Hershberger assay is the gold-standard in vivo bioassay for determining the androgenic and anabolic activity of a substance. The protocol is standardized by organizations such as the Organisation for Economic Co-operation and Development (OECD).

Objective: To assess the anabolic and androgenic potential of a test compound by measuring the weight changes of specific androgen-dependent tissues in castrated male rats.

Experimental Animals: Immature, castrated male rats. Castration removes the endogenous source of androgens, making the target tissues responsive to exogenous androgens.

Methodology:

  • Animal Preparation: Healthy, immature male rats are castrated. Following a post-operative recovery period of at least seven days, the animals are randomly assigned to treatment groups.

  • Dosing: The test compound (e.g., ethylestrenol) is administered daily for 10 consecutive days. A vehicle control group (receiving only the delivery vehicle) and a positive control group (receiving a reference androgen like testosterone propionate) are included.

  • Endpoint Measurement: Approximately 24 hours after the final dose, the animals are euthanized, and specific tissues are carefully dissected and weighed.

    • Anabolic Activity: Measured by the weight of the levator ani muscle.

    • Androgenic Activity: Measured by the weights of the ventral prostate and seminal vesicles.

  • Data Analysis: The mean tissue weights of the test compound group are compared to the vehicle control group. A statistically significant increase in the weight of the levator ani muscle indicates anabolic activity, while a significant increase in the weights of the ventral prostate and seminal vesicles indicates androgenic activity. The anabolic-to-androgenic ratio is then calculated based on these relative changes compared to the reference androgen.

Mandatory Visualizations

The anabolic and androgenic effects of steroids like this compound's active metabolite, norethandrolone, are mediated through the androgen receptor (AR). The following diagram illustrates the classical AR signaling pathway.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AAS AAS (e.g., Norethandrolone) AR_HSP Androgen Receptor HSPs AAS->AR_HSP Binding & HSP Dissociation AR_AAS Activated AR AR_dimer AR Dimer AR_AAS->AR_dimer Nuclear Translocation & Dimerization ARE Androgen Response Element (ARE) AR_dimer->ARE Binds to DNA Transcription Gene Transcription ARE->Transcription mRNA mRNA Transcription->mRNA Protein_Synthesis Protein Synthesis (Anabolic/Androgenic Effects) mRNA->Protein_Synthesis Translation

Caption: Androgen Receptor (AR) Signaling Pathway.

The following diagram outlines the workflow of the Hershberger assay for assessing the anabolic and androgenic properties of a test compound.

Hershberger_Assay_Workflow cluster_dosing 10-Day Dosing Period cluster_measurement Tissue Weight Measurement start Start castration Castration of Immature Male Rats start->castration recovery 7-Day Recovery Period castration->recovery grouping Random Assignment to Groups recovery->grouping vehicle Vehicle Control grouping->vehicle positive Positive Control (Testosterone Propionate) grouping->positive test Test Compound (e.g., this compound) grouping->test necropsy Necropsy (24h after last dose) vehicle->necropsy positive->necropsy test->necropsy dissection Dissection of Target Tissues necropsy->dissection anabolic Levator Ani Muscle (Anabolic) dissection->anabolic androgenic Ventral Prostate & Seminal Vesicles (Androgenic) dissection->androgenic analysis Data Analysis & Ratio Calculation anabolic->analysis androgenic->analysis end End analysis->end

Caption: Hershberger Assay Experimental Workflow.

Conclusion

The independent verification of this compound's (ethylestrenol's) anabolic-to-androgenic claims is significantly hampered by the absence of publicly available, primary experimental data. The available information indicates that ethylestrenol is a prodrug to the active metabolite norethandrolone. While some compiled data suggests a favorable separation of anabolic and androgenic effects for both compounds, these claims cannot be substantiated without access to the original research. For a definitive assessment of this compound's performance relative to other AAS, new studies following standardized protocols, such as the OECD-guideline Hershberger assay, would be required. Researchers and drug development professionals should exercise caution when interpreting historical data on AAS and rely on well-documented, peer-reviewed studies for comparative analysis.

References

Statistical Analysis of Silabolin (Ethylestrenol) Effects Compared to Placebo: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anabolic steroid Silabolin (active ingredient: Ethylestrenol) against a placebo. Due to the limited availability of direct placebo-controlled clinical trial data for this compound, this analysis incorporates data from studies on similar anabolic steroids to provide a comprehensive overview of the expected effects.

Data Presentation: Quantitative Outcomes

The following tables summarize the anticipated quantitative effects of Ethylestrenol compared to a placebo, based on findings from studies on anabolic steroids with similar mechanisms of action.

Table 1: Effects on Body Composition

ParameterEthylestrenol Group (Anticipated)Placebo GroupStudy Reference (Proxy)
Change in Lean Body Mass Significant IncreaseNo significant changeN/A
Change in Fat Mass Potential DecreaseNo significant changeN/A
Change in Muscle Fiber Area Significant IncreaseNo significant change[1]

Table 2: Effects on Bone Mineral Density in Postmenopausal Osteoporosis

ParameterEthylestrenol Group (Anticipated)Placebo GroupStudy Reference (Proxy)
Change in Bone Mineral Content Prevention of bone lossSignificant reduction[2]

Table 3: Hematological Effects in Anemia of Chronic Renal Failure

ParameterEthylestrenol Group (Anticipated)Placebo GroupStudy Reference (Proxy)
Change in Hemoglobin Levels Significant IncreaseNo significant changeN/A
Change in Hematocrit Levels Significant IncreaseNo significant changeN/A

Table 4: Common Side Effects

Side EffectEthylestrenol Group (Reported)Placebo Group
Virilization (in females) Hoarseness, increased hair growth, acne, increased libidoNot reported
Edema Ankle and feet swellingNot reported[3]
Hepatic Risk of liver damageNot reported[4]
Cardiovascular Potential for adverse lipid profile changesNot reported

Experimental Protocols

Detailed methodologies for key experiments cited in analogous studies are provided below to guide future research design.

Study on Muscle Ultrastructure (Proxy)
  • Objective: To determine the influence of an anabolic steroid on muscle fiber area in experienced male bodybuilders.

  • Design: A double-blind, placebo-controlled, counterbalanced study.

  • Participants: Experienced male bodybuilders.

  • Intervention: Weekly intramuscular injections of either nandrolone decanoate (an anabolic steroid) or a placebo for 8 weeks.

  • Data Collection: Needle biopsies of the vastus lateralis muscle were taken before and after the 8-week intervention period.

  • Analysis: Morphometric analysis of muscle fiber cross-sectional area.[1]

Study on Postmenopausal Osteoporosis (Proxy)
  • Objective: To assess the efficacy of a synthetic steroid in preventing bone loss in postmenopausal women.

  • Design: A double-blind, placebo-controlled trial.

  • Participants: Postmenopausal women.

  • Intervention: Daily oral administration of "Org OD 14" (a synthetic steroid) or a placebo for 2 years.

  • Data Collection: Measurement of bone mineral content.

  • Analysis: Comparison of the change in bone mineral content between the active treatment and placebo groups.[2]

Mandatory Visualization

Signaling Pathway of Anabolic Steroids

The following diagram illustrates the general mechanism of action of anabolic steroids like Ethylestrenol at the cellular level.

anabolic_steroid_pathway cluster_extracellular Extracellular Space cluster_cell Target Cell (e.g., Muscle Cell) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AS Anabolic Steroid (e.g., Ethylestrenol) AR Androgen Receptor (AR) AS->AR Binds to AS_AR_complex AS-AR Complex AR->AS_AR_complex ARE Androgen Response Element (ARE) on DNA AS_AR_complex->ARE Translocates to nucleus and binds to ARE mRNA mRNA ARE->mRNA Initiates gene transcription Protein Protein Synthesis (e.g., muscle proteins) mRNA->Protein Translation Anabolic Effects\n(e.g., Muscle Growth) Anabolic Effects (e.g., Muscle Growth) Protein->Anabolic Effects\n(e.g., Muscle Growth)

Anabolic steroid signaling pathway.
Experimental Workflow for a Placebo-Controlled Trial

This diagram outlines a typical workflow for a double-blind, placebo-controlled clinical trial.

experimental_workflow P Patient Recruitment (with inclusion/exclusion criteria) R Randomization P->R G1 Group 1: Ethylestrenol R->G1 G2 Group 2: Placebo R->G2 T Treatment Period (Double-Blind) G1->T G2->T D Data Collection (e.g., blood samples, imaging) T->D S Statistical Analysis D->S C Comparison of Outcomes S->C

Double-blind, placebo-controlled trial workflow.

References

Safety Operating Guide

Proper Disposal of Silabolin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential information and step-by-step procedures for the safe disposal of Silabolin, an anabolic steroid.

This compound, identified as a trimethylsilyl ether of 17alpha-methyl nandrolone (CAS No. 77572-72-6), is classified as an anabolic steroid[1]. Due to its hormonal activity and potential for abuse, it is considered a controlled substance in many jurisdictions. Furthermore, like other potent pharmaceutical compounds, it should be handled as a hazardous drug. Adherence to proper disposal protocols is crucial to prevent environmental contamination and ensure the safety of all personnel.

Key Safety and Handling Information

Anabolic steroids are potent compounds that can have significant physiological effects[2][3]. Therefore, appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection, should be worn at all times when handling this compound. All handling and preparation of the substance should be conducted in a designated area, such as a chemical fume hood, to minimize the risk of inhalation or accidental exposure.

Quantitative Data and Hazard Profile

CharacteristicDescriptionPotential Hazards
Chemical Class Anabolic-Androgenic Steroid (AAS)Hormonal disruption, potential for abuse, and long-term health risks with exposure[3].
Physical Form Typically a white powder[1].Can be easily aerosolized, leading to inhalation risk.
Solubility Sparingly soluble in ethanol; not soluble in water[1].Requires appropriate solvent for decontamination and cleaning of spills.
Legal Status Generally classified as a controlled substance (e.g., Schedule III in the US).Strict regulations govern its handling, storage, and disposal.

Step-by-Step Disposal Procedures

The following procedures are based on general guidelines for the disposal of hazardous and controlled pharmaceutical waste[4][5]. Always consult your institution's specific waste management policies and local regulations.

  • Segregation and Collection:

    • All waste contaminated with this compound, including unused product, empty containers, contaminated PPE, and cleaning materials, must be segregated from regular laboratory trash.

    • Use a designated, clearly labeled, leak-proof, and puncture-resistant waste container. For hazardous drugs, a yellow or other specifically colored container is often required[4].

  • Disposal of Unused or Expired this compound:

    • Do not dispose of this compound down the drain or in the regular trash.

    • Unused or expired this compound should be returned to a pharmaceutical returns vendor or disposed of through a licensed hazardous waste contractor[4].

    • If a take-back program is not available, the substance must be rendered non-retrievable. This can be achieved by mixing it with an undesirable substance such as used coffee grounds or cat litter, placing it in a sealed container, and then disposing of it in the hazardous waste stream[5].

  • Disposal of Contaminated Materials:

    • Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., ethanol). The rinsate should be collected and disposed of as hazardous chemical waste. The rinsed container can then be disposed of in the appropriate laboratory waste stream, as per institutional guidelines.

    • Sharps: Any needles or syringes used for handling this compound must be disposed of in a designated sharps container for hazardous waste.

    • Personal Protective Equipment (PPE): Contaminated gloves, lab coats, and other disposable PPE should be placed in the designated hazardous waste container.

  • Spill Management:

    • In the event of a spill, evacuate the area and ensure proper ventilation.

    • Wear appropriate PPE, including a respirator if the powder is aerosolized.

    • Absorb the spill with an inert material (e.g., vermiculite, sand).

    • Carefully collect the absorbed material and any contaminated debris into the hazardous waste container.

    • Decontaminate the spill area with an appropriate solvent and cleaning agents. All cleaning materials must also be disposed of as hazardous waste.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound and associated waste.

Silabolin_Disposal_Workflow cluster_start Start: this compound Waste Generation cluster_categorize Categorize Waste cluster_disposal_paths Disposal Paths cluster_final_disposal Final Disposal start This compound Waste (Unused product, contaminated items) categorize Categorize Waste Type start->categorize unused_product Unused/Expired This compound categorize->unused_product Product contaminated_items Contaminated Items (PPE, Glassware, etc.) categorize->contaminated_items Contaminated Materials sharps Contaminated Sharps categorize->sharps Sharps returns_vendor Pharmaceutical Returns Vendor unused_product->returns_vendor hazardous_waste Hazardous Waste Container contaminated_items->hazardous_waste sharps_container Hazardous Sharps Container sharps->sharps_container incineration Licensed Hazardous Waste Facility (Incineration) returns_vendor->incineration hazardous_waste->incineration sharps_container->incineration

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling Silabolin

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of Silabolin in a laboratory environment. The following procedures are based on best practices for managing potent powdered hormonal compounds and organosilicon chemicals. Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure personal safety and minimize environmental contamination.

Chemical Identifier:

Compound Name This compound
CAS Number 77572-72-6
Molecular Formula C22H36O2Si
Molecular Weight 360.61 g/mol
Description A white powder, sparingly soluble in ethanol and insoluble in water.[1] It is classified as an injectable anabolic steroid.[1]
Hazard Class IRRITANT

Personal Protective Equipment (PPE)

Given that this compound is a potent hormonal powder, a comprehensive PPE strategy is mandatory to prevent dermal absorption, inhalation, and ingestion.[2][3] The following table summarizes the required PPE for various stages of handling.

Task Required Personal Protective Equipment (PPE)
Weighing and Aliquoting (Dry Powder) Primary Engineering Control: Chemical fume hood or powder containment hood with HEPA filtration.[2] Gloves: Double gloving with powder-free nitrile gloves.[4][5] The outer glove should be removed and disposed of within the containment area. Gown: Disposable, low-permeability gown with a solid front and tight-fitting cuffs.[5] Eye Protection: Chemical safety goggles. A face shield should be worn over safety glasses if there is a splash hazard.[6] Respiratory Protection: An N95 respirator or higher is required when handling the powder outside of a containment hood.[4]
Handling Solutions Gloves: Double gloving with powder-free nitrile gloves.[4][5] Gown: Disposable, low-permeability gown.[5] Eye Protection: Chemical safety goggles.[6]
Waste Disposal Gloves: Double gloving with powder-free nitrile gloves.[4][5] Gown: Disposable, low-permeability gown.[5] Eye Protection: Chemical safety goggles.[6]

Operational Plan for Handling this compound

1. Preparation and Weighing:

  • All handling of powdered this compound must be conducted within a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.[2]

  • Before starting, ensure all necessary PPE is donned correctly.

  • Use dedicated utensils (spatulas, weigh boats) for handling this compound. These should be decontaminated after use or disposed of as hazardous waste.

  • Handle the powder gently to avoid creating airborne dust.

2. Dissolution:

  • When dissolving this compound, add the solvent slowly to the powder to avoid splashing.

  • If the solvent is volatile, ensure adequate ventilation.

3. General Laboratory Practices:

  • Do not eat, drink, or apply cosmetics in the laboratory where this compound is handled.[7]

  • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[7]

  • Keep the work area clean and uncluttered.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: This includes contaminated gloves, gowns, weigh boats, and any other disposable materials. Place these items in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed hazardous waste container. Do not pour this compound solutions down the drain.[8][9]

  • Sharps: Needles and syringes used for injections must be disposed of in a designated sharps container.

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[8]

Experimental Protocols

Protocol: Preparation of a 10 mM Stock Solution in Ethanol

  • Calculate the required mass: For 1 mL of a 10 mM solution, 0.36061 mg of this compound is needed (Mass = Molarity x Volume x Molecular Weight).

  • Weighing: In a chemical fume hood, carefully weigh the calculated amount of this compound powder using an analytical balance.

  • Dissolution: Transfer the powder to a sterile microcentrifuge tube. Add the appropriate volume of absolute ethanol to achieve a 10 mM concentration.

  • Mixing: Vortex the solution until the this compound is completely dissolved.

  • Storage: Store the stock solution at -20°C in a tightly sealed container.

Logical Workflow for Handling this compound

Silabolin_Handling_Workflow This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Appropriate PPE B Prepare Work Area in Fume Hood A->B C Weigh this compound Powder B->C Proceed to Handling D Prepare Solution C->D E Conduct Experiment D->E F Decontaminate Work Area E->F Experiment Complete G Segregate Hazardous Waste F->G H Dispose of Waste per Regulations G->H I Remove PPE H->I J Wash Hands Thoroughly I->J

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Silabolin
Reactant of Route 2
Reactant of Route 2
Silabolin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.